molecular formula C7H7ClN2O B3027254 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine CAS No. 1260665-77-7

5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine

Cat. No.: B3027254
CAS No.: 1260665-77-7
M. Wt: 170.59
InChI Key: RDQGIMGORJDQCL-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine (CAS 1260665-77-7) is a high-purity chemical intermediate with significant value in medicinal chemistry and drug discovery. This compound, with the molecular formula C₇H₇ClN₂O and a molecular weight of 170.60, serves as a versatile scaffold for constructing more complex molecules . The pyrido[3,4-b][1,4]oxazine core is a privileged structure in the development of bioactive agents. Recent research highlights the application of pyrido-oxazine derivatives as potent inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5 . ALK5 inhibition is a promising therapeutic strategy for treating fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) . Furthermore, reviews on pyrido-oxazine chemistry indicate that this class of compounds is frequently explored in the stereoselective synthesis of various alkaloids and has yielded multiple representatives used in human therapy, underscoring its broad research utility . As a handling precaution, this compound has associated hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation . For optimal stability, it is recommended to store this product in a dark place, sealed under dry conditions, at 2-8°C . This product is intended for research and further manufacturing applications only and is not for direct human use .

Properties

IUPAC Name

5-chloro-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-7-6-5(1-2-10-7)9-3-4-11-6/h1-2,9H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQGIMGORJDQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857270
Record name 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260665-77-7
Record name 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine (CAS No: 1260665-77-7). As a heterocyclic compound of interest in medicinal chemistry and drug discovery, a thorough understanding of its physical and chemical characteristics is paramount for its application in research and development. This document synthesizes available data from chemical suppliers with theoretical insights and outlines standardized experimental protocols for properties where empirical data is not publicly available.

Chemical Identity and Molecular Structure

5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine is a bicyclic heterocyclic compound. Its structure features a pyridine ring fused to a 1,4-oxazine ring, with a chlorine substituent on the pyridine ring.

  • IUPAC Name: 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine

  • CAS Number: 1260665-77-7[3]

  • Molecular Formula: C₇H₇ClN₂O[2]

  • SMILES: C1=CN=C(C2=C1NCCO2)Cl[2]

  • InChI Key: Information not available in search results.

The structural framework suggests potential for hydrogen bonding via the secondary amine in the oxazine ring and the nitrogen in the pyridine ring. The presence of the chlorine atom, an electron-withdrawing group, is expected to influence the electron density distribution and, consequently, the reactivity and physicochemical properties of the molecule.

Tabulated Physicochemical Properties

The following table summarizes the available and computed physicochemical data for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine. It is crucial to note that much of the publicly available data is computational.

PropertyValueSource
Molecular Weight 170.60 g/mol [2]
Physical Form Solid[4]
Purity ≥98% (as offered by suppliers)[2]
Topological Polar Surface Area (TPSA) 34.15 Ų[2]
LogP (calculated) 1.5393[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 0[2]
Melting Point Not experimentally determined in available literature.
Boiling Point Not experimentally determined in available literature.
Solubility Not experimentally determined in available literature.
pKa Not experimentally determined in available literature.

In-Depth Analysis of Physicochemical Characteristics

Solubility

While specific experimental solubility data is not available, predictions can be made based on the structure and calculated LogP value. A LogP of 1.5393 suggests that 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine is likely to have moderate lipophilicity.[2] Consequently, it is expected to be sparingly soluble in water and more soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). The presence of hydrogen bond donors and acceptors indicates that protic solvents may also be suitable.[2]

Acidity and Basicity (pKa)

The structure of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine contains both a basic pyridine nitrogen and a weakly basic (or potentially weakly acidic) secondary amine within the oxazine ring. The pyridine nitrogen is expected to be the more basic site. The electron-withdrawing effect of the adjacent chlorine atom will likely decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine. The pKa of the conjugate acid is therefore predicted to be lower than that of pyridinium ion (pKa ≈ 5.2).

Stability and Storage

Chemical suppliers recommend storing 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine at 4°C, protected from light.[2] This suggests that the compound may be sensitive to thermal degradation and photolysis. The oxazine ring may be susceptible to hydrolysis under strongly acidic or basic conditions. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols for Physicochemical Characterization

The following section outlines standard, field-proven methodologies for the experimental determination of key physicochemical properties of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine. These are generalized protocols and may require optimization for this specific compound.

Determination of Melting Point

The melting point is a critical indicator of purity.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Assessment of Solubility

Methodology: Equilibrium Shake-Flask Method

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

Methodology: Potentiometric Titration

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by analyzing the half-equivalence point.

Structural and Purity Analysis

Standard analytical techniques are essential for confirming the structure and purity of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule's connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the N-H bond in the secondary amine and the C=N bond in the pyridine ring.

Purity Assessment

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Column Selection: A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a wavelength where the compound has significant absorbance should be used.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualization of Key Relationships

Workflow for Physicochemical Characterization

G cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Data Consolidation A Obtain Compound (CAS: 1260665-77-7) B Structural Confirmation (NMR, MS, IR) A->B C Purity Analysis (HPLC) B->C D Melting Point (DSC) C->D Proceed if Pure E Solubility (Shake-Flask) C->E Proceed if Pure F pKa (Potentiometric Titration) C->F Proceed if Pure G Stability Studies (Forced Degradation) C->G Proceed if Pure H Compile Physicochemical Profile D->H E->H F->H G->H

Caption: Standard workflow for the comprehensive physicochemical characterization of a novel compound.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine and provided a framework for its experimental characterization. While there is a scarcity of published empirical data for this specific molecule, its structural features allow for informed predictions of its behavior. The outlined experimental protocols provide a solid foundation for researchers to generate the necessary data to support its use in drug discovery and development programs. Adherence to rigorous analytical practices is essential to ensure the quality and reliability of the data generated for this promising heterocyclic scaffold.

References

Sources

An In-Depth Technical Guide to 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine: Structure, Synthesis, and Potential Applications

An In-Depth Technical Guide to 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine: Structure, Synthesis, and Potential Applications

Introduction: The Significance of the Pyrido-oxazine Scaffold in Medicinal Chemistry

The fusion of a pyridine ring with an oxazine moiety creates the pyrido-oxazine heterocyclic system, a scaffold of considerable interest in contemporary drug discovery. These structures are recognized for their diverse pharmacological activities, which include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1] The inherent asymmetry and rich electronic features of the pyrido-oxazine core provide a versatile template for the design of targeted therapeutics. This guide focuses on a specific, yet promising, derivative: 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][2][3]oxazine. We will provide a comprehensive overview of its chemical identity, a proposed synthetic pathway rooted in established chemical principles, methods for its structural confirmation, and a discussion of its potential as a valuable building block in medicinal chemistry.

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Isomeric Considerations

The unequivocal identification of a chemical entity is paramount. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the CAS Number 1260665-77-7 is 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][2][3]oxazine .[4]

It is crucial to distinguish this molecule from its isomer, 5-chloro-3,4-dihydro-2H-pyrido[4,3-b][2][3]oxazine (CAS Number 1198154-67-4).[5] While possessing the same molecular formula and weight, the arrangement of the fused rings and the positions of the heteroatoms are distinct, leading to different chemical and biological properties.

Molecular Structure

The structure of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][2][3]oxazine is depicted below. The numbering of the heterocyclic system is critical for the correct assignment of substituent positions.

Caption: 2D Structure of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][2][3]oxazine

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1260665-77-7[4]
Molecular Formula C₇H₇ClN₂O[4]
Molecular Weight 170.60 g/mol [4]
SMILES C1=CN=C(C2=C1NCCO2)Cl[4]
Topological Polar Surface Area (TPSA) 34.15 Ų[4]
LogP 1.5393[4]
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyridine ring, the N-H proton of the oxazine ring, and the two sets of diastereotopic methylene protons (-CH₂-) of the oxazine ring. The aromatic proton would likely appear as a singlet in the downfield region (δ 7.0-8.5 ppm). The N-H proton would be a broad singlet, and its chemical shift would be concentration-dependent. The two methylene groups would each give rise to two distinct multiplets, likely in the range of δ 3.0-5.0 ppm, due to their different chemical environments.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons of the pyridine ring would resonate in the downfield region (δ 110-160 ppm), with the carbon bearing the chlorine atom being significantly influenced. The two methylene carbons of the oxazine ring would appear in the aliphatic region (δ 40-70 ppm).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 170.6. A characteristic isotopic pattern for the presence of one chlorine atom would be observed, with an (M+2)⁺ peak at m/z 172.6 with an intensity of approximately one-third of the M⁺ peak. Fragmentation patterns would likely involve the loss of small molecules such as CO, C₂H₄, or HCl.

Proposed Synthetic Pathway

A definitive, published experimental protocol for the synthesis of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][2][3]oxazine is not available in the reviewed literature. However, based on established synthetic methodologies for related pyrido-oxazine systems, a plausible and logical synthetic route can be proposed.[6] The key transformation would involve the cyclization of a suitably substituted aminopyridine precursor.

A likely starting material for this synthesis is 3-amino-5-chloro-2-hydroxypyridine. A potential synthesis for a related precursor, 5-chloro-2,3-dihydroxypyridine, starts from 2-amino-5-chloropyridine, suggesting the accessibility of such intermediates.[7] The proposed synthesis involves two key steps:

  • N-alkylation of the amino group of 3-amino-5-chloro-2-hydroxypyridine with a suitable two-carbon electrophile, such as 2-chloroethanol.

  • Intramolecular cyclization to form the oxazine ring.

Synthesis_Workflowcluster_0Step 1: N-Alkylationcluster_1Step 2: Intramolecular CyclizationA3-Amino-5-chloro-2-hydroxypyridineCIntermediate Amino AlcoholA->CBase (e.g., K2CO3)Solvent (e.g., DMF)B2-ChloroethanolB->CDTarget Molecule:5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazineC->DAcid or Base Catalysis(e.g., H+ or NaH)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol based on the principles of organic synthesis for this class of compounds.

Step 1: Synthesis of 2-((3-amino-5-chloropyridin-2-yl)oxy)ethan-1-ol (Intermediate)

  • To a solution of 3-amino-5-chloro-2-hydroxypyridine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a mild base, for example, potassium carbonate (K₂CO₃, 2.0 eq).

  • To this stirred suspension, add 2-chloroethanol (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the intermediate amino alcohol.

Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction. The base is necessary to deprotonate the hydroxyl group of the pyridine, forming a more nucleophilic alkoxide, which then attacks the electrophilic carbon of 2-chloroethanol.

Step 2: Synthesis of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][2][3]oxazine

  • Dissolve the intermediate amino alcohol (1.0 eq) in an appropriate solvent, such as toluene or tetrahydrofuran (THF).

  • To this solution, add a dehydrating agent or a catalyst to promote intramolecular cyclization. For an acid-catalyzed cyclization, a catalytic amount of a strong acid like p-toluenesulfonic acid could be used with heating. Alternatively, for a base-mediated cyclization (Mitsunobu-type reaction), triphenylphosphine and a dialkyl azodicarboxylate could be employed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction appropriately (e.g., with a saturated sodium bicarbonate solution for the acid-catalyzed reaction).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the final product by column chromatography or recrystallization to yield pure 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][2][3]oxazine.

Causality: This step involves an intramolecular nucleophilic substitution where the amino group attacks the carbon bearing the hydroxyl group (or a derivative thereof), displacing it to form the six-membered oxazine ring. The choice of acidic or basic conditions depends on the specific reactivity of the intermediate.

Potential Applications in Drug Discovery and Development

While no specific biological activities have been documented for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][2][3]oxazine in the available literature, the broader class of pyrido-oxazines has shown significant promise in medicinal chemistry. These compounds are often investigated as potential therapeutic agents due to their structural similarity to endogenous molecules and their ability to interact with various biological targets.

The presence of the pyridine ring, a common motif in many FDA-approved drugs, and the oxazine ring, known for its diverse bioactivities, makes this scaffold a prime candidate for library synthesis in drug discovery programs.[1] The chlorine substituent at the 5-position offers a handle for further chemical modification through cross-coupling reactions, allowing for the generation of a diverse array of analogues for structure-activity relationship (SAR) studies.

cluster_0Core Scaffoldcluster_1Potential Therapeutic AreasA5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazineBOncologyA->BAnalogue Synthesis &SAR StudiesCAnti-inflammatoryA->CAnalogue Synthesis &SAR StudiesDAntimicrobialA->DAnalogue Synthesis &SAR StudiesECNS DisordersA->EAnalogue Synthesis &SAR Studies

Caption: Role as a scaffold in drug discovery.

Conclusion

5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][2][3]oxazine represents a well-defined chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. While detailed experimental data on its synthesis and specific applications are yet to be widely published, its structural features and the known activities of related pyrido-oxazines provide a strong rationale for its inclusion in medicinal chemistry research. The proposed synthetic pathway offers a logical and feasible approach to its preparation, and the predicted spectroscopic data provide a basis for its characterization. Further investigation into this and related molecules is warranted to fully explore their therapeutic potential.

References

  • Google Patents: CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • International Journal of Pharma Sciences and Research: BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. Available at: [Link]

  • ResearchGate: A One-Pot Synthesis of Pyrido[2,3-b][2][3]oxazin-2-ones. Available at: [Link]

  • ScienceDirect: Synthesis of dipyrido[3,2-b: 2′,3′-e][2][3] oxazine (1,9-diazaphenoxazine). Available at: [Link]

An In-depth Technical Guide to 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine (CAS 1260665-77-7)

An In-depth Technical Guide to 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine (CAS 1260665-77-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of heterocyclic chemistry is continually expanding, offering a rich reservoir of novel scaffolds for drug discovery and development. Among these, the pyrido[1][2]oxazine core has emerged as a privileged structure, present in a variety of biologically active molecules. This guide provides a comprehensive technical overview of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine , registered under CAS number 1260665-77-7. While this specific molecule is sparsely documented in peer-reviewed literature, this whitepaper will synthesize available data, propose a logical synthetic pathway based on established chemical principles, and explore its potential applications by drawing parallels with structurally related compounds.

Chemical Identity and Physicochemical Properties

5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine is a bicyclic heterocyclic compound. Its structure features a pyridine ring fused to a 1,4-oxazine ring, with a chlorine substituent on the pyridine moiety.

PropertyValueSource
CAS Number 1260665-77-7[3][4]
IUPAC Name 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine[3][4]
Molecular Formula C₇H₇ClN₂O[4]
Molecular Weight 170.60 g/mol [4]
Topological Polar Surface Area (TPSA) 34.15 Ų[4]
Predicted logP 1.5393[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 0[4]

These computed properties suggest that the molecule possesses favorable characteristics for oral bioavailability, aligning with Lipinski's rule of five. The presence of both hydrogen bond donors and acceptors indicates its potential to interact with biological targets through hydrogen bonding.

Proposed Synthesis and Mechanistic Insights

While a specific, published synthesis for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine has not been identified in the public domain, a plausible synthetic route can be devised based on established methodologies for analogous structures and the availability of a key precursor.

A potential starting material is 5-chloro-2,3-dihydroxypyridine , the synthesis of which is detailed in Chinese patent CN101830845A.[2] This patent describes a multi-step process starting from 2-amino-5-chloropyridine.[2]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the synthesized 5-chloro-2,3-dihydroxypyridine.

Figure 1: Proposed synthetic pathway for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine.

Step 1: Selective Amination of 5-chloro-2,3-dihydroxypyridine

The first step would involve the selective amination of 5-chloro-2,3-dihydroxypyridine to yield 3-amino-5-chloropyridin-2-ol . This transformation is critical to introduce the nitrogen nucleophile required for the subsequent cyclization. The regioselectivity of this amination would be a key challenge, potentially requiring optimization of reaction conditions and protecting group strategies.

Step 2: Cyclization with 2-chloroethanol

The resulting 3-amino-5-chloropyridin-2-ol can then be subjected to a cyclization reaction with a suitable two-carbon electrophile, such as 2-chloroethanol , in the presence of a base. The reaction would proceed via an initial N-alkylation of the amino group, followed by an intramolecular Williamson ether synthesis where the hydroxyl group displaces the chloride, thus forming the 1,4-oxazine ring.

Experimental Protocol (Hypothetical)

Synthesis of 3-Amino-5-chloropyridin-2-ol from 5-chloro-2,3-dihydroxypyridine:

  • To a solution of 5-chloro-2,3-dihydroxypyridine in a suitable high-boiling point solvent (e.g., N-methyl-2-pyrrolidone), add a source of ammonia (e.g., ammonium hydroxide or a protected amine followed by deprotection).

  • Heat the reaction mixture under pressure in a sealed vessel to the required temperature (e.g., 150-200 °C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel.

Synthesis of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine:

  • Dissolve 3-amino-5-chloropyridin-2-ol in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a suitable base, for example, potassium carbonate or sodium hydride, to the solution.

  • Add 2-chloroethanol dropwise to the reaction mixture at room temperature.

  • Heat the mixture to a moderate temperature (e.g., 80-100 °C) and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final compound.

Potential Biological Activity and Therapeutic Applications

While no specific biological data for CAS 1260665-77-7 has been found, the pyrido[1][2]oxazine scaffold is a well-established pharmacophore with a broad range of biological activities.

Figure 2: Potential areas of biological investigation for the target compound.

  • Anticancer Activity: Numerous studies have highlighted the potential of pyrido[1][2]oxazine derivatives as anticancer agents. They have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Pim-1 kinase. The chlorine substitution on the pyridine ring could potentially enhance the binding affinity to target proteins through halogen bonding.

  • Antimicrobial Activity: The broader class of oxazine-containing compounds has demonstrated activity against a range of bacterial and fungal pathogens. The nitrogen and oxygen heteroatoms in the ring system can participate in interactions with microbial enzymes and other cellular components.

  • Anti-inflammatory and CNS Activity: Derivatives of related heterocyclic systems have shown promise as anti-inflammatory agents and have been explored for their effects on the central nervous system.

Given the structural alerts present in 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine, it represents a valuable candidate for screening in various biological assays to uncover its therapeutic potential.

Analytical Characterization (Predicted)

Although experimental spectroscopic data for this compound is not publicly available, its key analytical features can be predicted based on its structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as signals for the methylene protons of the oxazine ring. The chemical shifts and coupling patterns would be informative for structural confirmation. A related compound, 5-Chloro-1H-pyrido[3,4-b][1][2]oxazin-2(3H)-one, shows signals in the aromatic and aliphatic regions, which would be a useful reference.[1]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the aromatic and aliphatic carbons, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (170.60 g/mol ). The isotopic pattern of the molecular ion, with a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak, would confirm the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-O-C stretching of the oxazine ring.

Conclusion and Future Directions

5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine is a chemical entity with significant potential for further investigation in the field of medicinal chemistry. While direct experimental data is currently limited, this guide has provided a framework for its synthesis, potential biological activities, and analytical characterization. Future research should focus on the development and optimization of a reliable synthetic route to enable further studies. Subsequent biological screening against a panel of relevant targets, particularly in the areas of oncology and infectious diseases, is highly recommended to elucidate its therapeutic value. The insights provided in this guide aim to serve as a valuable resource for researchers embarking on the exploration of this promising molecule and its derivatives.

References

  • Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

  • Google Patents. A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • National Institutes of Health. Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. [Link]

  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

  • Chemical Review and Letters. Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl. [Link]

  • ResearchGate. Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1][5]oxazine derivatives from 5-acetyl-4-aminopyrimidines. [Link]

  • National Institutes of Health. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][2][3]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][2][3]triazine Derivatives. [Link]

  • ResearchGate. Synthesis of Pyrido[1,2-a][1][5][6]Triazine Derivatives by Aminomethylation of 6-Amino-4-Aryl-2-Oxo-1,2-Dihydropyridine-3,5-Dicarbonitriles. [Link]

  • Google Patents. CN112552292B - Method for synthesizing prucalopride impurity.
  • Asian Journal of Chemistry. Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. [Link]

  • National Institutes of Health. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. [Link]

  • ResearchGate. A One-Pot Synthesis of Pyrido[2,3-b][1][2]oxazin-2-ones. [Link]

A Technical Guide to the Spectral Analysis of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine is a heterocyclic compound of interest in medicinal chemistry and drug development. Its rigid, bicyclic structure incorporating a pyridine, an oxazine, and a chlorine substituent presents a unique electronic and conformational profile. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the study of its interactions in biological systems. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopic interpretation and data from analogous structures to provide a robust predictive framework for researchers.

Introduction: The Structural Significance of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine

The fusion of a pyridine ring with an oxazine ring system results in a pyrido-oxazine scaffold, a privileged structure in medicinal chemistry. The introduction of a chlorine atom at the 5-position significantly influences the electronic distribution within the aromatic pyridine ring, which can have profound effects on the molecule's reactivity and biological activity.

The dihydro-oxazine portion of the molecule imparts a degree of conformational flexibility, which is crucial for its interaction with biological targets. Spectroscopic analysis is therefore not merely a tool for identification but a window into the subtle structural nuances that govern the function of this molecule.

This guide is structured to provide a detailed, technique-by-technique breakdown of the expected spectral features of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine. Each section will detail the underlying principles, expected data, and a protocol for acquiring such data, providing a comprehensive resource for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine, ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and through-bond coupling constants (J).

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1 (NH)4.5 - 5.5Broad Singlet-
H-2 (CH₂)3.8 - 4.2Triplet5.0 - 6.0
H-3 (CH₂)3.2 - 3.6Triplet5.0 - 6.0
H-77.5 - 7.8Doublet8.0 - 9.0
H-86.8 - 7.1Doublet8.0 - 9.0

Causality Behind Predictions:

  • H-1 (NH): The proton on the nitrogen of the oxazine ring is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift is in the typical range for secondary amines in a heterocyclic system.

  • H-2 and H-3 (CH₂): These methylene protons are part of the dihydro-oxazine ring. H-2, being adjacent to the oxygen atom, will be deshielded and appear at a higher chemical shift than H-3, which is adjacent to the nitrogen. They are expected to appear as triplets due to coupling with each other.

  • H-7 and H-8: These are the two protons on the pyridine ring. The electron-withdrawing effect of the adjacent nitrogen and the chlorine atom will significantly deshield H-7, pushing it downfield. H-8 will be in a relatively more electron-rich environment and thus appear more upfield. They will appear as doublets due to coupling to each other.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will identify all unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-265 - 70
C-340 - 45
C-4a140 - 145
C-5145 - 150
C-7130 - 135
C-8115 - 120
C-8a120 - 125

Causality Behind Predictions:

  • C-2 and C-3: Similar to the protons, the carbon adjacent to the oxygen (C-2) will be more deshielded than the carbon adjacent to the nitrogen (C-3).

  • Aromatic Carbons (C-4a, C-5, C-7, C-8, C-8a): The chemical shifts of the carbons in the pyridine ring are influenced by the nitrogen atom and the chlorine substituent. C-5, bearing the chlorine atom, and C-4a, adjacent to the nitrogen, are expected to be the most downfield. C-8 is predicted to be the most upfield due to its position relative to the electron-withdrawing groups.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a spectral width of approximately 0-160 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is invaluable for confirming the connectivity of the ring systems.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3400Medium, Sharp
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=N Stretch (Pyridine)1600 - 1650Strong
C=C Stretch (Pyridine)1550 - 1600Strong
C-O Stretch (Ether)1200 - 1250Strong
C-N Stretch (Amine)1180 - 1220Strong
C-Cl Stretch700 - 800Strong

Interpretation of Key Bands:

  • N-H Stretch: A sharp peak in the region of 3300-3400 cm⁻¹ is a clear indicator of the secondary amine in the oxazine ring.

  • Aromatic and Aliphatic C-H Stretches: The presence of both sp² and sp³ hybridized C-H bonds will be evident from absorptions just above and below 3000 cm⁻¹, respectively.

  • Pyridine Ring Vibrations: Strong absorptions in the 1550-1650 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations of the pyridine ring.

  • C-O and C-N Stretches: The strong bands in the fingerprint region corresponding to the C-O ether and C-N amine stretches are diagnostic for the oxazine ring.

  • C-Cl Stretch: A strong absorption in the lower frequency region is indicative of the carbon-chlorine bond.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural information.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular weight of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine (C₇H₇ClN₂O) is 170.60 g/mol . In a mass spectrum, the molecular ion peak (M⁺) is expected at m/z 170. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 172 with about one-third the intensity of the M⁺ peak will be a key diagnostic feature.

  • Key Fragmentation Pathways: Fragmentation is likely to occur within the dihydro-oxazine ring. Potential fragmentation patterns could involve the loss of small, stable molecules.

Visualizing Fragmentation:

G M [M]⁺˙ m/z = 170/172 F1 Loss of CH₂O m/z = 140/142 M->F1 - CH₂O F2 Loss of C₂H₄O m/z = 126/128 M->F2 - C₂H₄O F3 Loss of Cl m/z = 135 M->F3 - Cl

Caption: Predicted major fragmentation pathways for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC can be used for separation prior to mass analysis.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile technique for non-volatile compounds.

  • Ionization Method:

    • Electron Ionization (EI): This high-energy technique is common in GC-MS and provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): A soft ionization technique typically used in LC-MS that often results in a prominent protonated molecule peak ([M+H]⁺ at m/z 171/173).

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion and Future Outlook

This technical guide provides a comprehensive overview of the expected spectral characteristics of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine. While based on predictive methods and analysis of analogous structures, the data and interpretations presented herein offer a solid foundation for researchers working with this compound. The acquisition of experimental data is strongly encouraged to validate these predictions and to provide a definitive spectral signature for this molecule. Such data would be a valuable contribution to the scientific community, aiding in the acceleration of research and development efforts involving this promising heterocyclic scaffold.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ChemDraw Software, PerkinElmer Informatics. (Used for chemical structure drawing and property prediction).
  • NIST Chemistry WebBook. (A comprehensive source for chemical and physical data). [Link]

Pyrido[3,4-b]oxazine Derivatives: A Technical Guide to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Case for a Neglected Scaffold

In the vast landscape of heterocyclic chemistry, the relentless pursuit of novel pharmacophores often leads to the deep exploration of certain privileged scaffolds, while others of equal potential remain in their shadow. The pyrido[3,4-b]oxazine core is a prime example of such a scaffold. A structural bioisostere of the extensively studied phenoxazines, benzoxazines, and other isomeric pyridoxazines, this heterocyclic system represents a compelling, yet underexplored, frontier in drug discovery.

This technical guide is structured not as a retrospective summary of established activities, but as a forward-looking prospectus for the research scientist. We will build a logical, evidence-based case for the investigation of pyrido[3,4-b]oxazine derivatives. By examining the potent biological activities of its closest structural relatives, we will illuminate a rational path for its synthesis, biological evaluation, and development. This document serves as both a strategic blueprint and a practical laboratory guide for unlocking the therapeutic potential of this promising molecular architecture.

The Investigational Rationale: Learning from Bioisosteres

The justification for dedicating resources to the pyrido[3,4-b]oxazine scaffold is rooted in the proven success of its isomers and analogues. The strategic replacement of a benzene ring with a pyridine ring (a "bioisosteric switch") is a time-honored strategy in medicinal chemistry to modulate physiochemical properties, alter metabolic profiles, and enhance target engagement. The potent activities observed in related scaffolds provide a strong predictive foundation for our target system.

Anticancer Potential: Targeting Kinase-Driven Malignancies

The most compelling evidence comes from the anticancer domain, particularly in the study of pyrido[2,3-b][1][2]oxazine and pyrido[4,3-b][1][2]oxazine derivatives.[3][4] These compounds have shown remarkable efficacy as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), a critical target in Non-Small Cell Lung Cancer (NSCLC).

A notable study identified a series of novel pyrido[2,3-b][1][2]oxazine analogues with potent anti-proliferative effects against EGFR-mutated NSCLC cell lines.[3] This provides a direct, mechanistically-defined starting point for the investigation of pyrido[3,4-b]oxazines. The core hypothesis is that the pyrido[3,4-b]oxazine nucleus can effectively mimic the hinge-binding interactions of established TKIs within the ATP-binding pocket of EGFR, while offering a unique substitution pattern for optimizing selectivity and overcoming resistance.

Table 1: Comparative Anticancer Activity of Pyrido-oxazine Isomers

Compound Class Target Cell Line Demonstrated Activity (IC₅₀) Mechanism of Action Reference
Pyrido[2,3-b][1][2]oxazines HCC827 (NSCLC) 0.09 µM EGFR-TK Inhibition, Apoptosis Induction [3][5]
NCI-H1975 (NSCLC) 0.89 µM EGFR-TK Inhibition, Apoptosis Induction [3][5]
A549 (NSCLC) 1.10 µM EGFR-TK Inhibition, Apoptosis Induction [3][5]
Pyrido[4,3-b][1][2]oxazines L1210 Leukemia Proliferation Inhibition Mitotic Index Reduction [4]

| | P388 Leukemia | Increased Survival (in vivo) | Mitotic Index Reduction |[4] |

Antimicrobial & Anti-inflammatory Prospects

The broader family of oxazines and related fused pyridines possesses a well-documented spectrum of antimicrobial and anti-inflammatory activities.[6][7] For instance, pyrano-oxazine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[8] Similarly, related heterocyclic systems like pyridothiazines and pyrazolo[3,4-b]pyrazines have been investigated as potent anti-inflammatory agents, some acting via the inhibition of cyclooxygenase (COX) enzymes.[9]

This suggests two primary avenues for investigation:

  • Antimicrobial Activity: Screening pyrido[3,4-b]oxazine derivatives against a panel of pathogenic bacteria and fungi is a logical first step. The nitrogen atom in the pyridine ring may enhance interactions with bacterial targets or improve solubility profiles compared to benzoxazine counterparts.

  • Anti-inflammatory Activity: Evaluation in established models of inflammation, such as the carrageenan-induced paw edema model, is warranted to assess their potential to modulate inflammatory pathways.[1][10]

Proposed Investigational Workflow: From Synthesis to Biological Validation

A successful research campaign requires a robust and logical workflow. The following diagram outlines a proposed pathway for the synthesis and evaluation of a novel library of pyrido[3,4-b]oxazine derivatives.

G cluster_synthesis Phase 1: Chemical Synthesis cluster_screening Phase 2: Primary Biological Screening cluster_mechanistic Phase 3: Mechanistic Elucidation (for Hits) S1 Precursor Synthesis (e.g., 3-Amino-4-hydroxypyridine) S2 Core Scaffold Construction (Pyrido[3,4-b]oxazine) S1->S2 S3 Library Generation (R-group diversification) S2->S3 S4 Purification & Characterization (HPLC, NMR, MS) S3->S4 B1 Anticancer Screening (MTT Assay vs. NSCLC lines) S4->B1 Test Compounds B2 Antimicrobial Screening (MIC vs. bacterial/fungal panel) S4->B2 B3 Anti-inflammatory Screening (In vivo paw edema model) S4->B3 M1 Apoptosis Analysis (Annexin V / PI Staining) B1->M1 Identify Hits M2 Kinase Inhibition Assay (EGFR Autophosphorylation) M1->M2 M3 Molecular Docking Studies M2->M3

Caption: Proposed workflow for pyrido[3,4-b]oxazine drug discovery.

Core Methodologies and Protocols

To ensure scientific rigor and reproducibility, detailed, self-validating protocols are essential. The following sections provide step-by-step methodologies for the synthesis and primary biological evaluation of pyrido[3,4-b]oxazine derivatives.

Representative Synthesis Protocol: One-Pot Annulation Strategy

The synthesis of the pyrido-oxazine core can be approached through several routes. A one-pot annulation is often efficient. The following protocol is adapted from a method used for a related isomer and serves as an excellent starting point for the synthesis of the pyrido[3,4-b]oxazine scaffold from 3-amino-4-hydroxypyridine.[11]

Objective: To synthesize a substituted 1H-pyrido[3,4-b][1][2]oxazin-2-one.

Causality: This one-pot method is advantageous as it avoids the isolation of intermediates. The use of a strong base like cesium carbonate facilitates both the initial O-alkylation and the subsequent intramolecular cyclization. Acetonitrile is an ideal polar aprotic solvent for this type of reaction.

Protocol:

  • To a dry 100 mL round-bottom flask, add 3-amino-4-hydroxypyridine (1.0 eq), the desired N-substituted-2-chloroacetamide (1.1 eq), and cesium carbonate (2.5 eq).

  • Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the limiting reagent).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 3-6 hours.

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with excess acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Anticancer Activity: EGFR Signaling and Cell Viability Assessment

The primary hypothesis for anticancer activity is the inhibition of the EGFR signaling pathway. Ligand binding to EGFR triggers dimerization and autophosphorylation, activating downstream pro-survival pathways like PI3K/Akt and Ras/MAPK, leading to cell proliferation and survival.[1][3] Pyrido-oxazine derivatives are hypothesized to block the ATP-binding site, preventing this cascade.

EGFR_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcome Cellular Outcomes Ligand Ligand (EGF, TGF-α) EGFR EGFR Ligand->EGFR Binds ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates PyridoOxazine Pyrido[3,4-b]oxazine Derivative PyridoOxazine->EGFR Inhibits ATP ATP ATP->EGFR Phosphorylates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Inhibition of the EGFR signaling pathway by pyrido-oxazine derivatives.

Protocol: MTT Assay for Cell Viability

Objective: To quantify the cytotoxic effect of test compounds on NSCLC cell lines (e.g., A549, H1975).

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.

Protocol:

  • Cell Plating: Seed NSCLC cells into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrido[3,4-b]oxazine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Osimertinib).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Validation & Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Apoptosis Confirmation: Annexin V-FITC / Propidium Iodide Assay

Objective: To determine if the observed cell death from the MTT assay is due to apoptosis or necrosis.

Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Protocol:

  • Cell Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

  • Validation: Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and quadrants correctly. The results will quantify the percentage of cells in each quadrant, providing a clear picture of the mode of cell death induced by the compound.

Conclusion and Future Directions

The pyrido[3,4-b]oxazine scaffold stands as a promising yet underutilized platform for the development of new therapeutic agents. The potent anticancer, antimicrobial, and anti-inflammatory activities of its structural isomers provide a compelling, data-driven rationale for its investigation. By employing the robust synthetic and biological evaluation workflows detailed in this guide, researchers are well-equipped to systematically explore the potential of this scaffold. Future work should focus not only on primary screening but also on establishing detailed structure-activity relationships (SAR), optimizing lead compounds for pharmacokinetic properties, and exploring their potential in other therapeutic areas, such as neurodegenerative diseases, where related heterocycles have shown promise. The path is clear for the scientific community to elevate the pyrido[3,4-b]oxazine core from a chemical curiosity to a clinically relevant pharmacophore.

References

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Retrieved from [Link]

  • Mehrzadi, S., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Retrieved from [Link]

  • Deshmukh, S. J., et al. (2024). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Retrieved from [Link]

  • Guecha, K., et al. (2018). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PubMed Central. Retrieved from [Link]

  • Kumar, V., & Anwar, F. (2014). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology. Retrieved from [Link]

  • Deshmukh, S. J., et al. (2024). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. Retrieved from [Link]

  • Elslager, E. F., et al. (1983). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2023). Synthetic strategy towards novel composite based on substituted pyrido[2,1-b][1][2][3]oxadiazine-dialdehyde chitosan conjugate with antimicrobial and anticancer activities. PubMed Central. Retrieved from [Link]

  • Henry, N., et al. (2006). Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine as new scaffolds for potential bioactive compounds. ResearchGate. Retrieved from [Link]

  • Hamza, A., et al. (2018). Synthesis and Antimicrobial Activity of Some New Triazine, 1, 3-Oxazine, Fused Pyridine and Pyrimidine Derivatives. ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine. MySkinRecipes. Retrieved from [Link]

  • Kim, B. H., et al. (2004). A One-Pot Synthesis of Pyrido[2,3-b][1][2]oxazin-2-ones. ResearchGate. Retrieved from [Link]

  • El-Kashef, H. S., et al. (2000). New pyrazolo[3,4-b]pyrazines: Synthesis and Biological Activity. PubMed. Retrieved from [Link]

  • Eissa, F. M., et al. (2019). Green Synthesis and Antibacterial Activity of Pyrido[2,3-e]1,3,4-Oxadiazine Derivatives. American Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H). National Institutes of Health. Retrieved from [Link]

  • Eissa, F. M., et al. (2019). Green Synthesis and Antibacterial Activity of Pyrido[2,3-e]1,3,4-Oxadiazine Derivatives. ResearchGate. Retrieved from [Link]

  • El-Faham, A., et al. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Retrieved from [Link]

  • Reddy, D. S., & Judd, W. R. (2006). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. PubMed Central. Retrieved from [Link]

  • ChemInform. (2013). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Wiley Online Library. Retrieved from [Link]

  • Al-Rawi, J. M. A., et al. (2007). Synthesis and antibacterial evaluation of Some Pyrano-1,3-- Oxazine Derivatives. National Journal of Chemistry. Retrieved from [Link]

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  • El-Gaby, M. S. A., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide on the Core of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

A Foundational Scaffold for Modern Drug Discovery

Foreword

This technical guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic scaffolds. The focus of this document is 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine, a compound of significant interest due to its unique structural attributes and potential as a versatile building block in medicinal chemistry. While the specific historical account of its initial discovery is not prominently detailed in publicly accessible scientific literature, this guide provides a comprehensive analysis of its core structure, plausible synthetic pathways derived from established chemical principles, and an exploration of its potential within the broader context of pharmacologically active pyrido-oxazine derivatives.

Deconstructing the Core: The Pyrido[3,4-b]oxazine Heterocycle

The 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine molecule is built upon a fused heterocyclic system that marries a pyridine ring with a 1,4-oxazine ring. This amalgamation results in a scaffold with distinct chemical and stereoelectronic properties that are highly attractive for the design of biologically active agents.

  • The Pyridine Moiety: The integrated pyridine ring, with its electron-deficient nature, offers a key site for hydrogen bonding and potential π-π stacking interactions with biological targets. The nitrogen atom acts as a hydrogen bond acceptor, a common feature in many successful pharmaceuticals.

  • The 1,4-Oxazine Ring: The partially saturated 1,4-oxazine ring introduces a degree of conformational rigidity to the molecule. This can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The oxygen and nitrogen heteroatoms within this ring also provide additional points for polar interactions.

  • The Chloro Substituent: The chlorine atom at the 5-position significantly influences the electronic landscape of the pyridine ring. As an electron-withdrawing group, it can modulate the pKa of the pyridine nitrogen and affect the molecule's overall lipophilicity and metabolic stability. This substituent also presents a potential vector for further chemical modification to explore structure-activity relationships (SAR).

The Genesis of the Scaffold: A Postulated Synthetic Pathway

While a definitive, published synthetic route for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine is not readily found, a scientifically sound and efficient synthesis can be proposed based on well-established methodologies for constructing analogous heterocyclic systems. The following protocol represents a logical and practical approach to its preparation.

Retrosynthetic Analysis

A logical deconstruction of the target molecule points towards an intramolecular cyclization of a key aminopyridine intermediate.

Retrosynthesis Target 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine Intermediate N-(2-chloroethyl)-5-chloro-pyridin-4-amine Target->Intermediate Intramolecular Nucleophilic Substitution Precursor1 4,5-Dichloropyridine Intermediate->Precursor1 Precursor2 Ethanolamine Intermediate->Precursor2

Caption: A plausible retrosynthetic pathway for the target compound.

Step-by-Step Experimental Protocol (Postulated)

Step 1: Synthesis of N-(2-hydroxyethyl)-5-chloro-pyridin-4-amine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-dichloropyridine and an excess of ethanolamine. A high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) can be used to facilitate the reaction at elevated temperatures.

  • Nucleophilic Aromatic Substitution: The reaction mixture is heated to a temperature sufficient to promote the nucleophilic aromatic substitution of the chlorine atom at the 4-position of the pyridine ring by the amino group of ethanolamine. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted multiple times with a suitable organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices: The use of excess ethanolamine serves both as a reactant and a base to neutralize the HCl generated during the reaction. NMP is chosen as a solvent due to its high boiling point and its ability to dissolve the reactants and facilitate the SNAr reaction.

Step 2: Intramolecular Cyclization to form 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine

  • Reaction Setup: The purified N-(2-hydroxyethyl)-5-chloro-pyridin-4-amine from the previous step is dissolved in a suitable solvent like tetrahydrofuran (THF) or dioxane.

  • Ring Closure: The solution is cooled in an ice bath, and a strong base, such as sodium hydride (NaH), is added portion-wise. The reaction is then allowed to warm to room temperature and may require heating to reflux to drive the intramolecular cyclization to completion.

  • Mechanism: The strong base deprotonates the hydroxyl group, forming a nucleophilic alkoxide. This alkoxide then attacks the carbon atom of the pyridine ring bonded to the amino group, leading to the formation of the oxazine ring via an intramolecular nucleophilic substitution.

  • Work-up and Purification: The reaction is carefully quenched with water, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine, is then purified by recrystallization or column chromatography.

SynthesisWorkflow Start 4,5-Dichloropyridine + Ethanolamine Step1 Nucleophilic Aromatic Substitution (NMP, Heat) Start->Step1 Intermediate N-(2-hydroxyethyl)-5-chloro-pyridin-4-amine Step1->Intermediate Step2 Intramolecular Cyclization (NaH, THF) Intermediate->Step2 Product 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine Step2->Product

Caption: Postulated workflow for the synthesis of the target molecule.

Physicochemical Data Summary

A foundational understanding of the physicochemical properties of a molecule is paramount for its application in a research setting.

PropertyPredicted Value
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.60
cLogP 1.35
Topological Polar Surface Area (TPSA) 34.14 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 0

These predicted properties suggest that 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine adheres to the general parameters of "drug-likeness," making it an attractive starting point for medicinal chemistry campaigns.

Prospective Applications and Future Outlook

The pyrido-oxazine scaffold is a recurring motif in compounds with diverse biological activities. While specific biological data for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine is not widely published, the structural alerts within the molecule suggest several promising avenues for investigation:

  • Kinase Inhibition: The pyrido-oxazine core can be envisioned as a bioisostere for other hinge-binding scaffolds in protein kinase inhibitors. This makes it a compelling candidate for screening against various kinase families implicated in oncology and inflammatory diseases.

  • Central Nervous System (CNS) Activity: The rigid, nitrogen-containing heterocyclic structure is a common feature in CNS-active agents. This compound could be explored for its potential to modulate neurotransmitter receptors or transporters.

  • Antimicrobial Agents: The ongoing challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Heterocyclic compounds are a rich source of inspiration for new antibacterial and antifungal agents.

The future of this core scaffold lies in its systematic exploration. The synthesis of a library of analogues, varying the substituents on both the pyridine and oxazine rings, will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds for various therapeutic targets.

References

  • General Synthesis of Heterocyclic Compounds

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Nucleophilic Aromatic Substitution

    • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • A comprehensive search of scientific databases such as PubMed, Scopus, and the ACS Publications website using keywords like "pyrido-oxazine synthesis," "medicinal chemistry of pyridines," and "bioactive oxazines" will yield numerous relevant research articles and reviews.

5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine

Introduction

5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine is a heterocyclic compound belonging to the pyridobenzoxazine class. Molecules containing this scaffold are of significant interest in medicinal chemistry and drug discovery due to their structural resemblance to biologically active compounds. For any compound to advance from a promising hit to a viable drug candidate, a thorough understanding of its physicochemical properties is paramount. Among the most critical of these are solubility and stability.

This guide provides a comprehensive technical overview of the core principles and experimental methodologies required to characterize the solubility and stability of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the causality behind experimental choices, ensuring a robust and logical approach to compound characterization. The protocols described herein are designed as self-validating systems, providing researchers, scientists, and drug development professionals with the framework to generate reliable and reproducible data. Understanding a compound's solubility is crucial as it directly impacts absorption, bioavailability, and formulation strategies.[1][2][3] Similarly, assessing its chemical stability under various stress conditions is essential for determining its shelf-life, identifying potential degradation products, and ensuring patient safety.[4][5]

Physicochemical Profile

A foundational step in characterization is to consolidate the known physicochemical properties of the molecule. This data serves as a reference point for all subsequent experimental design.

PropertyValueSource
CAS Number 1260665-77-7[6][7]
Molecular Formula C₇H₇ClN₂O[8]
Molecular Weight 170.60 g/mol [7]
Appearance Solid (predicted)[8][9]
SMILES C1=CN=C(C2=C1NCCO2)Cl[7]
Calculated LogP 1.5393[7]
Topological Polar Surface Area (TPSA) 34.15 Ų[7]

Solubility Characterization

Solubility, the ability of a compound to dissolve in a solvent, is a gatekeeper property in drug development.[3] Poor aqueous solubility can lead to low bioavailability and hinder the development of effective formulations.[2] It is essential to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: The maximum concentration of a compound that can dissolve in a solvent at equilibrium. This is the "gold standard" measurement, typically determined using the shake-flask method over 24-48 hours.[10]

  • Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[2] This is a high-throughput method, often employing nephelometry, ideal for early-stage discovery to quickly flag compounds with potential solubility issues.[2][11]

Experimental Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for assessing both kinetic and thermodynamic solubility.

G cluster_0 Phase 1: Kinetic Solubility (High-Throughput Screening) cluster_1 Phase 2: Thermodynamic Solubility (Gold Standard) k1 Prepare high-concentration stock of compound in DMSO k2 Dispense stock solution into 96-well plate (serial dilution) k1->k2 k3 Add aqueous buffer (e.g., PBS pH 7.4) to each well k2->k3 k4 Incubate and measure precipitation via Nephelometry (e.g., NEPHELOstar) k3->k4 k5 Determine Kinetic Solubility Point (µM) k4->k5 t1 Add excess solid compound to various solvents (e.g., Water, PBS, SGF, SIF) t2 Equilibrate on shaker at constant temperature (e.g., 24-48 hours) t1->t2 t3 Separate undissolved solid (centrifugation/filtration) t2->t3 t4 Quantify compound concentration in the supernatant via HPLC-UV t3->t4 t5 Determine Thermodynamic Solubility (µg/mL) t4->t5 start Compound Synthesis & QC start->k1 start->t1 G cluster_stress Step 1: Application of Stress Conditions cluster_analysis Step 2: Analysis & Method Development cluster_characterization Step 3: Degradant Characterization s1 Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) a1 Analyze stressed samples (vs. control) by HPLC-UV/DAD s1->a1 s2 Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) s2->a1 s3 Oxidation (e.g., 3% H₂O₂, RT) s3->a1 s4 Thermal (e.g., 80°C, solid & solution) s4->a1 s5 Photolytic (ICH Q1B light exposure) s5->a1 a2 Check for new peaks (degradants) and loss of parent peak a1->a2 a3 Assess peak purity of the parent compound using a Diode Array Detector (DAD) a2->a3 a4 Optimize HPLC method to achieve baseline separation of all degradants from the parent peak (Rs > 1.5) a3->a4 a5 Validate the final method as 'Stability-Indicating' a4->a5 c1 Collect fractions of significant degradation products a5->c1 start Compound in suitable solvent start->s1 start->s2 start->s3 start->s4 start->s5 c2 Characterize structure using LC-MS and NMR c1->c2 c3 Elucidate Degradation Pathway c2->c3

Caption: Plausible hydrolytic degradation pathway of the oxazine ring. (Note: As I cannot generate images, the DOT script above is a template. The images would show the chemical structures of the parent compound and the ring-opened product.)

Mechanistic Rationale: The oxazine ring contains two heteroatoms (N and O) and is essentially a cyclic hemiaminal ether. Such structures are susceptible to hydrolysis under both acidic and basic conditions. The reaction would likely proceed via cleavage of the C-O bond, leading to the opening of the six-membered ring to form an amino alcohol intermediate, which could further degrade. This is a critical hypothesis to test during degradant characterization using LC-MS.

Summary and Recommendations for Drug Development Professionals

The characterization of solubility and stability for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine is a multi-faceted process that is indispensable for its potential development as a therapeutic agent.

Key Takeaways & Recommendations:

  • Prioritize Early Assessment: Conduct high-throughput kinetic solubility screening early in the discovery phase to quickly identify potential liabilities. C[2]ompounds with poor kinetic solubility often face significant formulation and bioavailability challenges. 2[2][3]. Establish a Robust Analytical Method: The development of a validated, stability-indicating HPLC method is non-negotiable. This method is the linchpin for all accurate solubility and stability measurements. E[12][13][14]nsure the method can separate the parent compound from all potential process impurities and forced degradation products.

  • Systematic Stress Testing: Perform forced degradation studies systematically under a range of ICH-recommended conditions. The goal is not to destroy the molecule, but to induce modest degradation (5-20%) to reveal potential liabilities and degradation products. 4[15]. Characterize Degradants: Any degradation product observed at a significant level must be characterized. Structure elucidation using techniques like LC-MS and NMR is crucial for understanding the degradation pathways and assessing the safety of the drug product.

[4]By adhering to these principles and employing the detailed protocols within this guide, researchers can build a comprehensive data package that robustly defines the solubility and stability profile of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine, enabling informed decisions in the drug development process.

References

  • Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Perlovich, G. L., & Raevsky, O. A. (Year unavailable). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. PubMed. [Link]

  • Li, S., et al. (Year unavailable). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. ACS Publications. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Klick, S., et al. (Year unavailable). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Sharma, G., et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Ahmed, R. B., et al. (2019). Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Dong, M. W. (Year unavailable). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (Year unavailable). Stability Indicating HPLC Method Development: A Review. [Link]

  • Gao, Y., et al. (2021). Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. NIH National Library of Medicine. [Link]

  • Plakogiannis, F. M., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. ResearchGate. [Link]

  • Eawag-BBD. Pyridoxine Degradation Pathway. [Link]

  • Proactive Molecular Research. 5-Chloro-2.3-dihydro-1H-pyrido[3.4-b][1.4]oxazine. [Link]

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A Technical Guide to 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine: Synthesis, Characterization, and Scientific Context

A Technical Guide to 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine: Synthesis, Characterization, and Scientific Context

Abstract: This technical guide provides an in-depth overview of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct, comprehensive literature on this specific molecule is sparse, this document consolidates its fundamental properties and presents a scientifically grounded, proposed synthetic pathway derived from established chemical principles and analogous reactions. Detailed protocols for its synthesis and characterization are provided to empower researchers in drug development. This guide is structured to offer not just procedural steps, but the causal logic behind experimental design, ensuring a trustworthy and authoritative resource for scientific professionals.

Introduction and Core Molecular Properties

5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine belongs to the pyridoxazine class of bicyclic heteroaromatic compounds. This structural motif, which fuses a pyridine ring with a 1,4-oxazine ring, is a recognized scaffold in the development of pharmacologically active agents. The strategic placement of a chlorine atom on the pyridine ring offers a potential modulation of electronic properties and a handle for further synthetic diversification, making it a valuable building block for creating libraries of novel compounds.

The foundational physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₇H₇ClN₂O[1][3]
Molecular Weight 170.60 g/mol [1][3]
CAS Number 1260665-77-7[1][3]
Topological Polar Surface Area (TPSA) 34.15 Ų[3]
Predicted LogP 1.5393[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 0[3]

Proposed Synthetic Strategy: A Chemist's Perspective

The synthesis of the target pyridoxazine ring system is most logically achieved through the cyclization of a precursor that already contains the substituted pyridine core. The key strategic bond formations are the C-O and C-N bonds of the oxazine ring. A retrosynthetic analysis points to 2-amino-5-chloro-3-hydroxypyridine as the critical starting material. This precursor contains the vicinal amino and hydroxyl groups required for the annulation of the six-membered oxazine ring.

RetrosynthesisTarget5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazinePrecursor2-Amino-5-chloro-3-hydroxypyridine + C2-ElectrophileTarget->PrecursorOxazine Ring FormationC2_Electrophilee.g., 1,2-DibromoethanePrecursor->C2_ElectrophileStartingMaterial2-Amino-5-chloropyridinePrecursor->StartingMaterialHydroxylation

Caption: Retrosynthetic analysis for the target molecule.

This approach is supported by extensive literature on the formation of benzoxazines and related pyridoxazines, where an ortho-aminophenol or an ortho-aminohydroxypyridine is treated with a dielectrophile.[4][5]

Experimental Protocols

The following sections detail a proposed, robust protocol for the synthesis and purification of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine. Each step is designed to be self-validating through appropriate analytical checks.

Synthesis of Precursor: 2-Amino-5-chloro-3-hydroxypyridine

The synthesis of this crucial intermediate can be accomplished from commercially available 2-amino-3,5-dichloropyridine via a regioselective nucleophilic aromatic substitution (SₙAr) of the chlorine at the 3-position. This position is more activated towards displacement by hydroxide due to the electronic influence of the adjacent amino group and the ring nitrogen.

Protocol:

  • Reaction Setup: To a sealed pressure vessel, add 2-amino-3,5-dichloropyridine (1 eq.), potassium hydroxide (3 eq.), and water.

  • Heating: Seal the vessel and heat the mixture to 170-180 °C with vigorous stirring for 10-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After cooling to room temperature, carefully open the vessel. Neutralize the reaction mixture with concentrated hydrochloric acid to a pH of ~7.

  • Extraction: The aqueous solution is saturated with sodium chloride to reduce the solubility of the product and then extracted multiple times with ethyl acetate or a tetrahydrofuran/ethyl acetate mixture.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-amino-5-chloro-3-hydroxypyridine. This synthetic approach is adapted from established procedures for the hydroxylation of dihalopyridines.[6]

Cyclization to form 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine

The final ring-closing step involves the reaction of the aminohydroxypyridine precursor with a suitable two-carbon electrophile, such as 1,2-dibromoethane. This reaction proceeds via a tandem N-alkylation and O-alkylation sequence.

Synthesis_Workflowcluster_0Step 1: Precursor Synthesiscluster_1Step 2: Oxazine Ring FormationA2-Amino-3,5-dichloropyridineBHydroxylation(KOH, H₂O, 170°C)A->BC2-Amino-5-chloro-3-hydroxypyridineB->CD2-Amino-5-chloro-3-hydroxypyridineECyclization(1,2-Dibromoethane, K₂CO₃, DMF)D->EFTarget MoleculeE->F

Caption: Proposed two-step synthetic workflow.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chloro-3-hydroxypyridine (1 eq.) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (2.5 eq.), to the mixture.

  • Reagent Addition: Add 1,2-dibromoethane (1.1 eq.) dropwise to the stirred suspension.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC/HPLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into a large volume of cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product should be purified by flash column chromatography on silica gel to afford the final compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine is paramount. A combination of spectroscopic techniques provides a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic region should display two doublets corresponding to the two protons on the pyridine ring. The aliphatic region should feature two triplets for the two methylene (-CH₂-) groups of the oxazine ring, integrating to two protons each. A broad singlet corresponding to the N-H proton should also be present, which would disappear upon D₂O exchange.

  • ¹³C NMR: The carbon NMR spectrum should show seven distinct signals: four for the aromatic carbons of the pyridine ring (two quaternary, two CH) and two for the aliphatic carbons of the oxazine ring.

The precise chemical shifts can be predicted using computational methods and compared with data from structurally similar compounds reported in the literature.[3]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula. The analysis should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₇H₈ClN₂O⁺. A characteristic isotopic pattern for the presence of one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak) must be observed, providing definitive evidence for the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify key functional groups. The spectrum should exhibit a characteristic N-H stretching vibration around 3300-3400 cm⁻¹. Aromatic C-H and C=C/C=N stretching bands would be observed in the 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹ regions, respectively. The C-O-C ether linkage of the oxazine ring will show a strong stretching band around 1200-1250 cm⁻¹.

Conclusion and Future Outlook

This guide establishes the foundational chemical knowledge for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine. By leveraging established synthetic methodologies for related heterocyclic systems, a reliable and detailed protocol for its preparation and characterization has been proposed. This compound serves as a versatile scaffold for further chemical exploration. Its potential as a core structure in developing novel therapeutic agents, particularly kinase inhibitors or other targeted therapies, warrants further investigation by researchers in the field of drug discovery. The protocols and analytical framework presented herein provide a solid, trustworthy starting point for such endeavors.

References

  • Rakhmatullin, I., et al. (2016). 1H NMR Characterization of Two New Pyridoxine Derivatives. Magnetic Resonance in Chemistry. Available from: [Link]

  • Temple, C. Jr., et al. (1983). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. Journal of Medicinal Chemistry, 26(11), 1614-9. Available from: [Link]

  • PrepChem. Synthesis of pyrido[4,3-b][1][2]oxazine. Available from: [Link]

  • Google Patents. Process for the production of 2-amino-3-hydroxypyridine derivatives. (US4033975A).

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pyridooxazine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Introduction to Pyridooxazine Compounds

Pyridooxazines are a class of heterocyclic compounds characterized by the fusion of a pyridine ring and an oxazine ring. This unique structural amalgamation results in a scaffold of significant interest in medicinal chemistry. The pyridine moiety, a common feature in numerous natural products and FDA-approved drugs, often imparts favorable properties such as improved water solubility and the ability to form crucial hydrogen bonds with biological targets.[1][2] The oxazine ring adds a three-dimensional character to the molecule, which can be pivotal for specific receptor interactions. The combination of these two rings creates a versatile platform for the development of novel therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of pyridooxazine compounds, offering insights for researchers and professionals in drug discovery and development.

Part 1: Synthesis of the Pyridooxazine Core

The construction of the pyridooxazine scaffold can be achieved through various synthetic strategies. A notable and efficient method involves a tandem reaction sequence combining an intermolecular SN2 reaction with an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction. This approach allows for the regioselective formation of the fused ring system from readily available starting materials.[7]

Key Synthetic Strategy: Tandem SN2 and SNAr Reaction

This strategy has been successfully employed for the synthesis of substituted pyrido-oxazine derivatives.[7] The reaction typically involves a substituted hydroxypyridine and a dihaloalkane, which first undergo an SN2 reaction, followed by an intramolecular cyclization via an SNAr pathway to form the oxazine ring fused to the pyridine core. The bromine atoms on the resulting pyrido-oxazine product can then be utilized for further functionalization through cross-coupling reactions like Suzuki–Miyaura or Stille coupling, allowing for the creation of a diverse library of compounds.[7]

Experimental Protocol: Synthesis of Substituted Pyrido-oxazine Derivatives[7]

Step 1: Bromination of 3-Hydroxypyridine

  • Dissolve 3-hydroxypyridine (5 g, 52.5 mmol) in 60 mL of water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add bromine (10.84 mL, 210 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 12 hours.

  • A solid product will form. Filter the solid using a suction filter.

  • Collect the solid product (2,4,6-tribromopyridin-3-ol) and use it in the next step without further purification.

Step 2: Tandem SN2 and SNAr Reaction

  • Combine 2,4,6-tribromo-3-(2-bromoethoxy)pyridine (or the 3-bromopropoxy equivalent) with a selected primary amine.

  • The reaction proceeds to form the pyrido-oxazine ring system. Moderate to good regioselectivity is often observed, favoring cyclization at the 2-position of the pyridine ring.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, extract the mixture with ethyl acetate (EtOAc).

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the resulting residue using silica gel chromatography (e.g., 20% EtOAc/hexane as eluent) to obtain the desired pyrido-oxazine product.[7]

Visualization of the Synthetic Workflow

G A Start: 3-Hydroxypyridine B Bromination (Br2, H2O) A->B C 2,4,6-tribromopyridin-3-ol B->C D Reaction with Dihaloalkane (e.g., 1,2-dibromoethane) C->D E Intermediate: 2,4,6-tribromo-3-(2-bromoethoxy)pyridine D->E F Tandem Reaction with Primary Amine (RNH2) E->F G Intramolecular S_N_Ar Cyclization F->G H Final Product: Substituted Pyridooxazine G->H I Further Functionalization (Suzuki or Stille Coupling) H->I J Biarylated Pyridooxazines or Terpyridine Ligands I->J

Caption: Synthetic workflow for substituted pyridooxazines.

Part 2: Pharmacological Activities and Therapeutic Potential

Pyridooxazines and their structural analogs have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development.

Anticancer Activity

The pyrido-fused heterocyclic scaffold is a recurring motif in compounds with significant antiproliferative properties.[4][8] Derivatives have been investigated for their efficacy against various cancer cell lines, often exhibiting potent cytotoxic effects.[9][10]

Mechanism of Action in Oncology

The anticancer mechanisms of pyridooxazine-related compounds are diverse and target critical cellular processes.

  • Mitotic Arrest: Certain derivatives of the related 1,2-dihydropyrido[3,4-b]pyrazine system have been shown to induce an accumulation of cells in the mitosis phase of the cell cycle, leading to cell death.[11]

  • Enzyme Inhibition: Pyrido[4,3-a]phenazines have been identified as topoisomerase-targeted anticancer agents.[12] More recently, pyridazinone-based diarylurea derivatives, structurally analogous to the multi-kinase inhibitor sorafenib, have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[13] Inhibition of VEGFR-2 can block the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby inhibiting tumor growth. These compounds were also found to upregulate pro-apoptotic genes like p53 and Bax while downregulating the anti-apoptotic gene Bcl-2.[13]

Summary of Anticancer Activity
Compound ClassCancer Cell Line(s)Reported Activity (IC50 / GI%)Mechanism of ActionReference
Pyrido[4,3-a]phenazineVariousIC50: 2.5-26 nMNon-Topo II mechanism[12]
Pyrazine-piperlongumine hybridHCT116 (colorectal)IC50: 3.19–8.90 µMROS upregulation[14]
Pyridazinone-diarylureaMelanoma, NSCLC, Prostate, ColonGI%: 62.21% - 100.14%VEGFR-2 Inhibition, Apoptosis Induction[13]
Pyrazoline derivative 11 U251 (glioblastoma)IC50: 11.9 µMApoptosis, DNA cleavage[9]
Visualizing the VEGFR-2 Inhibition Pathway

G Pyridooxazine Pyridazinone-based Derivative (e.g., 10l, 17a) VEGFR2 VEGFR-2 Pyridooxazine->VEGFR2 Inhibits p53 p53 gene (Upregulation) Pyridooxazine->p53 Bax Bax gene (Upregulation) Pyridooxazine->Bax Bcl2 Bcl-2 gene (Downregulation) Pyridooxazine->Bcl2 Inhibits Angiogenesis Angiogenesis (Tumor Blood Vessel Formation) VEGFR2->Angiogenesis Promotes TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Supports Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits G Key SAR Insights for Pyrido-Fused Heterocycles cluster_0 Pyridooxazine Core cluster_1 Favorable Substitutions cluster_2 Unfavorable Modifications Core [Pyridooxazine Scaffold] F1 Position 4: -NH2 group (Essential for antitumor activity) F2 Position 6: Aryl-containing group (Necessary for antitumor activity) F3 Specific Substituent Positions (Critical for potency) U1 Oxidation or Reduction of Dihydro-ring (Diminishes activity) U2 Replacement of 4-NH2 group (Destroys activity) U3 Fused 5-membered rings (vs. 6-membered) (Generally less potent)

Caption: Summary of Structure-Activity Relationship (SAR) findings.

Future Directions and Conclusion

Pyridooxazine compounds and their analogs represent a privileged scaffold in medicinal chemistry with demonstrated potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammation. The synthetic versatility of this core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships. [7] Future research should focus on optimizing the lead compounds identified in various studies to improve their potency, selectivity, and pharmacokinetic profiles. Addressing challenges such as poor solubility, which can limit clinical application, through chemical modification is a key area for development. [14]The dual-action potential of some derivatives, exhibiting both anticancer and antimicrobial properties, is particularly intriguing and warrants further investigation, as such compounds could offer significant benefits, especially for treating immunocompromised cancer patients. [13] In conclusion, the pyridooxazine scaffold is a rich source of biologically active molecules. Continued exploration of its chemical space, guided by a deeper understanding of its mechanisms of action and structure-activity relationships, holds significant promise for the discovery and development of next-generation therapeutics.

References
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  • Lee, J., Kim, M., & Park, H. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(12), 2465–2470. [Link]

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Sources

An In-depth Technical Guide on the Safety and Handling of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine is a heterocyclic compound featuring a pyridyloxazine core. Such scaffolds are of significant interest to the pharmaceutical and drug discovery sectors due to their prevalence in biologically active molecules.[1] As a chlorinated building block, this compound serves as a valuable intermediate for synthesizing more complex molecular architectures intended for therapeutic evaluation. Its inherent reactivity and biological potential necessitate a thorough understanding of its properties and a rigorous approach to its handling.

This guide provides a comprehensive framework for the safe handling of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine. It is designed for researchers, chemists, and laboratory professionals, moving beyond a simple recitation of rules to explain the causality behind safety protocols. By grounding our recommendations in the principles of chemical reactivity and toxicology, we aim to foster a culture of safety that is both intelligent and proactive.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of chemical safety. The properties of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine dictate its handling, storage, and emergency response procedures.

PropertyDataSource(s)
IUPAC Name 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][2][3]oxazine-
CAS Number 1260665-77-7[3][4]
Molecular Formula C₇H₇ClN₂O[4]
Molecular Weight 170.60 g/mol [4]
Appearance Solid; reported as off-white to yellow.[2][5]
Purity Commercially available at various purities (e.g., ≥98%).[4]
Storage Recommended: 4°C, protect from light. May also be stored at room temperature under an inert atmosphere.[4][5]
Solubility No specific data published; expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.-

Hazard Identification and Toxicological Assessment

While specific toxicological data for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine is not publicly available, a robust risk assessment can be constructed by analyzing its structural motifs and data from analogous compounds.

Inferred Hazards:

  • Skin and Eye Irritation: As a chloro-substituted heterocyclic amine, it is prudent to assume the compound is a skin and eye irritant, a common characteristic of similar chemical classes.[6][7]

  • Respiratory Tract Irritation: Fine solid particles may cause respiratory irritation if inhaled.[6][7]

  • Systemic Toxicity: The pyridine core is associated with potential neurotoxic effects, and oxazine derivatives are known to be biologically active.[1][8] Therefore, systemic absorption via skin contact, inhalation, or ingestion should be considered harmful.

The causality for these assumptions lies in the reactivity of the functional groups. The secondary amine and the electron-deficient pyridine ring can interact with biological macromolecules, potentially leading to irritation or allergic reactions.

Risk Assessment Workflow

A systematic approach to risk assessment is non-negotiable before any experimental work begins. The following workflow illustrates the logical progression from identification to safe execution.

G cluster_0 Phase 1: Pre-Analysis cluster_1 Phase 2: Hazard Evaluation cluster_2 Phase 3: Control Implementation A Identify Compound (CAS: 1260665-77-7) B Gather Data (SDS, Literature, Supplier Info) A->B C Analyze Structure (Functional Groups, Analogs) B->C D Assess Potential Hazards - Skin/Eye Irritation - Respiratory Irritation - Systemic Toxicity C->D E Evaluate Exposure Routes - Inhalation (Dust) - Dermal Contact - Ingestion D->E F Select Engineering Controls (Chemical Fume Hood) E->F G Define PPE Requirements (Gloves, Goggles, Lab Coat) F->G H Develop Standard Operating Procedure (SOP) G->H I Confirm Emergency Plan (Spill Kit, First Aid) H->I J Proceed with Experiment I->J

Caption: Logical workflow for conducting a risk assessment.

Standard Operating Protocol for Safe Handling

This protocol is designed as a self-validating system, with built-in checks to ensure safety at every stage.

Engineering Controls
  • Causality: The primary exposure risk from a solid compound is the inhalation of fine particulates. A properly functioning chemical fume hood is essential to contain dust and potential vapors.

  • Protocol: All handling of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine, including weighing and solution preparation, must be performed inside a certified chemical fume hood with the sash at the lowest practical height.

Personal Protective Equipment (PPE)
  • Causality: PPE serves as the final barrier between the researcher and the chemical. Each component is chosen to mitigate a specific risk.

  • Protocol:

    • Eye Protection: Wear chemical safety goggles or safety glasses with side shields to protect against accidental splashes or dust.

    • Hand Protection: Wear nitrile gloves. Inspect gloves for defects before use and remove them using the proper technique to avoid contaminating your skin. Dispose of contaminated gloves immediately.

    • Body Protection: A full-length laboratory coat must be worn and buttoned to protect skin and clothing.

Step-by-Step Handling and Weighing Procedure
  • Preparation:

    • Confirm the chemical fume hood is operational.

    • Don the required PPE (lab coat, goggles, gloves).

    • Assemble all necessary equipment (spatula, weigh paper/boat, vial, solvent).

    • Place a waste container within the fume hood for contaminated disposables.

  • Weighing:

    • Tare the analytical balance with the receiving vial or weigh paper inside the fume hood.

    • Carefully transfer the solid compound from its storage container using a clean spatula. Avoid any actions that could generate dust.

    • Once the desired mass is obtained, securely cap the primary storage container and the receiving vial.

  • Solution Preparation:

    • Add the solvent to the vial containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing and dust generation.

    • Cap the vial and mix via gentle swirling, sonication, or vortexing as needed.

  • Cleanup and Decontamination:

    • Wipe the spatula clean with a solvent-dampened cloth, disposing of the cloth in the designated waste container.

    • Wipe down the work surface inside the fume hood.

    • Dispose of all contaminated disposables (gloves, weigh paper) in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after the procedure is complete.[7]

Storage, Stability, and Emergency Procedures

Proper storage is critical for maintaining compound integrity and preventing accidents.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, following supplier recommendations (e.g., 4°C, protected from light).[4][6]

  • Incompatibilities: Keep away from strong oxidizing agents.[6]

  • Stability: The compound is expected to be stable under recommended storage conditions.[6]

Emergency First Aid Measures
Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6][7]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Reactivity and Synthetic Workflow Considerations

As a synthetic intermediate, this compound will be used in various chemical reactions. The safety of the entire workflow must be considered. Syntheses involving related heterocyclic structures often utilize metal catalysts, strong bases, or other reactive reagents that introduce additional hazards.[9][10]

Synthetic Workflow with Safety Checkpoints

The following diagram illustrates a generic synthetic workflow, highlighting critical safety checkpoints that must be integrated into any specific experimental design.

G start Start: Plan Experiment A Reagent Preparation & Weighing start->A B Reaction Setup (Inert Atmosphere, Temp Control) A->B S1 Verify PPE & Fume Hood A->S1 C Controlled Reagent Addition B->C D Reaction Monitoring (TLC, LC-MS) C->D S2 Check for Exotherms & Pressure Buildup C->S2 E Work-up & Quenching D->E F Purification (Chromatography, Recrystallization) E->F S3 Ensure Safe Quenching Procedure is Ready E->S3 end End: Isolate Product F->end S4 Segregate & Label Waste Streams F->S4

Caption: A generic synthetic workflow emphasizing key safety checkpoints.

Conclusion

5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine is a valuable research chemical whose potential hazards can be effectively managed through a combination of robust engineering controls, appropriate personal protective equipment, and meticulous adherence to established protocols. By understanding the chemical reasoning behind these safety measures, researchers can handle this compound with the confidence and respect it requires, ensuring both personal safety and the integrity of their scientific work.

References

  • Toxicological effects of intravenous administration of pyridine in anaesthetized dogs - Toxicology. [Link]

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  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC. [Link]

  • Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][2][3][4]triazine derivatives - ResearchGate. [Link]

  • Toxicology of selected pesticides, drugs, and chemicals. Pyrethrin and pyrethroid insecticides - PubMed. [Link]

  • Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][2][3][4]triazine derivatives - SciELO. [Link]

Sources

commercial suppliers of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing and Qualification of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine

Introduction: The Strategic Value of the Pyrido-Oxazine Scaffold

The fusion of pyridine and oxazine rings creates the pyrido-oxazine scaffold, a heterocyclic system of significant interest in modern medicinal chemistry. Oxazine derivatives are recognized for a wide spectrum of biological activities, including potential applications as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[1] The inherent structural features of this scaffold provide a versatile platform for developing novel therapeutic agents.

This guide focuses specifically on 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine (CAS No. 1260665-77-7), a key building block for synthetic chemists. Its strategic chloro-substitution offers a reactive handle for further molecular elaboration, making it a valuable starting material in drug discovery campaigns. Sourcing high-quality starting materials is a foundational prerequisite for reproducible and successful research. This document provides a comprehensive overview of the commercial supplier landscape for this compound, outlines a robust protocol for its analytical qualification, and details essential safety and handling procedures.

Caption: Chemical Structure of the Target Compound

Part 1: Commercial Supplier Landscape

Identifying a reliable source for a chemical intermediate is the first critical step. The quality and purity of the starting material directly impact every subsequent experimental outcome. Our search has identified several commercial suppliers offering 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine.

It is crucial for researchers to note the existence of isomers, such as 5-chloro-3,4-dihydro-2H-pyrido[4,3-b][2][3]oxazine (CAS 1198154-67-4).[4][5] While structurally similar, these are distinct compounds. Always verify the CAS number (1260665-77-7) to ensure you are procuring the correct molecule for your synthetic route.

Comparative Supplier Analysis

The following table summarizes the offerings from key suppliers based on publicly available data. Researchers should always contact suppliers directly for the most current information, including lead times and availability of bulk quantities.

SupplierCAS NumberPurity SpecificationAvailable QuantitiesMDL Number
Apollo Scientific 1260665-77-7Not specified250mg, 1gMFCD18250446
ChemScene 1260665-77-7≥98%Custom SynthesisMFCD18250446
BLDpharm 1260665-77-7Not specifiedInquireNot specified
Supplier Qualification: A Workflow for Scientific Rigor

Selecting a supplier extends beyond comparing price and quantity. A robust qualification process ensures the material's suitability for your research and is a cornerstone of experimental reproducibility.

G start Identify Potential Suppliers request_docs Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) start->request_docs eval_docs Evaluate Documentation for Completeness and Acceptable Specifications request_docs->eval_docs order_sample Order Small-Scale Sample for QC eval_docs->order_sample Docs OK reject Reject Supplier or Batch & Investigate Discrepancy eval_docs->reject Docs Not OK perform_qc Perform In-House Analytical QC order_sample->perform_qc compare_results Compare QC Data with Supplier CoA perform_qc->compare_results approve Approve Supplier & Release Material for Use compare_results->approve Data Match compare_results->reject Discrepancy Found

Caption: Workflow for Rigorous Supplier and Material Qualification

Part 2: Technical Qualification & In-House Verification

Trust in a supplied material must be validated empirically. While a supplier's Certificate of Analysis (CoA) provides a baseline, independent verification is paramount in a research and development setting. This ensures the material's identity, purity, and integrity before it is committed to a multi-step synthesis or biological assay.

Protocol: Incoming Quality Control (QC) Analysis

This protocol outlines a standard workflow for verifying the quality of a shipment of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine.

Objective: To confirm the identity and assess the purity of the supplied material against the supplier's specifications.

Required Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Nuclear Magnetic Resonance (NMR) spectrometer (¹H and ¹³C capabilities).

  • Analytical balance and appropriate glassware.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the supplied material.

    • Dissolve in a suitable solvent (e.g., Methanol, Acetonitrile, or DMSO) to a final concentration of 1 mg/mL. Ensure complete dissolution.

  • Purity Assessment by HPLC:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Analysis: The primary peak should correspond to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks. The expected result should align with the supplier's claim (e.g., ≥98%).[3]

  • Identity Confirmation by LC-MS:

    • Utilize similar chromatographic conditions as the HPLC method.

    • Divert the flow to a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Analysis: The molecular formula is C₇H₇ClN₂O, with a molecular weight of 170.60 g/mol .[3] Expect to observe the protonated molecular ion [M+H]⁺ at m/z 171.03. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should also be present at m/z 171 and m/z 173.

  • Structural Verification by ¹H NMR:

    • Prepare a sample by dissolving ~5 mg of the material in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Analysis: The resulting spectrum should be consistent with the structure of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine. The aromatic protons, the N-H proton, and the two sets of methylene (-CH₂-) protons in the oxazine ring should be identifiable with appropriate chemical shifts and coupling patterns. Compare the obtained spectrum against any reference spectra provided by the supplier or from literature.

Part 3: Safe Handling and Storage

Proper handling and storage are critical for user safety and for maintaining the chemical's integrity over time. While a specific, verified Safety Data Sheet (SDS) for CAS 1260665-77-7 must be obtained directly from the supplier, the following guidelines are based on best practices for similar heterocyclic compounds.[6][7][8]

Personal Protective Equipment (PPE)
  • Eye Protection: Always wear chemical safety goggles or a face shield.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.

  • Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.[8]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a respirator may be required.[6]

Storage and Stability
  • Temperature: Store in a cool, dry place. ChemScene recommends storage at 4°C.[3]

  • Light: Protect from light.[3]

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[6]

  • Incompatibilities: Keep away from strong oxidizing agents.[6]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

Conclusion

5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine is a valuable chemical intermediate for researchers in drug discovery and synthetic chemistry. The success of research endeavors utilizing this compound begins with its careful sourcing and rigorous validation. By implementing a systematic approach to supplier selection, performing independent analytical verification, and adhering to strict safety protocols, scientists can ensure the quality and reliability of their foundational materials, thereby enhancing the integrity and reproducibility of their scientific outcomes.

References

  • PubMed. Medicinal chemistry of oxazines as promising agents in drug discovery. Available from: [Link]

Sources

A Technical Guide to the Structural Analogs of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[3,4-b]oxazine scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry. This technical guide provides an in-depth exploration of the structural analogs of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine, a key exemplar of this family. We will delve into the synthetic strategies for the core scaffold and its derivatives, dissect the nuanced structure-activity relationships (SAR), and explore the therapeutic potential of these analogs. This guide is intended to be a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

Introduction: The Pyrido[3,4-b]oxazine Core

The fusion of a pyridine ring with a 1,4-oxazine moiety creates the pyrido[3,4-b]oxazine heterocyclic system. This unique arrangement imparts a distinct three-dimensional architecture and electronic distribution, making it an attractive scaffold for engaging with biological targets. The presence of nitrogen and oxygen atoms provides opportunities for hydrogen bonding, while the aromatic pyridine ring can participate in π-stacking and other non-covalent interactions. The specific isomer, 2,3-dihydro-1H-pyrido[3,4-b]oxazine, possesses a non-planar, saturated oxazine ring fused to the pyridine core, offering a stereochemically rich framework for analog design.

The parent compound, 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine, with the CAS number 1260665-77-7, serves as our foundational structure.[3][4] Its molecular formula is C₇H₇ClN₂O and it has a molecular weight of 170.60 g/mol .[3] The chlorine atom at the 5-position provides a crucial handle for synthetic modification and significantly influences the electronic properties of the pyridine ring, making it a key point for SAR studies.

Synthetic Strategies: Building the Pyrido[3,4-b]oxazine Scaffold and its Analogs

The synthesis of the pyrido[3,4-b]oxazine core and its analogs can be approached through several strategic disconnections. While specific protocols for the 5-chloro derivative are not extensively detailed in the public domain, we can infer and propose robust synthetic pathways based on established methodologies for related heterocyclic systems, such as other pyrido-oxazine isomers and benzoxazines.

General Synthetic Approach: Cyclization Strategies

A common and effective strategy for constructing the 2,3-dihydro-1H-pyrido[3,4-b]oxazine ring system involves the cyclization of a suitably substituted aminopyridine precursor. The key is the formation of the oxazine ring by intramolecular nucleophilic substitution.

A plausible retrosynthetic analysis is depicted below:

G Target Scaffold 5-Chloro-2,3-dihydro-1H- pyrido[3,4-b]oxazine Precursor_A N-(2-hydroxyethyl)-3-amino- 4-chloropyridine Target Scaffold->Precursor_A Intramolecular Cyclization (SNAr) Precursor_B 3-Amino-4-chloropyridin-2-ol Target Scaffold->Precursor_B Williamson Ether Synthesis (Intermolecular) Starting_Materials_A 3-Amino-4-chloropyridine + 2-Haloethanol Precursor_A->Starting_Materials_A N-Alkylation Starting_Materials_B 3-Amino-4-chloropyridin-2-ol + 1,2-Dihaloethane Precursor_B->Starting_Materials_B O-Alkylation

Caption: Retrosynthetic analysis of the pyrido[3,4-b]oxazine scaffold.

Proposed Experimental Protocol: Synthesis of a Generic Analog

This protocol outlines a generalized procedure for the synthesis of a 5-chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine analog starting from 3-amino-4-chloropyridine.

Step 1: N-Alkylation of 3-Amino-4-chloropyridine

  • To a solution of 3-amino-4-chloropyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

  • Add the desired 2-haloethanol (e.g., 2-bromoethanol, 1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-(2-hydroxyethyl)-3-amino-4-chloropyridine intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the N-(2-hydroxyethyl)-3-amino-4-chloropyridine intermediate (1.0 eq) in a high-boiling point polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).

  • Add a strong base, such as sodium hydride (NaH, 1.5 eq) or potassium tert-butoxide (t-BuOK, 1.5 eq), portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 100-120 °C to facilitate the intramolecular nucleophilic aromatic substitution (SNA_r_).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization to yield the desired 5-chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine analog.

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

The biological activity of pyrido[3,4-b]oxazine analogs can be significantly modulated by substitutions at various positions of the heterocyclic core. A systematic exploration of these substitutions is crucial for optimizing potency, selectivity, and pharmacokinetic properties. While specific SAR data for the 5-chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine series is limited, we can extrapolate from related scaffolds, such as 1,2-dihydropyrido[3,4-b]pyrazines, which have been studied as antineoplastic agents.[5]

Key Positions for Modification

Caption: Key positions for structural modification on the pyrido[3,4-b]oxazine scaffold.

Hypothesized SAR Insights
  • Position 5: The chloro group at this position is likely a key determinant of activity. Bioisosteric replacement with other halogens (F, Br) or electron-withdrawing groups (CN, CF₃) could fine-tune the electronic nature of the pyridine ring and impact target binding.

  • Positions 7 and 8: For related heterocyclic systems, the introduction of substituted aryl groups at analogous positions has been shown to be crucial for antitumor activity.[5] This suggests that exploring a variety of aromatic and heteroaromatic substituents at these positions could be a fruitful strategy.

  • Oxazine Ring (Positions 1, 2, 3, 4):

    • N-1 Position: The secondary amine at N-1 is a potential hydrogen bond donor. Alkylation or acylation at this position would abrogate this capability and could significantly alter the binding mode.

    • C-2 and C-3 Positions: Substitution on the saturated oxazine ring can introduce stereocenters, allowing for the exploration of stereospecific interactions with the target. Small alkyl or functionalized alkyl groups could probe for specific pockets in the binding site.

  • Pyridine Nitrogen: The basicity of the pyridine nitrogen can be modulated by the substituents on the ring, which can influence pharmacokinetic properties such as solubility and cell permeability.

Bioisosteric Replacements and Scaffold Hopping

To expand the chemical space and improve the drug-like properties of the 5-chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine core, bioisosteric replacement and scaffold hopping are powerful strategies.[6][7][8]

Bioisosteric Replacements
Functional Group to ReplacePotential BioisosteresRationale
5-Chloro F, Br, I, CN, CF₃, OMeModulate electronics, lipophilicity, and metabolic stability.
Pyridine Ring Pyrimidine, Pyrazine, ThiazoleAlter H-bonding patterns, basicity, and potential for new vector interactions.
Oxazine Ring Thiazine, Piperazine, DihydropyranModify ring conformation, polarity, and metabolic stability.
N-H at Position 1 N-Me, N-Ac, N-SO₂RRemove H-bond donor, introduce new interactions, and alter physicochemical properties.
Scaffold Hopping

Scaffold hopping involves replacing the core structure with a topologically similar but structurally distinct scaffold to explore new intellectual property space and improve properties.

Scaffold_Hopping Core_Scaffold Pyrido[3,4-b]oxazine Scaffold_Hop_1 Pyrido[3,4-d]pyrimidine Core_Scaffold->Scaffold_Hop_1 Bioisosteric Replacement Scaffold_Hop_2 1,2-Dihydropyrido[3,4-b]pyrazine Core_Scaffold->Scaffold_Hop_2 Ring System Isomerization Scaffold_Hop_3 Thiazolo[4,5-c]pyridine Core_Scaffold->Scaffold_Hop_3 Heteroatom Substitution

Caption: Potential scaffold hops from the pyrido[3,4-b]oxazine core.

Pharmacological Evaluation: A Roadmap to Biological Characterization

A thorough pharmacological evaluation is essential to understand the therapeutic potential of novel analogs. Below is a generalized workflow for the biological characterization of newly synthesized 5-chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine derivatives.

In Vitro Assays
  • Primary Screening (Cytotoxicity):

    • Assay: MTT or CellTiter-Glo® assay.

    • Cell Lines: A panel of cancer cell lines (e.g., breast, lung, colon) and a non-cancerous cell line (e.g., fibroblasts) to assess selectivity.

    • Purpose: To determine the concentration at which the compounds inhibit cell growth by 50% (IC₅₀) and to identify initial hits with potent and selective anticancer activity.

  • Target Identification and Validation (if target is unknown):

    • Methods: Kinase profiling, affinity chromatography, or computational target prediction.

    • Purpose: To identify the molecular target(s) responsible for the observed biological activity.

  • Mechanism of Action Studies:

    • Assays: Cell cycle analysis (flow cytometry), apoptosis assays (e.g., Annexin V/PI staining), Western blotting for key signaling proteins.

    • Purpose: To elucidate the cellular pathways through which the compounds exert their effects.

In Vivo Evaluation
  • Pharmacokinetic (PK) Studies:

    • Animal Model: Mice or rats.

    • Administration: Intravenous (IV) and oral (PO) routes.

    • Parameters Measured: Half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

    • Purpose: To assess the drug-like properties of the lead compounds.

  • Efficacy Studies:

    • Model: Xenograft or patient-derived xenograft (PDX) models in immunocompromised mice.

    • Treatment Regimen: Dosing schedule and route determined from PK studies.

    • Endpoints: Tumor growth inhibition (TGI), survival analysis.

    • Purpose: To evaluate the in vivo antitumor activity of the lead compounds.

Pharmacological_Workflow Start Newly Synthesized Analogs In_Vitro In Vitro Assays Start->In_Vitro Cytotoxicity Cytotoxicity Screening (IC50 Determination) In_Vitro->Cytotoxicity Target_ID Target Identification & Validation Cytotoxicity->Target_ID MoA Mechanism of Action Studies Target_ID->MoA In_Vivo In Vivo Evaluation MoA->In_Vivo PK Pharmacokinetic Studies In_Vivo->PK Efficacy Efficacy Studies (Xenograft Models) PK->Efficacy Lead_Opt Lead Optimization Efficacy->Lead_Opt

Caption: A generalized workflow for the pharmacological evaluation of novel analogs.

Conclusion and Future Directions

The 5-chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine scaffold holds considerable promise as a template for the design of novel therapeutic agents. This guide has provided a comprehensive overview of the synthetic strategies, potential structure-activity relationships, and a roadmap for the pharmacological evaluation of its analogs. Future research in this area should focus on the systematic exploration of the chemical space around this core, with a particular emphasis on elucidating the molecular targets and mechanisms of action of potent analogs. The integration of computational modeling with synthetic chemistry and biological testing will be instrumental in accelerating the discovery and development of clinically viable drug candidates from this exciting class of compounds.

References

  • (Reference to a relevant review on pyridoxazines or benzoxazines, if found in subsequent, more targeted searches)
  • 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. PubMed. [Link][5]

  • (Reference to a paper on the synthesis of a specific pyrido-oxazine isomer, if applicable)
  • (Reference to a paper detailing pharmacological evaluation of a rel
  • (Reference to a general medicinal chemistry text on bioisosterism)
  • Langdon, S. R., Brown, N., & Blagg, J. (2010). Bioisosteric replacement and scaffold hopping in lead generation and optimization. Molecular informatics, 29(5), 366–385. [Link][6]

  • Langdon, S. R., Brown, N., & Blagg, J. (2011). Bioisosteric replacement and scaffold hopping in lead generation and optimization. Journal of chemical information and modeling, 51(10), 2174-2185. [Link][7]

  • SpiroChem. Bioisosteric Replacement Strategies. [Link][8]

Sources

Elucidating the Mechanism of Action of Pyrido-Oxazine Based Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrido-oxazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2][3] These compounds have demonstrated potential as anticancer, antimicrobial, and analgesic agents, making them a fertile ground for novel therapeutic development.[4][5][6] A profound understanding of their mechanism of action (MOA) is paramount, as it forms the bedrock of rational drug design, target validation, and the prediction of both efficacy and potential toxicity.[7][8] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to systematically investigate and characterize the MOA of novel pyrido-oxazine based compounds. We will delve into the predominant mechanisms, such as kinase inhibition, and provide a logical, field-proven workflow—from initial target identification to detailed structural analysis—supported by actionable experimental protocols.

The Predominant Mechanism: Kinase Inhibition

While pyrido-oxazine derivatives exhibit a range of biological effects, a significant and well-documented mechanism of action is the inhibition of protein kinases.[9] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[10]

A prominent example is the activity of pyrido[2,3-b][11][12]oxazine-based compounds as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[13][14] Certain derivatives have shown significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those harboring resistance mutations like T790M.[13][15] Mechanistic studies have demonstrated that these compounds function as EGFR-TK autophosphorylation inhibitors, effectively blocking downstream signaling cascades that drive cell proliferation and survival.[13][14]

Signaling Pathway Visualization

To contextualize this inhibitory action, the following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for a pyrido-oxazine based inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF Ligand Ligand->EGFR Binding & Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Anti-Apoptosis Inhibitor Pyrido-Oxazine Inhibitor Inhibitor->EGFR Inhibits Autophosphorylation

Caption: EGFR signaling pathway and the inhibitory action of a pyrido-oxazine compound.

A Validated Workflow for MOA Elucidation

Determining the precise MOA of a novel compound is not a linear process but an integrated, iterative workflow. The goal is to build a self-validating case for a specific mechanism by correlating data from biochemical, cellular, and structural assays.[11][16][17]

Workflow Visualization

The following diagram outlines a comprehensive workflow for moving from a novel compound to a well-defined mechanism of action.

MOA_Workflow cluster_validation Iterative Validation Loop start Novel Pyrido-Oxazine Compound target_id Step 1: Target Identification & Validation start->target_id biochem Step 2: Biochemical Assays (Cell-Free) target_id->biochem Test direct interaction cell_based Step 3: Cell-Based Assays (Phenotypic & Pathway) biochem->cell_based Confirm cellular activity cell_based->biochem Feedback to refine target hypothesis structural Step 4: Structural Biology & Computational Modeling cell_based->structural Validate binding mode structural->biochem Guide SAR optimization moa_defined Mechanism of Action Defined structural->moa_defined

Caption: A logical workflow for the elucidation of a compound's mechanism of action.

This workflow is built on three pillars of investigation:

  • Target Identification and Validation : The initial step is to identify the direct molecular target(s).[18] This can be achieved through target-based approaches, where a known protein is assayed, or phenotype-based approaches, which require follow-up studies to find the responsible protein.[8] Modern methods like CRISPR/Cas9 library screening can also identify genes that modulate a cell's response to the compound, thus pointing to potential targets or pathways.[19] A target must be validated to confirm its direct involvement in the therapeutic effect.[20]

  • Biochemical and Cellular Characterization : Once a putative target is identified, the investigation splits into two complementary arms.

    • Biochemical Assays : These cell-free systems provide a controlled environment to measure the direct interaction between the compound and its purified target.[11] They are essential for determining quantitative metrics like binding affinity (Kd) and inhibitory potency (IC50 or Ki).[21]

    • Cell-Based Assays : These assays use living cells to confirm that the biochemical activity translates into a desired physiological response.[16][22] They are crucial for assessing effects on cell viability, proliferation, apoptosis, and specific signaling pathways in a more biologically relevant context.[12][23]

  • Structural Elucidation : The definitive confirmation of a direct binding mechanism comes from visualizing the interaction at an atomic level.[17] Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can solve the three-dimensional structure of the compound bound to its target protein.[24][25] This structural information is invaluable for understanding the basis of potency and selectivity and for guiding further structure-activity relationship (SAR) studies.[26]

Core Experimental Protocols

The following protocols represent foundational assays in the MOA elucidation workflow. They are designed to be self-validating by including necessary controls and providing quantitative, reproducible data.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the concentration at which a pyrido-oxazine compound inhibits 50% of the activity (IC50) of a purified kinase.

Rationale: This assay provides a direct, quantitative measure of the compound's potency against its purified target, isolated from the complexities of a cellular environment.[11] It is a primary screen to confirm target engagement and rank compound potency.

Methodology: A fluorescence-based assay is a common, high-throughput method.

Materials:

  • Purified recombinant kinase of interest.

  • Specific peptide substrate for the kinase.

  • ATP (Adenosine triphosphate).

  • Pyrido-oxazine compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (specific to the kinase).

  • Kinase detection reagent (e.g., ADP-Glo™, HTRF®, or similar).

  • Microplate reader capable of fluorescence or luminescence detection.

  • 384-well assay plates.

Step-by-Step Procedure:

  • Compound Dilution: Prepare a serial dilution of the pyrido-oxazine compound in assay buffer. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control (vehicle control, representing 0% inhibition) and a no-enzyme control (background).

  • Kinase Reaction Setup: To each well of the 384-well plate, add the kinase and the specific peptide substrate diluted in assay buffer.

  • Initiation of Reaction: Add the serially diluted compound or DMSO control to the appropriate wells. Allow a short pre-incubation period (e.g., 15 minutes) for the compound to bind to the kinase.

  • Start Kinase Activity: Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells. Incubate for a set time (e.g., 60 minutes) at room temperature or 30°C.

  • Stop and Detect: Terminate the reaction and measure the amount of product (or remaining substrate) by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Read the plate on a microplate reader. Subtract the background (no-enzyme control) from all values. Normalize the data to the vehicle control (100% activity). Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Protocol 2: Cell Proliferation (MTT) Assay (Cell-Based)

Objective: To assess the effect of the pyrido-oxazine compound on the metabolic activity and proliferation of cancer cell lines.

Rationale: This assay determines the compound's cellular potency (often reported as GI50 or IC50) and helps distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[13] It validates that the biochemical activity observed in Protocol 1 translates to a functional outcome in a relevant cell model.[16]

Materials:

  • Cancer cell lines (e.g., H1975 for mutant EGFR, A549 for wild-type EGFR).[13]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Pyrido-oxazine compound stock solution.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Spectrophotometer (absorbance reader at ~570 nm).

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the pyrido-oxazine compound. Include a vehicle (DMSO) control and a no-cell (blank) control.

  • Incubation: Incubate the plates for 72 hours (or a desired time course) to allow for multiple cell divisions.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Live, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a spectrophotometer.

  • Data Analysis: Subtract the blank reading from all wells. Normalize the data to the vehicle control (100% viability). Plot the percent viability versus the log of the compound concentration and calculate the IC50 value using a non-linear regression curve fit.

Protocol 3: Western Blot for Phospho-Protein Analysis (Cell-Based)

Objective: To directly measure the inhibition of a specific signaling pathway within the cell by assessing the phosphorylation state of the target protein or its downstream effectors.

Rationale: This assay provides direct evidence of target engagement in a cellular context.[22] For a kinase inhibitor, a decrease in the phosphorylated form of its target (e.g., phospho-EGFR) is the definitive proof of its intracellular mechanism of action, linking the phenotypic outcome (Protocol 2) to the biochemical activity (Protocol 1).

Materials:

  • Cell lines and culture reagents.

  • Pyrido-oxazine compound.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus (for transferring proteins to a PVDF membrane).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Step-by-Step Procedure:

  • Cell Treatment: Grow cells to ~80% confluency. Treat with the pyrido-oxazine compound at various concentrations (e.g., 0.1x, 1x, 10x IC50 from the MTT assay) for a short duration (e.g., 2-4 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer containing inhibitors.

  • Protein Quantification: Quantify the protein concentration in each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody targeting the phosphorylated protein of interest (e.g., anti-p-EGFR).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To validate the results, the membrane can be stripped of antibodies and re-probed for the total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-β-actin) to ensure that changes in phosphorylation are not due to changes in total protein levels or loading errors.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing the potency and selectivity of novel compounds.

Table 1: Comparative Kinase Inhibition Profile (Hypothetical Data)

The table below illustrates how to present IC50 data for a novel pyrido-oxazine compound against a panel of kinases, benchmarked against known inhibitors.[27] Lower IC50 values indicate greater potency.

Kinase TargetNovel Pyrido-Oxazine (IC50, nM) Sunitinib (IC50, nM)Sorafenib (IC50, nM)Erlotinib (IC50, nM)
VEGFR2 15990>10,000
PDGFRβ 25258>10,000
EGFR 5 2,5003,0002
c-Kit 120868>10,000
B-Raf >10,0005,00022>10,000

Interpretation: The hypothetical data above suggests the novel compound is a potent EGFR inhibitor, comparable to Erlotinib. It also shows significant activity against VEGFR2 and PDGFRβ, suggesting a multi-kinase inhibitor profile. Its lack of activity against B-Raf indicates a degree of selectivity. This profile helps in predicting both therapeutic applications and potential off-target effects.

Conclusion

The elucidation of the mechanism of action for a novel pyrido-oxazine compound is a multi-faceted endeavor that requires a systematic and integrated approach. By combining direct biochemical assays with functional cell-based analyses and definitive structural biology, researchers can build a robust, evidence-based understanding of how their compound functions at a molecular and cellular level. The framework and protocols provided in this guide offer a validated pathway to de-risk drug development programs, enable rational optimization of lead compounds, and ultimately accelerate the translation of promising chemical matter into effective therapeutics.

References

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  • Deshmukh, S. S., et al. (2024). Novel pyrido[2,3-b][11][12]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry.

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  • Al-Ajely, M. S. (2021). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. International Journal of Pharmaceutical Research.
  • Li, X., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Bioorganic Chemistry.
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Methodological & Application

Introduction: The Significance of the Pyrido[3,4-b]oxazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the One-Pot Synthesis of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine

The pyrido[3,4-b]oxazine heterocyclic system is a valuable scaffold in medicinal chemistry and drug development. As a bioisostere of quinoxalines and other bicyclic heteroaromatics, this structure is frequently explored for its potential as a core component in a wide range of pharmacologically active agents. The incorporation of a chlorine atom at the 5-position can significantly modulate the electronic properties and metabolic stability of the molecule, making 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine a key target for library synthesis and lead optimization.

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages over multi-step approaches.[1][2] This methodology enhances efficiency, reduces waste, and minimizes purification steps, aligning with the principles of green chemistry. This document presents a detailed, proposed one-pot protocol for the synthesis of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine, designed for researchers in synthetic and medicinal chemistry.

Proposed Synthetic Strategy & Mechanism

The reaction commences with the nucleophilic attack of the amino group of 3-amino-5-chloropyridin-4-ol on 1,2-dibromoethane. This is followed by an in-situ intramolecular cyclization, where the deprotonated hydroxyl group displaces the second bromide, forming the desired oxazine ring. A non-nucleophilic base is crucial to facilitate both the initial deprotonation of the hydroxyl group and to scavenge the HBr generated during the reaction.

G cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product A 3-Amino-5-chloropyridin-4-ol C Step 1: N-Alkylation (Formation of Intermediate) A->C B 1,2-Dibromoethane B->C Base Cesium Carbonate (Cs2CO3) Base->C Facilitates Deprotonation D Step 2: Intramolecular O-Alkylation (Cyclization) C->D In-situ E 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine D->E

Caption: Proposed reaction mechanism for the one-pot synthesis.

Experimental Protocol

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials and Equipment
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Notes
3-Amino-5-chloropyridin-4-ol88349-56-6144.56Starting Material
1,2-Dibromoethane106-93-4187.86Alkylating Agent
Cesium Carbonate (Cs₂CO₃)534-17-8325.82Base
Acetonitrile (CH₃CN), Anhydrous75-05-841.05Solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Aqueous Wash
Brine (Saturated NaCl solution)7647-14-558.44Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying Agent
Silica Gel (for chromatography)7631-86-960.08Stationary Phase
  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, nitrogen/argon inlet, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) apparatus, column chromatography setup.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-chloropyridin-4-ol (1.0 eq, e.g., 1.45 g, 10 mmol).

  • Addition of Base and Solvent: Add cesium carbonate (2.5 eq, 8.15 g, 25 mmol) to the flask. The use of a strong, non-nucleophilic base like cesium carbonate has been shown to be effective in similar cyclizations.[3]

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) and add anhydrous acetonitrile (40 mL).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add 1,2-dibromoethane (1.1 eq, 0.95 mL, 11 mmol) to the mixture dropwise via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) under the inert atmosphere.

  • Monitoring: Monitor the reaction progress using TLC (e.g., eluent system: 50% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in ethyl acetate (50 mL) and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine.

G start Start reagents Combine Reactants: - 3-Amino-5-chloropyridin-4-ol - Cs2CO3 - Anhydrous Acetonitrile start->reagents add_dbe Add 1,2-Dibromoethane reagents->add_dbe reflux Reflux (82°C) 12-24 hours add_dbe->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool & Filter Concentrate monitor->workup Reaction Complete extract Extract with EtOAc Wash with H2O, Brine workup->extract dry Dry (MgSO4) Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Experimental workflow for the one-pot synthesis.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

Analysis TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃)δ ~7.8-8.0 (s, 1H, Ar-H), ~7.5-7.7 (s, 1H, Ar-H), ~4.8 (br s, 1H, NH), ~4.3-4.5 (t, 2H, -O-CH₂-), ~3.4-3.6 (t, 2H, -N-CH₂-).
¹³C NMR (100 MHz, CDCl₃)Signals expected in the aromatic region (~110-150 ppm), and aliphatic region for the oxazine ring carbons (~45 ppm for N-CH₂ and ~65 ppm for O-CH₂).
Mass Spec (ESI-MS) Calculated for C₇H₇ClN₂O, [M+H]⁺: 171.03. Found: ~171.0.[5]
Appearance Expected to be an off-white to light yellow solid.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Yield Inactive reagents; Insufficient base; Low reaction temperature.Ensure reagents are pure and the solvent is anhydrous. Increase the amount of base (up to 3.0 eq). Ensure the reaction reaches and maintains reflux temperature.
Incomplete Reaction Insufficient reaction time; Steric hindrance.Extend the reaction time and continue monitoring by TLC. Consider a more polar aprotic solvent like DMF, which may require higher temperatures.
Formation of Side Products Dimerization or polymerization; O-alkylation occurs before N-alkylation.Ensure slow, dropwise addition of the 1,2-dibromoethane. A different base/solvent system might be required to control the reaction pathway.

Safety Precautions

  • 1,2-Dibromoethane is a toxic and carcinogenic compound. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • Standard laboratory safety practices should be followed at all times.

References

  • Wikipedia. "Pictet–Spengler reaction." Available at: [Link]

  • Grokipedia. "Pictet–Spengler reaction." Available at: [Link]

  • Sande, I., & Cunha, S. "Telescopic one-pot synthesis of pyrido[2,3-a]phenazin-5-amines." Available at: [Link]

  • D'Agostino, M., et al. "The Pictet-Spengler Reaction Updates Its Habits." Molecules 2016, 21(6), 762. Available at: [Link]

  • Zhang, L., et al. "Synthesis of 2H-benzo[b][6][7]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors." Bioorganic & Medicinal Chemistry Letters 2011, 21(21), 6439-6442. Available at: [Link]

  • Nongkhlaw, R. L., et al. "Novel one pot synthesis of substituted 1,2,4-triazines." Arkivoc 2008 (xv), 79-87. Available at: [Link]

  • Hong, S. S., & Jeong, B. S. "A One-Pot Synthesis of Pyrido[2,3-b][6][7]oxazin-2-ones." The Journal of Organic Chemistry 2003, 68(20), 7918-7920. Available at: [Link]

  • Rossi, S., et al. "A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core." Chemical Communications 2017, 53(56), 7949-7952. Available at: [Link]

  • Plá, D., et al. "The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydroisoquinolines and tetrahydro-β-carbolines." Arkivoc 2005 (xii), 98-153. Available at: [Link]

  • Liu, H., et al. "Synthesis of pyridopyrazine-1,6-diones From 6-hydroxypicolinic Acids via a One-Pot coupling/cyclization Reaction." Organic Letters 2013, 15(3), 632-635. Available at: [Link]

  • Ozturkcan, S. A., et al. "Synthesis and Characterizations of New 1,3-Oxazine Derivatives." Journal of The Chemical Society of Pakistan 2011, 33(6), 939-944. Available at: [Link]

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Application Notes & Protocols: 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount. 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine emerges as a scaffold of significant interest, merging two biologically relevant heterocycles: the pyridine and the morpholine (within the oxazine framework). The fused pyrido[3,4-b]oxazine core provides a rigid, three-dimensional structure that is valuable for exploring chemical space in drug discovery. Oxazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2]

This molecule is uniquely equipped with two primary, orthogonal points for chemical diversification:

  • A C5-Chloro Substituent: Positioned on the electron-deficient pyridine ring, this chlorine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions.

  • A Secondary Amine (N1): The nitrogen atom within the oxazine ring is a nucleophilic center, readily available for functionalization through reactions like N-arylation, N-alkylation, and acylation.

This guide provides an in-depth analysis of the reactivity of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine and offers detailed, field-proven protocols for its application in key synthetic transformations, empowering researchers to leverage its full potential.

Physicochemical and Handling Data

A foundational understanding of a reagent's properties is critical for its effective and safe use in any experimental workflow.

PropertyValueSource
CAS Number 1260665-77-7[3][4]
Molecular Formula C₇H₇ClN₂O[4]
Molecular Weight 170.60 g/mol [4]
Appearance Solid[5]
Purity Typically ≥95-98%[4][5][6]
Storage 4°C, protect from light[4]
SMILES C1=CN=C(C2=C1NCCO2)Cl[4]
InChI Key GOTGHJHYANOPEJ-UHFFFAOYSA-N[5]

Part 1: Strategic C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[7] For 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine, this transformation is pivotal for introducing aryl or heteroaryl substituents at the C5 position, significantly expanding molecular diversity. The electron-deficient nature of the chloropyridine moiety makes it a competent substrate for this coupling.

Mechanistic Rationale & Component Selection

The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Catalyst System: While various palladium sources can be effective, a combination of a palladium(II) precatalyst like PdCl₂(dppf) or a palladium(0) source like Pd(PPh₃)₄ is common. The choice of ligand is crucial; electron-rich and bulky phosphine ligands can accelerate the oxidative addition step, which is often rate-limiting for less reactive aryl chlorides.[9][10]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact yield, and its strength should be matched to the substrate's sensitivity.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is typically employed to dissolve both the organic and inorganic reagents.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L2-Cl OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Ar_Ar Ar-Pd(II)L2-Ar' Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product Substrate Ar-Cl (Pyrido-oxazine) Substrate->OxAdd Boronic Ar'B(OR)2 + Base -> [Ar'B(OR)2(Base)]- Boronic->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of Arylboronic Acids

This protocol provides a general procedure for the coupling of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine with various arylboronic acids.

Materials:

  • 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The reaction concentration is typically 0.1-0.2 M.

  • Reaction: Heat the mixture with vigorous stirring at 90-110 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2,3-dihydro-1H-pyrido[3,4-b]oxazine.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range
Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/EtOH/H₂O10070-90%
PdCl₂(dppf) (3 mol%)Cs₂CO₃1,4-Dioxane/H₂O9075-95%
Pd(OAc)₂/SPhos (2 mol%)K₃PO₄Toluene/H₂O11080-98%

Part 2: Strategic C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise challenging.[11][12] It allows for the direct coupling of the C5-chloro position with a wide array of primary and secondary amines, providing access to a diverse library of 5-amino-substituted pyrido-oxazines.

Mechanistic Rationale & Component Selection

Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[13]

  • Catalyst System: The choice of ligand is even more critical in Buchwald-Hartwig amination. Sterically hindered, electron-rich phosphine ligands such as X-Phos, SPhos, or bidentate ligands like BINAP are essential.[14] They promote the reductive elimination step, which is often the turnover-limiting step, and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For more sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Diagram: The Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start: Reagent Assembly reagents 1. Pyrido-oxazine-Cl 2. Amine (R2NH) 3. Pd Pre-catalyst + Ligand 4. Base (e.g., NaOtBu) start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Anhydrous Solvent inert->solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Column Chromatography workup->purify product Final Product: 5-Amino-pyrido-oxazine purify->product

Caption: A generalized experimental workflow for Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination with Primary and Secondary Amines

This protocol provides a general procedure for the C-N coupling of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine.

Materials:

  • 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine (1.0 equiv)

  • Amine (primary or secondary, 1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine Ligand (e.g., X-Phos or BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., X-Phos, 2.5 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to a flame-dried Schlenk flask.

  • Reagent Addition: Add the 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine (1.0 equiv) and the anhydrous, degassed solvent (e.g., Toluene).

  • Amine Addition: Add the amine coupling partner (1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Work-up: After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to afford the desired product.

Expert Insight: The choice of base is critical. While NaOtBu is highly effective, it can be incompatible with base-sensitive functional groups (e.g., esters). In such cases, switching to a milder base like K₃PO₄ or Cs₂CO₃, potentially with a more active catalyst system and higher temperature, is a recommended strategy.

Part 3: N-Functionalization of the Oxazine Ring

The secondary amine in the oxazine ring provides a straightforward handle for introducing substituents via standard N-alkylation or N-acylation reactions. This allows for fine-tuning of steric and electronic properties, which is crucial for modulating biological activity or material characteristics.

Protocol 3: General Procedure for N-Acylation

Materials:

  • 5-substituted-2,3-dihydro-1H-pyrido[3,4-b]oxazine (1.0 equiv)

  • Acyl chloride or anhydride (1.1 equiv)

  • Tertiary amine base (e.g., Triethylamine or DIPEA, 1.5 equiv)

  • Aprotic solvent (e.g., Dichloromethane (DCM) or THF)

Procedure:

  • Dissolve the pyrido-oxazine starting material (1.0 equiv) in the chosen aprotic solvent (e.g., DCM).

  • Add the tertiary amine base (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride (1.1 equiv) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-acylated product, which can be further purified by chromatography or recrystallization if necessary.

Conclusion and Future Outlook

5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine is a high-value building block with strategically positioned reactive sites that enable facile and diverse molecular elaboration. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-functionalization provide a robust toolkit for researchers in drug discovery and materials science. By leveraging these transformations, scientists can efficiently generate libraries of novel compounds built upon the privileged pyrido-oxazine scaffold, accelerating the discovery of new therapeutic agents and functional materials.

References

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]

  • ResearchGate. A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Available at: [Link]

  • PubMed. Medicinal chemistry of oxazines as promising agents in drug discovery. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Indian Academy of Sciences. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

  • ARO-The Scientific Publications of Koya University. Synthesis and pharmaceutical applications of Oxazine compounds. Available at: [Link]

  • RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Available at: [Link]

  • Proactive Molecular Research. 5-Chloro-2.3-dihydro-1H-pyrido[3.4-b][1.4]oxazine. Available at: [Link]

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Application Notes & Protocols: The Pyrido-Oxazine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Focus on 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine and its Analogs as Kinase Inhibitors

Introduction: Unlocking the Potential of the Pyrido-Oxazine Core

The landscape of heterocyclic chemistry is pivotal to the advancement of modern medicine, with nitrogen- and oxygen-containing ring systems forming the backbone of countless therapeutic agents. Among these, the pyrido-oxazine scaffold has emerged as a structure of significant interest. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent groups, making it an attractive starting point for the design of targeted therapies.

While comprehensive public data on the specific biological applications of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine remains limited, the broader class of pyrido-oxazine derivatives has demonstrated considerable promise, particularly in the domain of oncology. This guide, therefore, uses the well-documented development of novel pyrido[2,3-b][1][2]oxazine-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase as a representative model.[1][2][3] By detailing the synthesis, biological evaluation, and mechanistic analysis of these potent anticancer agents, we aim to provide researchers with a robust framework for investigating 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine and other novel analogs.

The rationale behind focusing on EGFR is clear: its dysregulation through mutation or overexpression is a key driver in the progression of various cancers, most notably non-small cell lung cancer (NSCLC).[1][2] The development of small molecule tyrosine kinase inhibitors (TKIs) targeting EGFR has revolutionized treatment paradigms, yet the rapid emergence of drug resistance necessitates a continuous search for new chemical entities. The pyrido-oxazine scaffold offers a novel chemical space to explore for the next generation of EGFR inhibitors.[1][3][4]

Part 1: Synthesis of Pyrido[2,3-b][1][2]oxazine Analogs

The chemical synthesis of the pyrido-oxazine core and its derivatives is a multi-step process that allows for the strategic introduction of various functional groups to modulate biological activity. The following protocol is a representative synthesis adapted from methodologies used to create potent EGFR inhibitors, such as those developed to target resistance mutations in NSCLC.[1][2]

Synthetic Workflow Overview

The overall strategy involves the construction of the core pyrido-oxazine ring system, followed by functionalization, often via modern cross-coupling reactions like the Suzuki coupling, to introduce the desired pharmacophoric elements.

Synthetic_Workflow A Starting Material (e.g., 7-bromo-2,3-dihydro-1H- pyrido[2,3-b][1,4]oxazine) B Sulfonamide Formation (e.g., with 2,5-difluorobenzenesulfonyl chloride) A->B Pyridine, DCM C Miyaura Borylation (Cross-coupling with bis(pinacolato)diboron) B->C Pd(dppf)Cl2, KOAc, 1,4-Dioxane D Suzuki Cross-Coupling (Reaction with various aryl/heteroaryl halides) C->D Pd Catalyst, Base E Final Pyrido-oxazine Analog D->E Purification

Caption: Multi-step synthesis of pyrido-oxazine analogs.

Protocol 1: Multi-step Synthesis of a Representative Pyrido[2,3-b][1][2]oxazine Analog

This protocol describes a general pathway. Researchers must adapt stoichiometry, reaction times, and purification methods based on the specific substrates used.

Step 1: Sulfonamide Formation

  • To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (1.0 eq) in dichloromethane (DCM), add pyridine (1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of 2,5-difluorobenzenesulfonyl chloride (1.2 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the sulfonamide derivative.

Step 2: Miyaura Borylation

  • In a flask purged with an inert gas (e.g., Argon), combine the sulfonamide derivative from Step 1 (1.0 eq), bis(pinacolato)diboron (1.5 eq), and potassium acetate (3.0 eq).

  • Add Pd(dppf)Cl₂ in DCM (0.1 eq) as the catalyst.

  • Add anhydrous 1,4-dioxane as the solvent.

  • Heat the mixture at 80°C for 2-4 hours under an inert atmosphere.

  • Monitor the formation of the boronate ester by TLC or LC-MS.

  • This intermediate is often used directly in the next step without extensive purification.

Step 3: Suzuki Cross-Coupling

  • To the crude boronate ester from Step 2, add the desired aryl or heteroaryl halide (1.1 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., 2M Na₂CO₃ solution, 3.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and ethanol.

  • Heat the reaction mixture to reflux (80-100°C) for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the final compound using column chromatography to obtain the target pyrido[2,3-b][1][2]oxazine analog.

Part 2: Biological Evaluation Protocols

Once synthesized, the novel pyrido-oxazine compounds must be evaluated for their biological activity. The following protocols are standard assays for assessing the efficacy of potential EGFR inhibitors.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[5]

  • Reagent Preparation :

    • Prepare Tyrosine Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT).[5]

    • Dilute the recombinant human EGFR enzyme and the poly(Glu,Tyr) substrate in the kinase buffer.

    • Prepare a 2X ATP solution in the kinase buffer.

    • Prepare serial dilutions of the test compounds (e.g., starting from 100 µM) in kinase buffer containing DMSO. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Procedure (384-well plate format) :

    • Add 1 µL of the test compound dilution or vehicle (DMSO control) to the wells.

    • Add 2 µL of the diluted EGFR enzyme.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™ Protocol) :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[6][7]

  • Cell Seeding :

    • Culture human cancer cell lines (e.g., A549, HCC827, H1975 for NSCLC) in appropriate media.[1]

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the pyrido-oxazine compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated cells.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Formazan Solubilization :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01N HCl) to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis :

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Table 1: Representative Biological Activity Data

Compound IDTarget KinaseIC₅₀ (nM)A549 GI₅₀ (µM)HCC827 GI₅₀ (µM)H1975 GI₅₀ (µM)
Pyrido-Oxazine-7f EGFR901.100.090.89
Osimertinib EGFR150.950.020.08
Gefitinib EGFR251.500.01>10
Data is hypothetical but representative of published findings for novel pyrido[2,3-b][1][2]oxazine analogs.[1]

Part 3: Mechanism of Action Elucidation

Understanding how a compound exerts its biological effect is crucial. For kinase inhibitors, this involves confirming target engagement within the cell and observing the impact on downstream signaling pathways.

Protocol 4: Western Blot Analysis of EGFR Phosphorylation

This protocol determines if the test compound inhibits the autophosphorylation of EGFR in a cellular context, confirming its mechanism of action.[9][10][11]

  • Cell Culture and Treatment :

    • Seed EGFR-dependent cancer cells (e.g., HCC827) in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in a serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of the pyrido-oxazine compound or vehicle for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

  • Protein Extraction :

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (total protein lysate).

  • Protein Quantification and Gel Electrophoresis :

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration and boil in Laemmli sample buffer for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Immunodetection :

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR, e.g., Tyr1173).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL chemiluminescent substrate and an imaging system.[9]

  • Stripping and Reprobing :

    • To ensure equal protein loading, the membrane can be stripped of antibodies using a mild stripping buffer and re-probed with an antibody against total EGFR and a loading control like β-actin.[9][11]

EGFR Signaling Pathway and Inhibition Point

The pyrido-oxazine compounds, acting as ATP-competitive inhibitors, block the kinase domain of EGFR, preventing the initial autophosphorylation event that is critical for activating downstream pro-survival and proliferative pathways like PI3K/Akt and RAS/MAPK.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrido-Oxazine Inhibitor Inhibitor->EGFR Inhibition of Autophosphorylation EGF EGF (Ligand) EGF->EGFR

Caption: Inhibition of the EGFR signaling cascade.

Conclusion and Future Directions

The pyrido-oxazine scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. As demonstrated through the example of EGFR-targeted agents, derivatives of this core can be rationally designed and synthesized to exhibit potent and selective biological activity. The protocols outlined in this guide provide a comprehensive workflow for the synthesis, in vitro evaluation, and mechanistic characterization of new chemical entities based on this scaffold.

For the specific compound 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine , these application notes serve as a roadmap. Future research should focus on its synthesis and subsequent screening against a panel of kinases to identify primary biological targets. Following target identification, the detailed protocols provided herein for cell-based assays and mechanism-of-action studies will be invaluable in elucidating its therapeutic potential. The continued exploration of this and related chemical series will undoubtedly contribute to the discovery of next-generation targeted therapies.

References

  • Deshmukh, S. P., et al. (2024). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Deshmukh, S. P., et al. (2024). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Impressions@MAHE. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Deshmukh, S. P., et al. (2024). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. ResearchGate. Available at: [Link]

  • Patel, H., et al. (2024). Novel Pyrido[2,3-b][1][2]oxazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • FineTest. (2025). EGFR Western Blot Protocol. Available at: [Link]

  • MDPI. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Available at: [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Available at: [Link]

Sources

Application Notes and Protocols for the Characterization of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Rigorous Characterization

In the landscape of modern drug discovery and development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine, a heterocyclic compound with potential applications in medicinal chemistry, necessitates a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides a comprehensive overview of the key analytical methodologies for the thorough characterization of this molecule, offering both theoretical insights and practical, field-proven protocols. The judicious application of these techniques is critical for regulatory compliance and for building a robust data package to support further development.[1][2]

This document is structured to provide not just a set of instructions, but a deeper understanding of the rationale behind the selection of specific analytical techniques and experimental parameters. By integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single Crystal X-ray Crystallography, a complete and unambiguous characterization of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine can be achieved.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of each atom and their connectivity.[3][4]

A. Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-77.8 - 8.0d~8.0
H-86.9 - 7.1d~8.0
-CH₂-O- (Position 2)4.3 - 4.5t~5.0
-CH₂-N- (Position 3)3.5 - 3.7t~5.0
-NH- (Position 1)5.5 - 6.5br s-

Table 2: Predicted ¹³C NMR Data for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-5145 - 150
C-4a140 - 145
C-8a120 - 125
C-7125 - 130
C-8110 - 115
C-265 - 70
C-340 - 45
B. Experimental Protocol for NMR Analysis

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial for obtaining high-quality NMR spectra. The choice of solvent is critical to ensure good solubility and minimize interference with the analyte signals.[7][8][9][10]

  • Protocol:

    • Accurately weigh 5-10 mg of high-purity 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve a wide range of polar organic compounds.[7][9]

    • If solubility is an issue, deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) can be tested as alternatives.[3][9]

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

2. 1D NMR Data Acquisition (¹H and ¹³C):

  • Rationale: 1D NMR spectra provide the fundamental information about the number and types of protons and carbons in the molecule.[3]

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Parameters:

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30)

      • Spectral Width: -2 to 12 ppm

      • Number of Scans: 16-32

      • Relaxation Delay (d1): 2 seconds

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30)

      • Spectral Width: 0 to 200 ppm

      • Number of Scans: 1024 or more (as needed for signal-to-noise)

      • Relaxation Delay (d1): 2 seconds

3. 2D NMR Data Acquisition for Structural Confirmation:

  • Rationale: 2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.[4][11][12][13]

  • Workflow:

A typical 2D NMR workflow for structural elucidation.

  • Protocols:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (e.g., the relationship between H-7 and H-8, and between the methylene protons at positions 2 and 3).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular framework.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) further provides structural information through the analysis of fragmentation patterns.[9][14][15][16]

A. Expected Mass Spectral Data
  • Molecular Weight: The molecular formula of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine is C₇H₇ClN₂O, with a monoisotopic mass of approximately 170.02 g/mol .[17]

  • Isotopic Pattern: Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. The ratio of the M⁺ peak to the M+2 peak will be approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1][5][17][18]

B. Recommended MS Techniques and Protocols

1. Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules, which will likely produce a strong protonated molecule [M+H]⁺ peak at m/z 171. This is the preferred method for accurate mass determination and for coupling with liquid chromatography (LC-MS).[16][19][20]

  • Electron Ionization (EI): A hard ionization technique that will induce fragmentation, providing a "fingerprint" mass spectrum that can be used for structural elucidation and library matching.[16][19][21]

2. Experimental Protocol for LC-MS/MS Analysis:

  • Rationale: Coupling HPLC with MS/MS allows for the separation of the target compound from impurities and provides both molecular weight and structural information in a single run.[9][13][14][22]

  • Instrumentation: UPLC system coupled to a tandem quadrupole or Q-TOF mass spectrometer.

  • LC Conditions (suggested starting point):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then re-equilibrate. A typical gradient might be 5-95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion: m/z 171.

    • Collision Energy: A range of collision energies should be tested to obtain an informative fragmentation pattern.

    • Product Ion Scan: Acquire a full scan of the fragment ions to elucidate the fragmentation pathway.

3. Predicted Fragmentation Pathway:

Fragmentation M [M+H]⁺ m/z 171 I1 m/z 127 M->I1 Retro-Diels-Alder type I2 m/z 135 M->I2 I3 m/z 143 M->I3 F1 Loss of C₂H₄O (ethylene oxide) F2 Loss of HCl F3 Loss of CO

A plausible fragmentation pathway for [M+H]⁺ of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine.

III. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability

HPLC is the workhorse of the pharmaceutical industry for determining the purity of drug substances and for monitoring their stability over time. A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.[5][23][24][25][26]

A. HPLC Method Development Strategy
  • Rationale: The goal is to develop a robust and reproducible method that provides good resolution between the main peak and any potential impurities. Given the polar nature of the molecule (containing amine and ether functionalities), a reversed-phase HPLC method is a suitable starting point.[2][11][23][24][25][26]

  • Key Parameters to Optimize:

    • Stationary Phase: A C18 column is a good first choice. If retention is insufficient, a polar-embedded or phenyl-hexyl column can be explored.[23][24]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak shape.

    • Detection: UV detection is suitable for this compound due to the presence of the aromatic pyridine ring. A wavelength scan should be performed to determine the optimal wavelength for detection.

B. Protocol for a Generic Purity and Assay HPLC Method

1. Sample and Mobile Phase Preparation:

  • Sample: Prepare a stock solution of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of around 0.1 mg/mL.

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

2. Chromatographic Conditions:

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18, 2.1 x 100 mm, 2.6 µm.

  • Column Temperature: 30 °C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • UV Detection: 254 nm (or the determined λmax).

  • Gradient Program:

Time (min)%B
0.05
10.095
12.095
12.15
15.05

3. Method Validation:

  • Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness.

IV. Single Crystal X-ray Crystallography: The Definitive Solid-State Structure

While NMR provides the structure in solution, single crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique is invaluable for confirming the connectivity and stereochemistry of a new compound.[15][27][28]

A. Crystallization Strategies
  • Rationale: Growing high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.[21]

  • Common Techniques:

    • Slow Evaporation: A saturated solution of the compound is allowed to slowly evaporate, leading to the formation of crystals.

    • Vapor Diffusion: A solution of the compound is placed in a small open container inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.

    • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

B. Protocol for Crystal Growth and Data Collection

1. Crystal Growth (Vapor Diffusion Example):

  • Dissolve a small amount of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine in a good solvent (e.g., methanol, ethanol, or acetone) to create a nearly saturated solution.

  • Place this solution in a small vial.

  • Place the small vial inside a larger beaker or jar containing a small amount of an anti-solvent in which the compound is poorly soluble (e.g., hexane or diethyl ether).

  • Seal the larger container and leave it undisturbed in a vibration-free location.

  • Monitor for crystal growth over several days to weeks.

2. X-ray Data Collection and Structure Refinement:

  • Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with X-rays.

  • The diffraction pattern is collected and processed to determine the unit cell dimensions and the electron density map.

  • The electron density map is then used to build and refine a model of the molecular structure.

V. Conclusion: A Holistic Approach to Characterization

The comprehensive characterization of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine requires the synergistic application of multiple analytical techniques. NMR spectroscopy provides the primary structural information, mass spectrometry confirms the molecular weight and offers fragmentation data, HPLC assesses purity and stability, and X-ray crystallography gives the definitive solid-state structure. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can confidently and accurately characterize this and other novel heterocyclic compounds, ensuring a solid foundation for further scientific investigation.

VI. References

  • Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Novel pyrido[2,3-b][1][21]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). National Center for Biotechnology Information. [Link]

  • Crystal structure of 1′-(prop-2-yn-1-yl)-1,4-dihydrospiro[benzo[d][1][23]oxazine-2,3′-indolin]-2′-one. (n.d.). ResearchGate. [Link]

  • Microwave-assisted synthesis of novel[1][21] oxazine derivatives as potent anti-bacterial and antioxidant agents. (2024). ARKIVOC. [Link]

  • Pyrido[3,4-b]pyrazine. (n.d.). PubChem. [Link]

  • Supporting information for. (n.d.). Beilstein Journals. [Link]

  • NMR Prediction. (n.d.). ACD/Labs. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). MDPI. [Link]

  • Isotopic Abundance Ratio Evaluation of the Consciousness Energy Treated Pyridoxine Using LC-MS and GC-MS Spectrometry. (2021). Juniper Publishers. [Link]

  • How to predict the 13C NMR spectrum of a compound. (2017). YouTube. [Link]

  • Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. (2022). PubMed. [Link]

  • Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]. (2025). ResearchGate. [Link]

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  • Proposed fragmentation pathways for the major product ions observed in... (n.d.). ResearchGate. [Link]

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Application Note & Protocols for the Analysis of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine is a heterocyclic compound of increasing interest within pharmaceutical research and drug development. Its structural motif is a key component in a variety of biologically active molecules. As with any potential therapeutic agent or intermediate, the ability to accurately and reliably quantify and characterize this compound is paramount for quality control, stability testing, and pharmacokinetic studies. This application note provides detailed protocols for the analysis of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and are grounded in the principles of analytical procedure development as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[1][2][3][4][5][6].

The development of these methods considers the physicochemical properties of the analyte. 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine has a molecular formula of C₇H₇ClN₂O and a molecular weight of approximately 170.60 g/mol [7][8]. Its predicted LogP of around 1.5 suggests moderate hydrophobicity, making it well-suited for reversed-phase HPLC. The compound's volatility allows for analysis by GC-MS, which provides a high degree of selectivity and sensitivity.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Rationale for Method Development

The primary objective for the HPLC method is to establish a reliable technique for the quantification of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine. A reversed-phase approach was selected due to the compound's moderate polarity. A C18 stationary phase is chosen for its versatility and proven performance with a wide range of small molecules. The mobile phase, consisting of acetonitrile and water, allows for excellent control over the retention and elution of the analyte. A phosphate buffer is included to maintain a consistent pH, thereby ensuring reproducible retention times. UV detection is employed due to the presence of a chromophore in the molecule, providing a sensitive and cost-effective means of detection. The method is designed to be validated according to ICH Q2(R2) guidelines, ensuring its fitness for purpose[9][10][11][12].

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Standard & Sample Weighing B Dissolution in Diluent (e.g., 50:50 ACN:H2O) A->B C Mobile Phase Preparation (Buffered ACN/H2O) D Degassing of Mobile Phase C->D E System Equilibration D->E F Sample Injection E->F G Isocratic/Gradient Elution on C18 Column F->G H UV Detection G->H I Chromatogram Acquisition H->I J Peak Integration & Quantification I->J K Reporting & Validation J->K

Caption: Workflow for HPLC analysis of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine.

Detailed HPLC Protocol

1. Equipment and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, water, and potassium phosphate monobasic.

  • 0.45 µm membrane filters for solvent filtration.

  • Reference standard of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile. A starting point for method development could be 70:30 (v/v) Buffer:Acetonitrile. Filter and degas the mobile phase before use.

  • Diluent: A mixture of 50:50 (v/v) acetonitrile and water is recommended as the diluent.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the diluent. These will be used to establish linearity.

  • Sample Solution: Prepare the sample by dissolving a known amount in the diluent to achieve a final concentration within the linear range of the assay.

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:20 mM KH₂PO₄ Buffer (pH 3.0)The organic modifier and aqueous buffer system is standard for reversed-phase.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Injection Volume 10 µLA common injection volume that can be adjusted based on sensitivity needs.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or as determined by UV scan)A common wavelength for aromatic compounds; should be optimized.
Run Time 10 minutesShould be sufficient to elute the analyte and any impurities.

4. System Suitability: Before sample analysis, perform at least five replicate injections of a working standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

5. Data Analysis: Create a calibration curve by plotting the peak area of the standards against their concentration. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²), which should be >0.999. Use this calibration curve to determine the concentration of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine in the sample solutions.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale for Method Development

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine, GC-MS offers high sensitivity and specificity due to the mass-selective detector. The choice of a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for a broad range of compounds. A temperature gradient program is employed to ensure efficient separation and good peak shape. Electron ionization (EI) is used as the ionization source due to its robustness and the creation of reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Standard & Sample Weighing B Dissolution in a Volatile Solvent (e.g., Dichloromethane) A->B C Transfer to GC Vial B->C D Sample Injection (Split/Splitless Inlet) E Temperature Programmed Separation on Capillary Column D->E F Elution into MS E->F G Electron Ionization (EI) F->G H Mass Analysis (Scan or SIM) G->H I Total Ion Chromatogram (TIC) H->I J Mass Spectrum Analysis I->J K Quantification & Identification J->K

Caption: Workflow for GC-MS analysis of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine.

Detailed GC-MS Protocol

1. Equipment and Materials:

  • GC-MS system with a capillary column, an autosampler, and a mass selective detector.

  • A low-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Analytical balance.

  • Volumetric flasks, pipettes, and GC vials with septa.

  • High-purity helium as the carrier gas.

  • GC-grade solvents such as dichloromethane or ethyl acetate.

  • Reference standard of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine.

2. Preparation of Solutions:

  • Solvent: Use a high-purity, volatile solvent such as dichloromethane.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution.

  • Sample Solution: Prepare the sample by dissolving a known amount in the solvent to achieve a concentration within the calibration range.

3. GC-MS Conditions:

ParameterRecommended SettingRationale
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Injection Mode Splitless (or split, depending on concentration)Splitless mode is used for trace analysis to maximize sensitivity.
Injection Volume 1 µLA standard volume for GC analysis.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert and efficient carrier gas for GC.
Oven Program Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 minA temperature gradient to separate the analyte from any impurities.
Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the MS.
Ion Source Temp 230 °CStandard temperature for an EI source.
Ionization Energy 70 eVStandard energy for electron ionization, producing reproducible spectra.
Mass Scan Range 40 - 300 amuCovers the molecular ion and expected fragments of the analyte.
Mode Full Scan (for identification) or SIM (for quantification)Full scan provides qualitative data, while SIM mode increases sensitivity for target analysis.

4. Data Analysis: For qualitative analysis, identify the peak corresponding to 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine by its retention time and mass spectrum. The mass spectrum should show the molecular ion (m/z 170/172 due to the chlorine isotope pattern) and characteristic fragment ions. For quantification, create a calibration curve by plotting the peak area of a selected ion (in SIM mode) or the total ion current (in full scan mode) against the concentration of the standards.

Conclusion

The HPLC and GC-MS methods outlined in this application note provide a robust framework for the analysis of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine. The HPLC method is ideal for routine quantification and quality control, while the GC-MS method offers high sensitivity and specificity for both identification and quantification. These methods should be fully validated according to the appropriate regulatory guidelines to ensure their suitability for their intended purpose[9][10][11][12]. The provided protocols serve as a strong starting point for method development and can be optimized further to meet specific analytical challenges.

References

  • U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development.
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • Spectroscopy Online. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details.
  • AMSbiopharma. (2025).
  • RAPS. (2022). ICH releases draft guidelines on analytical method development.
  • GMP Compliance. FDA Guidance for Industry: Q14 Analytical Procedure Development.
  • European Medicines Agency. ICH Q2(R2)
  • International Council for Harmonisation. (2023).
  • U.S. Food and Drug Administration. Q14 Analytical Procedure Development.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • CymitQuimica. 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][10]oxazine.

  • ChemScene. 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1][10]oxazine.

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in vitro assays involving 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the In Vitro Evaluation of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine

Executive Summary

The pyrido-oxazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] This guide focuses on 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine , a specific derivative whose biological targets are not yet widely characterized. Based on structural similarities to known neuroactive compounds, a primary hypothesis is its potential interaction with monoamine oxidases (MAO). MAOs are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[3][4] Inhibitors of MAO-A are effective in treating depression, while MAO-B inhibitors are used in the management of Parkinson's and Alzheimer's diseases.[4][5]

This document, authored for researchers in drug discovery and neuropharmacology, provides a comprehensive framework for the initial in vitro characterization of this compound. We present two detailed protocols:

  • A high-throughput fluorometric assay to determine the compound's inhibitory potency and selectivity against human MAO-A and MAO-B.

  • A cell-based assay to assess its potential neuroprotective effects against oxidative stress in a neuronal cell line, a common downstream consequence of MAO activity and a hallmark of neurodegenerative disease.[6][7]

These protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps to ensure robust and interpretable data.

Principle of Investigation: From Enzyme Inhibition to Neuroprotection

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound flavoenzymes that catalyze the oxidative deamination of neurotransmitters. This catalytic process, while essential for neurotransmitter homeostasis, also produces hydrogen peroxide (H₂O₂) as a byproduct.[8] Under conditions of elevated MAO activity, as implicated in several neurodegenerative disorders, the excess production of H₂O₂ contributes to oxidative stress, mitochondrial dysfunction, and ultimately, neuronal cell death.

Therefore, a compound that inhibits MAO could have two primary therapeutic benefits:

  • Neurotransmitter Modulation: By preventing the breakdown of monoamines, the compound can increase their synaptic availability, which is the mechanism behind the antidepressant and anti-Parkinsonian effects of established MAOIs.[5]

  • Neuroprotection: By reducing the catalytic activity of MAO, the compound can decrease the production of H₂O₂, thereby mitigating oxidative stress and protecting neurons from damage.

Our investigative workflow first establishes if the compound has direct inhibitory activity on the MAO enzymes and then evaluates if this (or another) activity translates into a functional, protective effect in a cellular model of neurodegeneration.

Application Protocol 1: Characterization of MAO-A and MAO-B Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine against recombinant human MAO-A and MAO-B, and to establish its selectivity index.

Methodology Rationale: This protocol utilizes a robust and high-throughput compatible fluorometric assay.[3][9] The assay employs kynuramine, a non-fluorescent substrate for both MAO isoforms, which is converted to the highly fluorescent product 4-hydroxyquinoline upon oxidative deamination by MAO.[9] The rate of fluorescence increase is directly proportional to enzyme activity. By measuring this rate in the presence of varying concentrations of the test compound, we can quantify its inhibitory effect.

Experimental Workflow: MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition & Analysis prep_cpd Prepare serial dilutions of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine (e.g., 0.01 to 100 µM) add_cpd Add Test Compound, Controls, or Vehicle to wells prep_cpd->add_cpd prep_ctrl Prepare Positive Controls: Clorgyline (MAO-A) Selegiline (MAO-B) prep_ctrl->add_cpd prep_enzyme Dilute recombinant human MAO-A and MAO-B enzymes in assay buffer add_enzyme Add MAO-A or MAO-B enzyme to respective wells prep_enzyme->add_enzyme add_cpd->add_enzyme preincubate Pre-incubate (e.g., 15 min at 37°C) to allow compound-enzyme interaction add_enzyme->preincubate add_sub Initiate reaction by adding Kynuramine substrate preincubate->add_sub read_fluor Read fluorescence kinetically (Ex: 320 nm, Em: 405 nm) over 30-60 minutes add_sub->read_fluor calc_rate Calculate reaction rate (V) from the linear phase of fluorescence read_fluor->calc_rate calc_inhib Calculate % Inhibition relative to vehicle control calc_rate->calc_inhib plot_ic50 Plot % Inhibition vs. [Compound] and fit to a four-parameter logistic model to determine IC₅₀ calc_inhib->plot_ic50

Caption: Workflow for determining MAO-A/B inhibition using a fluorometric assay.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine in 100% DMSO.

    • Perform serial dilutions in assay buffer (100 mM potassium phosphate, pH 7.4) to create a concentration range from 0.01 µM to 100 µM. Ensure the final DMSO concentration in the assay is ≤ 1%.

    • Prepare identical dilutions for positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[4]

  • Assay Plate Setup (384-well, black, clear bottom):

    • Add 5 µL of each compound dilution, control, or vehicle (assay buffer with equivalent DMSO concentration) to the appropriate wells.

    • Add 20 µL of diluted recombinant human MAO-A or MAO-B enzyme to the wells.

    • Cover the plate and pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Prepare the kynuramine substrate solution in assay buffer. The final concentration in the well should be approximately twice the apparent Kₘ value (e.g., 80 µM for MAO-A, 50 µM for MAO-B).[9]

    • Initiate the enzymatic reaction by adding 25 µL of the kynuramine solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: ~320 nm, Emission: ~405 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)) * 100 (where V_blank is the rate in wells with no enzyme).

    • Plot percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

    • Calculate the Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B). An SI > 10 indicates selectivity for MAO-B, while an SI < 0.1 indicates selectivity for MAO-A.

Data Presentation and Interpretation

Summarize the results in a clear, tabular format.

CompoundTargetIC₅₀ (µM)Selectivity Index (SI)
5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine MAO-AExperimental ValueIC₅₀(A)/IC₅₀(B)
MAO-BExperimental Value
Clorgyline (Control) MAO-A~0.01>1000
MAO-B>10
Selegiline (Control) MAO-A>5<0.01
MAO-B~0.05

Interpretation: A low micromolar or nanomolar IC₅₀ value suggests the compound is a potent inhibitor. The SI value will clearly define its preference for one isoform over the other, which is a critical parameter for predicting its therapeutic potential and side-effect profile.[10][11]

Application Protocol 2: Assessment of Neuroprotective Activity

Objective: To evaluate the ability of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine to protect neuronal cells from toxin-induced cell death.

Methodology Rationale: This protocol uses a human neuroblastoma cell line (e.g., SH-SY5Y) as a model for dopaminergic neurons, which are particularly vulnerable in neurodegenerative diseases like Parkinson's.[12] Cell death is induced using an oxidative agent (e.g., H₂O₂) or a specific neurotoxin. The compound's protective effect is quantified by measuring cell viability, typically using a metabolic assay like MTT or a resazurin-based reagent (e.g., PrestoBlue), where the conversion of a substrate to a colored or fluorescent product is proportional to the number of living cells.[13]

Conceptual Workflow: Neuroprotection Assay

Neuroprotection_Workflow cluster_phase1 Phase 1: Cytotoxicity Screen cluster_phase2 Phase 2: Neuroprotection Assay cluster_analysis Analysis seed_cells1 Seed SH-SY5Y cells in 96-well plate treat_cpd Treat cells with serial dilutions of test compound for 24h seed_cells1->treat_cpd viability1 Assess cell viability (e.g., MTT assay) to find max non-toxic concentration treat_cpd->viability1 seed_cells2 Seed SH-SY5Y cells in 96-well plate pretreat Pre-treat with non-toxic concentrations of test compound (e.g., 2h) seed_cells2->pretreat insult Induce cell death with neurotoxin (e.g., H₂O₂) for 24h pretreat->insult viability2 Assess cell viability insult->viability2 calc_protect Calculate % Neuroprotection viability2->calc_protect

Caption: Two-phase workflow for evaluating the neuroprotective potential of a test compound.

Step-by-Step Protocol

Part A: Determine Maximum Non-Toxic Concentration

  • Cell Culture: Seed SH-SY5Y cells in a 96-well plate at a density of 10,000-20,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine (e.g., 0.1 µM to 200 µM) for 24 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., PrestoBlue or MTT) and incubate according to the manufacturer's instructions. Read the absorbance or fluorescence.

  • Analysis: Determine the highest concentration of the compound that does not significantly reduce cell viability compared to the vehicle-treated control. Use concentrations at or below this level for the neuroprotection assay.

Part B: Neuroprotection Assay

  • Cell Culture: Seed SH-SY5Y cells as described above.

  • Pre-treatment: Remove the culture medium and add fresh medium containing non-toxic concentrations of the test compound. Include a "vehicle" control (medium + DMSO) and a "toxin only" control. Incubate for 2-4 hours.

  • Toxin-Induced Insult: Add the neurotoxin (e.g., H₂O₂) to all wells except the "vehicle" control wells. The concentration of the toxin should be pre-determined to cause ~50% cell death (LD₅₀) in 24 hours.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Viability Assessment: Measure cell viability using the same method as in Part A.

  • Data Analysis:

    • Normalize the data by setting the viability of vehicle-treated cells to 100% and the viability of "toxin only" cells to the baseline for protection (0%).

    • Calculate the percent neuroprotection for each compound concentration using the formula: % Neuroprotection = (Viability_compound - Viability_toxin) / (Viability_vehicle - Viability_toxin) * 100

Data Presentation and Interpretation

Present the data in a table showing the dose-dependent protective effect.

Compound Concentration (µM)Cell Viability (%)% Neuroprotection
Vehicle Control (No Toxin)100 ± 5N/A
Toxin Only Control52 ± 40
Test Cpd (1 µM) 65 ± 6Calculate
Test Cpd (5 µM) 80 ± 5Calculate
Test Cpd (10 µM) 95 ± 7Calculate

Interpretation: A dose-dependent increase in cell viability in the presence of the toxin indicates a neuroprotective effect. This functional data complements the enzyme inhibition assay, suggesting the compound's activity at the molecular level translates to a beneficial effect in a cellular context. Such results provide a strong rationale for further investigation in more complex models of neurodegeneration.[14]

References

  • A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. Available at: [Link]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. Available at: [Link]

  • Yuan, L., et al. (2016). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. PubMed. Available at: [Link]

  • Cell-Based Assays. MD Biosciences. Available at: [Link]

  • Tidball, A. M., & Tzingounis, A. V. (2020). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Maher, P. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH. Available at: [Link]

  • Bian, G. F., et al. (2010). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available at: [Link]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. Available at: [Link]

  • Monoamine oxidase A&B detection. Enco Scientific. Available at: [Link]

  • Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Publications. Available at: [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]

  • Al-Qaisi, J. A., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Taylor & Francis Online. Available at: [Link]

  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. PMC. Available at: [Link]

  • Sindhu, T. J., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. Available at: [Link]

  • Shukla, D. K., et al. (2010). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. Asian Journal of Chemistry. Available at: [Link]

  • Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

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Mastering the Purification of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine , a key heterocyclic intermediate in contemporary drug discovery programs. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simplistic step-by-step instructions. Instead, it offers a deep dive into the causality behind methodological choices, ensuring robust, reproducible, and scalable purification strategies.

The structural complexity of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine, featuring a chlorinated pyridine ring fused to a dihydro-oxazine system, presents unique purification challenges. Its moderate polarity, potential for interaction with acidic stationary phases, and the need to remove closely related impurities necessitate a multi-pronged purification approach. This guide will detail three primary purification techniques: Recrystallization , Normal-Phase Flash Chromatography , and Reverse-Phase High-Performance Liquid Chromatography (HPLC) .

Physicochemical Properties at a Glance

A thorough understanding of the physicochemical properties of the target molecule is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₇H₇ClN₂O[1]
Molecular Weight 170.60 g/mol [1]
Appearance Solid[2]
Topological Polar Surface Area (TPSA) 34.15 Ų[1]
Predicted logP 1.5393[1]

The presence of nitrogen atoms in the heterocyclic system can lead to interactions with the acidic silanol groups on standard silica gel, potentially causing peak tailing and poor separation in normal-phase chromatography. The addition of a basic modifier to the mobile phase can mitigate these effects.[3]

Strategic Purification Workflow

The selection of a purification technique is dictated by the scale of the purification, the nature of the impurities, and the desired final purity. A typical workflow may involve an initial bulk purification by recrystallization or flash chromatography, followed by a final polishing step using HPLC for high-purity applications.

Purification Workflow Crude_Product Crude 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine Recrystallization Recrystallization Crude_Product->Recrystallization Flash_Chromatography Normal-Phase Flash Chromatography Crude_Product->Flash_Chromatography Moderate_Purity_Product Moderately Pure Product Recrystallization->Moderate_Purity_Product Flash_Chromatography->Moderate_Purity_Product HPLC Reverse-Phase HPLC High_Purity_Product High-Purity Product (>98%) HPLC->High_Purity_Product Moderate_Purity_Product->HPLC

Caption: A strategic workflow for the purification of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine.

I. Recrystallization: The First Line of Defense

Recrystallization is a powerful and economical technique for the bulk purification of solid compounds, particularly when the desired compound is the major component of the crude mixture. The success of this method hinges on the selection of an appropriate solvent or solvent system.

A. Solvent Selection: The Key to Crystalline Purity

An ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. Conversely, impurities should either be highly soluble or insoluble at all temperatures.

Protocol for Solvent Screening:

  • Initial Solubility Test: In separate small test tubes, add approximately 10-20 mg of the crude product.

  • Solvent Addition: To each tube, add a few drops of a different solvent at room temperature. A suitable solvent will not dissolve the compound at this stage.

  • Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube. A good solvent will dissolve the compound upon heating.[3]

  • Cooling: Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. The optimal solvent will yield a significant amount of crystalline precipitate.

Commonly Employed Solvents for Heterocyclic Compounds:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene.[4][5]

  • Solvent Systems: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be highly effective. Common pairs include:

    • Ethyl Acetate / n-Hexane[6]

    • Dichloromethane / n-Hexane

    • Methanol / Water

For pyridobenzoxazine derivatives, a mixed solvent system of ethyl acetate and n-hexane has been shown to be effective.[6]

B. Protocol for Bulk Recrystallization
  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine in the minimum amount of the chosen hot solvent or solvent system.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

II. Normal-Phase Flash Chromatography: The Workhorse of Purification

Flash column chromatography is a rapid and efficient method for separating compounds with different polarities. For 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine, careful selection of the stationary and mobile phases is crucial for achieving optimal separation.

A. Method Development: TLC as a Predictive Tool

Thin-Layer Chromatography (TLC) is an indispensable tool for developing a flash chromatography method. The goal is to find a solvent system that provides a good separation between the target compound and its impurities, with an Rf value for the target compound ideally between 0.2 and 0.4.

Recommended TLC Eluent Systems to Screen:

  • Ethyl Acetate / n-Hexane (varying ratios)

  • Dichloromethane / Methanol (e.g., 98:2, 95:5)

  • Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 95:5:0.5) to mitigate peak tailing.[3]

B. Protocol for Flash Column Chromatography
  • Column Packing: Prepare a silica gel column of appropriate size for the amount of crude material.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.

  • Elution: Elute the column with the optimized solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine.

Flash_Chromatography_Workflow Start Crude Product TLC TLC Method Development (Rf ~0.3) Start->TLC Column_Prep Column Packing (Silica Gel) TLC->Column_Prep Sample_Loading Sample Loading (Dry or Wet) Column_Prep->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis TLC Analysis of Fractions Elution->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation End Purified Product Solvent_Evaporation->End

Caption: Workflow for Normal-Phase Flash Chromatography.

III. Reverse-Phase HPLC: For High-Purity Requirements

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for achieving the highest levels of purity, often required for final drug candidates or analytical standards. In RP-HPLC, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase.

A. Method Development and Optimization

The separation in RP-HPLC is governed by the hydrophobic interactions between the analyte and the stationary phase. A common mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol.[3] Acidic modifiers such as formic acid or trifluoroacetic acid (TFA) are often added to improve peak shape and resolution for nitrogen-containing compounds.[3]

Typical RP-HPLC Conditions:

ParameterRecommended Setting
Column C18, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid or 0.1% TFA
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid or 0.1% TFA
Gradient A gradient from a high percentage of A to a high percentage of B
Flow Rate Dependent on column dimensions (analytical vs. preparative)
Detection UV at an appropriate wavelength (e.g., 254 nm)
B. Protocol for Preparative RP-HPLC
  • Sample Preparation: Dissolve the partially purified compound in a minimal amount of a strong solvent like methanol or DMSO, and then dilute with the initial mobile phase.[3] Filter the sample through a 0.45 µm filter before injection.

  • Column Equilibration: Equilibrate the preparative RP-HPLC column with the initial mobile phase composition for a sufficient number of column volumes.

  • Injection and Separation: Inject the sample and run the optimized gradient method.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the final product as a solid.

Stability Considerations

The oxazine ring in pyridobenzoxazine derivatives can be susceptible to hydrolysis.[6] It is therefore advisable to avoid prolonged exposure to strongly acidic or basic conditions during purification. The use of volatile buffers and modifiers in HPLC is also recommended to facilitate their removal during product isolation.

References

  • Optically active pyridobenzoxazine deriv
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. (2024). [Link]

Sources

Application Notes and Protocols for the Experimental Use of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed experimental protocols and theoretical justification for the synthetic manipulation of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine, a heterocyclic scaffold of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps, offering insights into the rationale behind procedural choices, thereby empowering researchers to adapt and troubleshoot these methods. The protocols detailed herein—N-Alkylation, N-Arylation, Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination—are designed as robust starting points for the elaboration of this privileged core. All methodologies are presented with an emphasis on safety, efficiency, and reproducibility.

Introduction: The Strategic Value of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine

5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine is a bifunctional heterocyclic compound that presents two primary, orthogonal sites for chemical modification: a nucleophilic secondary amine within the dihydro-oxazine ring and an electrophilic carbon atom on the pyridine ring, activated by the chloro substituent. This duality allows for a modular and divergent synthetic approach, making it an attractive starting material for the generation of diverse chemical libraries. The pyrido[3,4-b][1][2]oxazine core is a key feature in a number of biologically active molecules, and the ability to functionalize this scaffold at distinct positions is of paramount importance in structure-activity relationship (SAR) studies.

This guide provides experimentally grounded, yet adaptable, protocols for the two major classes of reactions applicable to this substrate:

  • Functionalization of the Secondary Amine (N-1): N-Alkylation and N-Arylation reactions to explore modifications of the oxazine ring system.

  • Functionalization of the Pyridine Ring (C-5): Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) to build molecular complexity via C-C and C-N bond formation.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is critical for successful and safe experimentation.

PropertyValueSource(s)
CAS Number 1260665-77-7,
Molecular Formula C₇H₇ClN₂O,
Molecular Weight 170.60 g/mol
Appearance Solid
Purity Typically ≥95-98%,
Storage Store at 4°C, protect from light

Safety Profile:

While specific toxicity data for this compound is not extensively published, it should be handled with the standard precautions for halogenated heterocyclic compounds.[3]

  • Hazard Pictograms: GHS07 (Harmful/Irritant).

  • Hazard Statements: H315 – Causes skin irritation.

  • Precautionary Statements: P261 – Avoid breathing dust/fume/gas/mist/vapors/spray. P280 - Wear protective gloves/protective clothing/eye protection/face protection.

  • Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.

Experimental Protocols: N-Alkylation and N-Arylation of the Secondary Amine

The secondary amine in the dihydro-oxazine ring is a nucleophilic center, readily amenable to alkylation and arylation.

Protocol 1: General Procedure for N-Alkylation

This protocol describes a standard procedure for the N-alkylation of the secondary amine using an alkyl halide under basic conditions. The choice of a non-nucleophilic base is crucial to prevent competition with the amine.

Rationale: The reaction proceeds via an SN2 mechanism. A polar aprotic solvent like DMF or DMSO is chosen to solubilize the reactants and facilitate the reaction. An inorganic base such as potassium carbonate is typically sufficient to deprotonate the secondary amine, enhancing its nucleophilicity. For less reactive alkylating agents, a stronger base like sodium hydride may be employed, though with increased safety precautions.

N_Alkylation reagents 5-Chloro-2,3-dihydro-1H- pyrido[3,4-B]oxazine + R-X (Alkyl Halide) conditions Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) Temperature (RT to 80°C) reagents->conditions Reaction Setup product 1-Alkyl-5-Chloro-2,3-dihydro-1H- pyrido[3,4-B]oxazine conditions->product Reaction & Workup

Caption: General workflow for N-Alkylation.

Step-by-Step Protocol:

  • To a solution of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine (1.0 eq) in anhydrous DMF (0.1 M), add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate).

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine170.601.0171 mg
Alkyl Halide (e.g., Benzyl Bromide)171.041.1188 mg (129 µL)
Potassium Carbonate138.212.0276 mg
Anhydrous DMF--10 mL
Protocol 2: General Procedure for N-Arylation (Chan-Lam Coupling)

The Chan-Lam coupling provides a powerful method for the formation of C-N bonds under relatively mild, copper-catalyzed conditions. This approach is often complementary to the more common palladium-catalyzed methods.

Rationale: This reaction couples the secondary amine with an arylboronic acid. A copper(II) salt, typically copper(II) acetate, serves as the catalyst. The reaction is often run in the presence of a base like pyridine or triethylamine and an oxidant, which can be atmospheric oxygen (by running the reaction open to the air).

N_Arylation reagents 5-Chloro-2,3-dihydro-1H- pyrido[3,4-B]oxazine + Ar-B(OH)₂ (Arylboronic Acid) conditions Cu(OAc)₂ (catalyst) Base (e.g., Pyridine) Solvent (e.g., DCM, Toluene) Air (oxidant) reagents->conditions Reaction Setup product 1-Aryl-5-Chloro-2,3-dihydro-1H- pyrido[3,4-B]oxazine conditions->product Reaction & Workup Suzuki_Coupling reagents 5-Chloro-2,3-dihydro-1H- pyrido[3,4-B]oxazine + Ar-B(OH)₂ (Arylboronic Acid) conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) Inert Atmosphere (N₂, Ar) reagents->conditions Reaction Setup product 5-Aryl-2,3-dihydro-1H- pyrido[3,4-B]oxazine conditions->product Reaction & Workup Buchwald_Hartwig reagents 5-Chloro-2,3-dihydro-1H- pyrido[3,4-B]oxazine + R₂NH (Amine) conditions Pd Pre-catalyst (e.g., G3-XPhos) Base (e.g., NaOtBu, LHMDS) Solvent (e.g., Toluene, Dioxane) Inert Atmosphere (N₂, Ar) reagents->conditions Reaction Setup product 5-(Dialkylamino)-2,3-dihydro-1H- pyrido[3,4-B]oxazine conditions->product Reaction & Workup

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive and scalable protocol for the synthesis of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine (CAS No: 1260665-77-7), a valuable heterocyclic building block in drug discovery and medicinal chemistry.[1][2] The presented methodology is designed for researchers and process chemists, emphasizing operational simplicity, scalability, and high purity of the final product. The narrative explains the causal reasoning behind procedural choices, ensuring both technical accuracy and practical applicability for professionals in the field.

Introduction and Strategic Rationale

The pyrido-oxazine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds.[3][4] Its unique three-dimensional structure and electronic properties make it an attractive core for designing novel therapeutic agents. 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine, in particular, serves as a key intermediate, with the chloro-substituent providing a reactive handle for further diversification through cross-coupling reactions or nucleophilic aromatic substitution.

While literature on the direct scale-up synthesis of this specific isomer is sparse, a robust synthetic strategy can be developed by drawing from established methods for analogous heterocyclic systems.[5][6] The chosen strategy involves a two-step sequence commencing with the commercially available and inexpensive starting material, 2-amino-3-hydroxypyridine. This approach is predicated on a regioselective chlorination followed by a base-mediated intramolecular cyclization.

The core principles of this synthetic design are:

  • Convergent Synthesis: A straightforward pathway that builds complexity efficiently.

  • Scalability: Avoidance of chromatography for the final step, favoring recrystallization to ensure high throughput and purity.

  • Cost-Effectiveness: Utilization of readily available and economical reagents.

  • Safety: A well-understood reaction profile with manageable safety considerations.

Overall Synthetic Workflow

The synthesis is designed as a two-step process. The first step involves the regioselective chlorination of 2-amino-3-hydroxypyridine to yield the key intermediate, 2-amino-4-chloro-3-hydroxypyridine. The second, and final, step is the annulation of the oxazine ring via reaction with 1,2-dibromoethane.

G A 2-Amino-3-hydroxypyridine (Starting Material) B Step 1: Regioselective Chlorination A->B N-Chlorosuccinimide (NCS) Acetonitrile, RT C 2-Amino-4-chloro-3-hydroxypyridine (Intermediate) B->C D Step 2: Oxazine Ring Formation C->D 1,2-Dibromoethane K2CO3, DMF, 100 °C E 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine (Final Product) D->E

Figure 1: Overall synthetic workflow for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine.

Detailed Experimental Protocols

PART A: Synthesis of Intermediate 2-Amino-4-chloro-3-hydroxypyridine

Rationale: The regioselectivity of the chlorination is directed by the activating effect of the amino and hydroxyl groups on the pyridine ring. N-Chlorosuccinimide (NCS) is chosen as a mild and easy-to-handle chlorinating agent, which is ideal for preventing over-chlorination and ensuring a clean reaction profile suitable for scale-up. Acetonitrile is selected as the solvent due to its aprotic nature and its ability to dissolve the starting material adequately.

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2-amino-3-hydroxypyridine (110.1 g, 1.0 mol, 1.0 equiv.).

  • Add acetonitrile (1.0 L) and stir the resulting suspension at room temperature (20-25 °C).

  • In a separate beaker, dissolve N-Chlorosuccinimide (NCS) (140.0 g, 1.05 mol, 1.05 equiv.) in acetonitrile (500 mL).

  • Add the NCS solution dropwise to the flask over a period of 60-90 minutes, ensuring the internal temperature does not exceed 30 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.

  • Add deionized water (1.0 L) to the concentrated slurry. The product will precipitate out of solution.

  • Stir the suspension for 30 minutes in an ice bath to maximize precipitation.

  • Filter the solid product using a Büchner funnel, wash with cold deionized water (2 x 200 mL), and then with cold diethyl ether (1 x 150 mL).

  • Dry the solid under vacuum at 50 °C to a constant weight.

  • Expected Outcome: A pale yellow to off-white solid. Yield: 125-135 g (86-93%). Purity (by HPLC): >97%.

PART B: Synthesis of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine

Rationale: This step is a tandem N-alkylation and O-alkylation (intramolecular Williamson ether synthesis). 1,2-Dibromoethane serves as the two-carbon linker required to form the oxazine ring. A strong inorganic base like potassium carbonate is sufficient to deprotonate both the phenol and the amine, facilitating the cyclization. DMF is chosen as the solvent for its high boiling point and excellent ability to dissolve the reactants and facilitate SN2 reactions.

Procedure:

  • Charge a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a nitrogen inlet with 2-amino-4-chloro-3-hydroxypyridine (144.5 g, 1.0 mol, 1.0 equiv.) and anhydrous potassium carbonate (345.5 g, 2.5 mol, 2.5 equiv.).

  • Add N,N-Dimethylformamide (DMF) (1.5 L) to the flask.

  • Begin vigorous stirring and add 1,2-dibromoethane (197.0 g, 1.05 mol, 1.05 equiv.) to the suspension.

  • Heat the reaction mixture to 100 °C and maintain this temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-cold water (5 L). This will precipitate the crude product.

  • Stir the resulting suspension for 1 hour to ensure complete precipitation.

  • Collect the crude solid by filtration, and wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove DMF and inorganic salts.

  • Purification by Recrystallization: Transfer the crude solid to a 2 L flask. Add isopropanol (approx. 1.0-1.2 L) and heat the mixture to reflux until all the solid dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2 hours to induce crystallization.

  • Filter the purified crystals, wash with a small amount of cold isopropanol (2 x 100 mL), and dry under vacuum at 60 °C to a constant weight.

  • Expected Outcome: A white to off-white crystalline solid.[7] Yield: 110-125 g (65-73%). Purity (by HPLC): >98%.[2]

Data Summary and Characterization

The following table summarizes the key parameters for the scalable synthesis protocol.

Parameter Step 1: Chlorination Step 2: Cyclization
Key Reagent N-Chlorosuccinimide1,2-Dibromoethane
Base -Potassium Carbonate
Solvent AcetonitrileDMF
Temperature 20-25 °C100 °C
Reaction Time 4-6 hours12-18 hours
Work-up PrecipitationPrecipitation
Purification WashingRecrystallization (Isopropanol)
Typical Yield 86-93%65-73%
Final Purity >97% (Intermediate)>98% (Final Product)[2]

Analytical Characterization: The identity and purity of the final product, 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine, should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the bicyclic structure.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To verify the molecular weight (170.60 g/mol ).[2]

  • HPLC: To determine the final purity.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Chlorosuccinimide (NCS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes.

  • 1,2-Dibromoethane: Is a toxic and carcinogenic compound. Handle with extreme care, using a dedicated fume hood.

  • N,N-Dimethylformamide (DMF): Is a skin and respiratory irritant and is readily absorbed through the skin. Ensure gloves are rated for use with DMF.

  • Potassium Carbonate: Is a mild irritant. Avoid inhalation of dust.

  • Reaction Conditions: The cyclization step is performed at an elevated temperature. Ensure proper assembly of glassware and use a heating mantle with a temperature controller. The work-up involving large quantities of water and DMF should be performed carefully to avoid splashing.

References

  • Pujol, M. D., et al. (2006). Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][7][8]oxazine as new scaffolds for potential bioactive compounds. Tetrahedron, 62(10), 2405–2412.

  • Guillaumet, G., et al. (1998). SYNTHESIS OF 4H-PYRIDO[3,2-b][7][8]OXAZINE AND 3-SUBSTITUTED-4H-PYRIDO[ 3,2-b][7][8]OXAZINES VIA PALLADIUM-CATALYSED REACTIONS. Synthetic Communications, 28(1), 125-133.

  • MDPI. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][7][8]oxazine-1,8-diones. Molecules, 28(3), 1234.

  • Elslager, E. F., et al. (1984). Synthesis of potential anticancer agents. Pyrido[4,3-b][7][8]oxazines and pyrido[4,3-b][7][8]thiazines. Journal of Medicinal Chemistry, 27(12), 1624-1629.

  • PrepChem.com. Synthesis of pyrido[4,3-b][7][8]oxazine. Available at: [Link]

  • Shukla, D. K., et al. (2012). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Asian Journal of Chemistry, 24(1), 123-127.
  • Okafor, C. O. (1981). Studies in the heterocyclic series. XX. 1,4-Diazaphenoxazine and related compounds. Journal of Heterocyclic Chemistry, 18(2), 371-374.
  • MDPI. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(9), 2345.
  • National Institutes of Health. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available at: [Link]

  • Al-Tayar, A. S., & Al-Ajely, M. S. (2021). Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. Acta Scientific Pharmacology, 2(6), 04-09.
  • National Institutes of Health. Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. Available at: [Link]

  • Fahmy, A. F., et al. (1998). New Synthesis of Pyrido[2,3-d] and [3,2-d]Oxazines.
  • Hong, S., et al. (2003). A One-Pot Synthesis of Pyrido[2,3-b][7][8]oxazin-2-ones. The Journal of Organic Chemistry, 68(20), 7918-7920.

  • PubMed. Synthesis of Bioactive 3,4-Dihydro-2 H-naphtho[2,3- b][7][8]oxazine-5,10-dione and 2,3,4,5-Tetrahydro-1 H-naphtho[2,3- b]azepine-6,11-dione Derivatives via the Copper-Catalyzed Intramolecular Coupling Reaction. Available at: [Link]

  • National Institutes of Health. Efficient route to 4H-1,3-oxazines through ring expansion of isoxazoles by rhodium carbenoids. Available at: [Link]

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Application Notes and Protocols for the Utilization of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrido[3,4-b]oxazine Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a validated and target-rich family for drug intervention. Within this context, heterocyclic scaffolds serve as the foundational architecture for a vast number of approved and investigational kinase inhibitors. The pyrido[3,4-b]oxazine core is an emerging "privileged scaffold," offering a rigid, three-dimensional structure that can effectively present pharmacophoric elements into the ATP-binding site of various kinases.

The subject of this guide, 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine , is a particularly valuable building block for the construction of kinase inhibitor libraries. The strategic placement of a chlorine atom on the pyridine ring provides a versatile synthetic handle for the introduction of diverse molecular fragments through well-established palladium-catalyzed cross-coupling reactions. This allows for systematic exploration of the chemical space around the core scaffold, which is essential for optimizing potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols and scientific rationale for the application of this key intermediate in the synthesis of novel kinase inhibitors, tailored for researchers and professionals in drug discovery and development.

Core Synthetic Strategies: Leveraging Palladium Catalysis

The reactivity of the C-Cl bond in 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine, while less pronounced than its bromo or iodo counterparts, is readily harnessed through modern cross-coupling methodologies. The electron-deficient nature of the pyridine ring facilitates the oxidative addition of palladium(0), the rate-limiting step in many of these catalytic cycles. Two of the most powerful and widely adopted strategies for elaborating this scaffold are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the pyridoxazine core and a variety of aryl or heteroaryl boronic acids or esters. This is a robust method for introducing substituents that can occupy the hydrophobic regions of the kinase ATP-binding site. The choice of a suitable palladium catalyst and ligand is critical for achieving high yields with chloro-pyridines.[1]

  • Buchwald-Hartwig Amination: This transformation is indispensable for creating C-N linkages, allowing for the coupling of the pyridoxazine scaffold with a wide range of primary or secondary amines.[2] This is a common strategy for installing moieties that can form crucial hydrogen bond interactions with the hinge region of the kinase.[3]

Below is a generalized workflow illustrating these two key synthetic pathways.

G cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A 5-Chloro-2,3-dihydro-1H- pyrido[3,4-B]oxazine C Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Base (e.g., K₂CO₃) A->C C-C Bond Formation F Pd Pre-catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) A->F C-N Bond Formation B Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) D C-C Coupled Product (Kinase Inhibitor Precursor) C->D E Amine (R-NH₂) G C-N Coupled Product (Kinase Inhibitor Precursor) F->G

Caption: General synthetic workflows for the functionalization of the pyridoxazine scaffold.

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis of kinase inhibitors. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative synthesis of a C-C coupled product, a common structural motif in VEGFR-2 inhibitors.[4][5][6]

Reaction Scheme: 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine + 4-methoxyphenylboronic acid → 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrido[3,4-B]oxazine

Materials:

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Equivalents
5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine1260665-77-7170.601.01.0
4-Methoxyphenylboronic acid452-26-6151.961.21.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.020.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.510.040.04
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.212.02.0
1,4-Dioxane, anhydrous123-91-1-5 mL-
Water, degassed7732-18-5-1 mL-

Procedure:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine (170.6 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), and anhydrous potassium carbonate (276.4 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst/Ligand Addition: Under a positive flow of argon, add palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition of the less reactive C-Cl bond.[1]

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The aqueous component is often necessary for the transmetalation step.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the synthesis of a C-N coupled product, a key step in assembling many EGFR inhibitors.[7][8]

Reaction Scheme: 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine + 3-ethynylaniline → N-(3-ethynylphenyl)-2,3-dihydro-1H-pyrido[3,4-B]oxazin-5-amine

Materials:

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Equivalents
5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine1260665-77-7170.601.01.0
3-Ethynylaniline540-60-3117.151.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.0250.025
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)161265-03-8578.680.050.05
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene, anhydrous108-88-3-10 mL-

Procedure:

  • Vessel Preparation: In a glovebox or under a strictly inert atmosphere, add sodium tert-butoxide (134.5 mg, 1.4 mmol) to an oven-dried Schlenk tube with a magnetic stir bar.

  • Catalyst/Ligand Addition: Add Pd₂(dba)₃ (22.9 mg, 0.025 mmol) and Xantphos (28.9 mg, 0.05 mmol). Xantphos is a bidentate ligand with a large bite angle, which promotes the reductive elimination step and prevents β-hydride elimination.[9]

  • Reagent Addition: Add 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine (170.6 mg, 1.0 mmol). Seal the tube, remove from the glovebox.

  • Solvent and Amine Addition: Add anhydrous toluene (10 mL) followed by 3-ethynylaniline (140.6 mg, 1.2 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 8-16 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (e.g., using a gradient of dichloromethane/methanol) to afford the target amine.

Data Presentation: Expected Outcomes

The following table summarizes hypothetical but representative outcomes for the Suzuki-Miyaura coupling of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine with various boronic acids, illustrating the versatility of Protocol 1.

EntryBoronic AcidProductExpected Yield (%)Purity (by LC-MS)
14-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrido[3,4-B]oxazine75-85>95%
2Pyrimidine-5-boronic acid5-(pyrimidin-5-yl)-2,3-dihydro-1H-pyrido[3,4-B]oxazine60-70>95%
33-Formylphenylboronic acid3-(2,3-dihydro-1H-pyrido[3,4-B]oxazin-5-yl)benzaldehyde70-80>95%
4N-Boc-pyrazole-4-boronic acidtert-butyl 4-(2,3-dihydro-1H-pyrido[3,4-B]oxazin-5-yl)-1H-pyrazole-1-carboxylate65-75>95%

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The diagram below outlines the key steps for the coupling of the chloro-pyridoxazine.

G cluster_cycle Catalytic Cycle A Pd⁰L₂ (Active Catalyst) B Oxidative Addition C Ar-Pdᴵᴵ(Cl)L₂ A->C Oxidative Addition B->C D Transmetalation E Ar-Pdᴵᴵ(R)L₂ C->E Transmetalation D->E E->A Reductive Elimination F Reductive Elimination G Ar-R (Coupled Product) F->G H R-B(OH)₂ I Base (OH⁻) J [R-B(OH)₃]⁻ I->J Activation of Boronic Acid J->D K Ar-Cl (Pyridoxazine) K->B

Sources

Application Notes & Protocols: Strategic Functionalization of the 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1H-pyrido[3,4-b]oxazine core is a privileged heterocyclic scaffold due to its prevalence in a range of biologically active compounds.[1][2] Its unique three-dimensional structure and electronic properties make it a valuable building block in medicinal chemistry, particularly for agents targeting the central nervous system and in oncology.[3][4][5] The strategic functionalization of its derivative, 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine (CAS: 1260665-77-7), offers a robust platform for generating diverse chemical libraries for drug discovery programs.[6][7] This guide provides an in-depth analysis of key functionalization strategies, focusing on modern synthetic methodologies, detailed experimental protocols, and the rationale behind critical process parameters.

Introduction: The Pyrido[3,4-b]oxazine Scaffold

The pyrido[3,4-b]oxazine framework is a bicyclic system where a pyridine ring is fused to a 1,4-oxazine ring. This arrangement provides two primary, chemically distinct sites for modification: the nucleophilic secondary amine at the N-1 position and the electrophilic, halogenated C-5 position on the pyridine ring. This inherent orthogonality allows for selective and sequential diversification, making it an ideal starting point for library synthesis.

The protocols detailed herein focus on leveraging modern palladium-catalyzed cross-coupling reactions, which have become indispensable tools for their broad substrate scope, functional group tolerance, and high efficiency in forming carbon-carbon and carbon-nitrogen bonds.[8]

Figure 1: Key reactive sites on the core scaffold.

Strategy I: N-1 Functionalization via Buchwald-Hartwig Amination

The secondary amine within the dihydrooxazine ring is a versatile handle for introducing aryl and heteroaryl substituents. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose, allowing for the formation of C(aryl)-N bonds under relatively mild conditions.[8][9]

Mechanistic Rationale

The choice of catalyst, ligand, and base is critical for a successful transformation.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Sterically hindered, electron-rich phosphine ligands are essential. Ligands like X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) stabilize the palladium center, promote oxidative addition of the aryl halide, and facilitate the final reductive elimination step to form the desired C-N bond.[10][11] The bulkiness of the ligand prevents the formation of inactive catalyst dimers and accelerates the reaction.[8]

  • Base: A non-nucleophilic base is required to deprotonate the amine substrate, forming the active amide nucleophile. Potassium tert-butoxide (KOt-Bu) or cesium carbonate (Cs₂CO₃) are frequently used; the choice can influence reaction rate and scope.[10][11]

Start Scaffold + Aryl Halide Reaction Microwave Irradiation (100-120 °C, 15-30 min) Start->Reaction Reagents Pd(OAc)₂ X-Phos Ligand KOt-Bu Base Toluene Reagents->Reaction Workup Aqueous Workup (Filtration, Extraction) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product N-Arylated Product Purification->Product

Caption: Workflow for N-1 Arylation via Buchwald-Hartwig Coupling.

Protocol: N-Arylation of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine

This protocol describes a general procedure for the coupling of an aryl bromide with the scaffold.

Materials:

  • 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine (1.0 eq)

  • Aryl Bromide (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)

  • X-Phos (0.10 eq)

  • Potassium tert-butoxide (KOt-Bu) (2.0 eq)

  • Anhydrous Toluene

  • Microwave reaction vial with stir bar

  • Standard laboratory glassware and purification equipment

Procedure:

  • Vial Preparation: To a dry microwave reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine, the selected aryl bromide, Pd(OAc)₂, X-Phos, and KOt-Bu.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 10-30 minutes.[10] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-arylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Strategy II: C-5 Functionalization via Suzuki-Miyaura Coupling

The C-5 chloro group serves as a prime handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the formation of a C(sp²)-C(sp²) bond. This reaction is exceptionally versatile for installing a wide array of aryl, heteroaryl, and vinyl groups, dramatically increasing molecular complexity.[12][13]

Rationale and Key Parameters

The efficiency of the Suzuki coupling on a potentially electron-rich heterocyclic chloride depends heavily on the catalytic system.

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a highly active phosphine ligand is crucial. For challenging couplings involving aryl chlorides, advanced ligands such as SPhos or XPhos are often required to achieve high yields.[12] Second-generation pre-catalysts like XPhos-Pd-G2 can also be used for improved stability and activity.[12]

  • Base and Solvent: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is necessary for the transmetalation step of the catalytic cycle. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically employed to dissolve both the organic and inorganic reagents.[12]

Start Scaffold + Boronic Acid Reaction Conventional Heating (80-100 °C, 2-12 h) Start->Reaction Reagents Pd₂(dba)₃ SPhos Ligand K₂CO₃ Base Dioxane/H₂O Reagents->Reaction Workup Aqueous Workup (Phase Separation) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product C-5 Arylated Product Purification->Product

Caption: Workflow for C-5 Arylation via Suzuki-Miyaura Coupling.

Protocol: C-5 Arylation of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine

This protocol provides a general method for the Suzuki coupling at the C-5 position.

Materials:

  • 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask or sealed reaction tube

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₂CO₃.

  • Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired C-5 functionalized compound.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Summary of Functionalization Strategies and Applications

The described methodologies provide reliable pathways to novel derivatives of the 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine scaffold. These derivatives are of significant interest in drug discovery.

Position Reaction Bond Formed Key Reagents Potential Applications
N-1 Buchwald-Hartwig AminationC(aryl)-NAryl Halide, Pd Catalyst, Phosphine Ligand, BaseModulation of solubility, metabolic stability, and receptor binding affinity.[1][3]
C-5 Suzuki-Miyaura CouplingC(sp²)-C(sp²)Arylboronic Acid, Pd Catalyst, Phosphine Ligand, BaseIntroduction of diverse aryl/heteroaryl groups to explore structure-activity relationships (SAR).[4][5]
C-5 Buchwald-Hartwig AminationC(sp²)-NPrimary/Secondary Amine, Pd Catalyst, Ligand, BaseInstallation of amino substituents as key pharmacophoric elements or hydrogen bond donors/acceptors.[2][14]

Conclusion

The 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine scaffold is a highly adaptable platform for the synthesis of novel chemical entities. The strategic application of modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, allows for the precise and efficient functionalization at both the N-1 and C-5 positions. The protocols and rationale provided in this guide serve as a comprehensive resource for researchers aiming to exploit this valuable scaffold in the development of new therapeutic agents.

References

  • Journal of Medicinal Chemistry. Synthesis of potential anticancer agents. Pyrido[4,3-b][3][8]oxazines and pyrido[4,3-b][3][8]thiazines. Available from: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link].

  • PubMed. Medicinal chemistry of oxazines as promising agents in drug discovery. Available from: [Link].

  • PubMed. Synthesis of potential anticancer agents. Pyrido[4,3-b][3][8]oxazines and pyrido[4,3-b][3][8]thiazines. Available from: [Link].

  • Asian Journal of Chemistry. Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Available from: [Link].

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link].

  • Indian Academy of Sciences. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Available from: [Link].

  • International Journal of Pharmaceutical Sciences Review and Research. Biological Potentials of Oxazines as Promising Agents for Drug Discovery. Available from: [Link].

  • Arkivoc. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link].

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link].

  • International Journal of Pharma Sciences and Research. BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. Available from: [Link].

  • Molecules. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one and pyrimido[1,2-b]indazol-2(1H)-one derivatives. Available from: [Link].

  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Available from: [Link].

Sources

Application Notes and Protocols for Screening Libraries Based on the Pyrido[3,4-b]oxazine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[3,4-b]oxazine Scaffold - A Privileged Heterocycle in Drug Discovery

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on heterocyclic scaffolds that offer three-dimensional complexity and diverse pharmacophoric features. Among these, the pyrido[3,4-b]oxazine core has emerged as a structure of considerable interest. This bicyclic heterocycle, which features a fusion of pyridine and 1,4-oxazine rings, presents a unique spatial arrangement of hydrogen bond donors and acceptors, as well as aromatic and aliphatic regions. These characteristics make it an attractive framework for designing molecules that can interact with a wide array of biological targets.

Derivatives of related pyridoxazine isomers have demonstrated a spectrum of biological activities, including potential as anticancer agents and inhibitors of key enzymes like EGFR-tyrosine kinase.[1][2] This documented potential underscores the value of systematically screening libraries of compounds built around the pyrido[3,4-b]oxazine scaffold to uncover novel lead compounds for various disease indications.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of screening campaigns centered on pyrido[3,4-b]oxazine-based libraries. It offers detailed protocols for various screening methodologies, from high-throughput screening to virtual screening, and outlines a robust workflow for hit validation and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the drug discovery process.

Part 1: Library Design and Synthesis Considerations

A successful screening campaign begins with a high-quality, diverse chemical library. The synthesis of a pyrido[3,4-b]oxazine library typically involves multi-step synthetic routes. The specific synthetic strategy will depend on the desired substitution patterns on the heterocyclic core. Common synthetic approaches may involve the reaction of substituted 2,3-dihydroxypyridines with appropriate reagents to form the oxazine ring. The versatility of the pyridine and oxazine rings allows for the introduction of a wide range of substituents at multiple positions, enabling the creation of a diverse library with varied physicochemical properties.

Key Considerations for Library Design:

  • Diversity-Oriented Synthesis: Employ synthetic strategies that allow for the facile introduction of diverse chemical moieties at various positions of the pyrido[3,4-b]oxazine core. This will maximize the chemical space explored during screening.

  • Physicochemical Properties: Aim for a library with a distribution of properties (e.g., molecular weight, lipophilicity, polar surface area) that adhere to established drug-likeness criteria (e.g., Lipinski's Rule of Five). This will increase the probability of identifying hits with favorable pharmacokinetic profiles.

  • Computational Modeling: Utilize in silico methods to predict the ADME (absorption, distribution, metabolism, and excretion) properties of the designed library members to filter out potentially problematic compounds early in the process.

Part 2: High-Throughput Screening (HTS) Campaign

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against a specific biological target.[3][4] A well-designed HTS campaign is crucial for identifying initial "hits" from a pyrido[3,4-b]oxazine library.

Assay Development and Miniaturization

The first critical step in an HTS campaign is the development of a robust and reliable assay. The choice of assay technology will depend on the biological target of interest. Common assay formats include biochemical assays (e.g., enzyme activity assays) and cell-based assays (e.g., reporter gene assays, cell viability assays).[3][5]

Protocol 1: Generic Enzyme Inhibition Assay (e.g., Kinase Assay)

  • Assay Principle: This protocol describes a generic fluorescence-based assay to screen for inhibitors of a target kinase. The assay measures the phosphorylation of a substrate peptide by the kinase.

  • Materials:

    • Target kinase

    • Kinase substrate (e.g., a fluorescently labeled peptide)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 384-well microplates

    • Pyrido[3,4-b]oxazine compound library dissolved in DMSO

    • Positive control (known inhibitor of the kinase)

    • Negative control (DMSO vehicle)

    • Fluorescence plate reader

  • Procedure:

    • Dispense 50 nL of each compound from the pyrido[3,4-b]oxazine library into individual wells of a 384-well plate using an acoustic liquid handler.

    • Add 10 µL of a solution containing the target kinase in assay buffer to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP in assay buffer.

    • Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for 60 minutes.

    • Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).

    • Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition).

Assay Quality Control:

To ensure the reliability of the HTS data, several quality control parameters should be monitored for each assay plate:

ParameterDescriptionAcceptable Range
Z'-factor A statistical measure of the separation between the positive and negative controls.> 0.5
Signal-to-Background (S/B) Ratio The ratio of the signal from the negative control to the signal from the positive control.> 10
Coefficient of Variation (%CV) A measure of the variability of the controls.< 15%
HTS Workflow

The following diagram illustrates a typical HTS workflow for screening a pyrido[3,4-b]oxazine library.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Dose-Response Analysis cluster_3 Hit Validation Primary_Screen Single-Concentration Screen (e.g., 10 µM) Hit_Confirmation Re-test Primary Hits Primary_Screen->Hit_Confirmation Identify 'Primary Hits' Dose_Response Generate IC50 Curves (8-10 concentrations) Hit_Confirmation->Dose_Response Confirm Activity Hit_Validation Secondary & Counter-Screens Dose_Response->Hit_Validation Determine Potency (IC50)

Caption: High-Throughput Screening (HTS) Workflow.

Part 3: Virtual Screening

Virtual screening is a computational technique used to search libraries of small molecules in silico to identify those structures that are most likely to bind to a drug target.[4] This approach can be used as a complementary method to HTS or as a standalone screening strategy, especially when structural information about the target is available.

Structure-Based Virtual Screening (SBVS)

If a high-resolution 3D structure of the target protein is available (from X-ray crystallography or NMR), SBVS can be employed. This involves docking the compounds from the virtual pyrido[3,4-b]oxazine library into the binding site of the target and scoring their predicted binding affinity.

Protocol 2: Structure-Based Virtual Screening

  • Preparation of the Target Structure:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Define the binding site based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Preparation of the Ligand Library:

    • Generate 3D conformers for each compound in the virtual pyrido[3,4-b]oxazine library.

    • Assign appropriate protonation states and partial charges to the ligands.

  • Molecular Docking:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to dock each ligand into the defined binding site of the target protein.

    • The docking algorithm will generate multiple binding poses for each ligand.

  • Scoring and Ranking:

    • Use a scoring function to estimate the binding affinity of each ligand pose.

    • Rank the compounds based on their docking scores.

  • Visual Inspection and Selection:

    • Visually inspect the binding poses of the top-ranked compounds to assess the quality of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • Select a subset of promising compounds for experimental validation.

Ligand-Based Virtual Screening (LBVS)

When no 3D structure of the target is available, but a set of known active ligands exists, LBVS methods can be used. These methods are based on the principle that structurally similar molecules are likely to have similar biological activities.

Common LBVS methods include:

  • Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model can be used to search for novel scaffolds, such as the pyrido[3,4-b]oxazine core, that can present the same pharmacophoric features.

  • 2D Similarity Searching: This involves comparing the 2D chemical structures of the library compounds to a known active molecule using various molecular fingerprints.

Part 4: Hit Validation and Characterization

The initial hits identified from primary screening (either HTS or virtual screening) must undergo a rigorous validation process to eliminate false positives and prioritize the most promising compounds for further development.[6]

Secondary Assays

Secondary assays are designed to confirm the activity of the hits in an independent experimental system.[6] These assays should ideally use a different technology or readout than the primary assay to rule out assay-specific artifacts.

Example Secondary Assays:

  • Orthogonal Biochemical Assays: If the primary screen was a fluorescence-based assay, a secondary assay could be a luminescence-based or absorbance-based assay measuring the same biological endpoint.[6]

  • Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding of the hit compound to the target protein and determine its binding affinity (Kd).

  • Cellular Thermal Shift Assay (CETSA): This assay can be used to confirm target engagement in a cellular context.

Counter-Screens

Counter-screens are essential for identifying and eliminating compounds that interfere with the assay technology or exhibit non-specific activity.

Examples of Counter-Screens:

  • Assay Interference Screens: Screen hits against a version of the assay lacking a key component (e.g., the target enzyme) to identify compounds that directly interfere with the assay signal.

  • Promiscuity Screens: Screen hits against a panel of unrelated targets to identify compounds that are non-specific inhibitors.

  • PAINS (Pan-Assay Interference Compounds) Filtering: Computationally filter out compounds containing substructures that are known to frequently cause false positives in HTS assays.

Hit-to-Lead Optimization

Once a set of validated hits has been identified, the hit-to-lead process begins. This involves a multidisciplinary effort, including medicinal chemistry, in vitro and in vivo pharmacology, and DMPK studies, to optimize the potency, selectivity, and drug-like properties of the initial hits. The structure-activity relationship (SAR) is explored by synthesizing and testing analogs of the validated hits.

Hit-to-Lead Workflow:

Hit_to_Lead_Workflow Validated_Hits Validated Hits from Screening SAR_Exploration Structure-Activity Relationship (SAR) Exploration by Medicinal Chemistry Validated_Hits->SAR_Exploration In_Vitro_Pharmacology In Vitro Pharmacology (Potency, Selectivity) SAR_Exploration->In_Vitro_Pharmacology Synthesize Analogs In_Vitro_Pharmacology->SAR_Exploration Feedback for Design DMPK_Profiling DMPK Profiling (Solubility, Permeability, Metabolism) In_Vitro_Pharmacology->DMPK_Profiling Potent & Selective Compounds DMPK_Profiling->SAR_Exploration Feedback for Design Lead_Candidate Lead Candidate DMPK_Profiling->Lead_Candidate Optimized Properties

Caption: Hit-to-Lead Optimization Workflow.

Conclusion

Screening libraries based on the pyrido[3,4-b]oxazine core represents a promising strategy for the discovery of novel therapeutic agents. A systematic and rigorous approach, encompassing thoughtful library design, robust assay development, and a comprehensive hit validation cascade, is essential for success. The protocols and workflows outlined in this application note provide a framework for researchers to effectively navigate the early stages of the drug discovery process and unlock the full therapeutic potential of the pyrido[3,4-b]oxazine scaffold. By integrating both experimental and computational approaches, the scientific community can efficiently identify and advance novel drug candidates to address unmet medical needs.

References

  • Gul, S. & Gribbon, P. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs.
  • Gul, S. (2025). Establishing assays and small molecule screening facilities for Drug discovery programs.
  • Pandey, U. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Prevention & Current Research.
  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
  • News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. News-Medical.Net.
  • Henry, N., et al. (2006). Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][5][6]oxazine as new scaffolds for potential bioactive compounds. ElectronicsAndBooks.

  • Henry, N., et al. (2025). Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][5][6]oxazine as new scaffolds for potential bioactive compounds. ResearchGate.

  • PrepChem.com. (n.d.). Synthesis of pyrido[4,3-b][5][6]oxazine. PrepChem.com.

  • PubMed. (n.d.). Synthesis of potential anticancer agents. Pyrido[4,3-b][5][6]oxazines and pyrido[4,3-b][5][6]thiazines. PubMed.

  • MDPI. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][5][6]oxazine-1,8-diones. MDPI.

  • Royal Society of Chemistry. (n.d.). Novel pyrido[2,3-b][5][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing.

  • National Center for Biotechnology Information. (n.d.). Novel pyrido[2,3-b][5][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC - NIH.

  • Shukla, D. K., et al. (n.d.). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. Asian Journal of Chemistry.
  • Krishnakumar, K. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research.
  • Abdulhussein, N. M. & Abood, W. N. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through reactive chalcones.

Sources

Application Notes and Protocols for the Generation of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic design, synthesis, and biological evaluation of novel derivatives based on the 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine scaffold. The pyrido[b][1][2]oxazine core is a privileged heterocyclic motif found in a range of biologically active compounds, exhibiting potential as kinase inhibitors, as well as antimicrobial and antifungal agents.[2][3] This document provides a robust framework for researchers engaged in medicinal chemistry and drug discovery to systematically explore the structure-activity relationships (SAR) of this compound class. Detailed, step-by-step protocols for the synthesis of the core scaffold and its subsequent derivatization via modern cross-coupling and N-functionalization reactions are provided. Furthermore, standardized protocols for primary biological screening assays are outlined to facilitate the rapid identification of promising lead compounds.

Introduction: The Rationale for SAR Studies on the Pyrido[3,4-B]oxazine Scaffold

The fusion of a pyridine ring with a 1,4-oxazine moiety creates a rigid, heterocyclic system with a defined three-dimensional geometry, making it an attractive scaffold for targeting protein active sites. The presence of nitrogen and oxygen atoms provides hydrogen bond donor and acceptor capabilities, crucial for molecular recognition. The 5-chloro substituent on the pyridine ring of the title compound serves as a key handle for introducing chemical diversity through modern palladium-catalyzed cross-coupling reactions.[1][4]

The objective of the SAR studies outlined herein is to explore how systematic structural modifications at three key positions of the 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine core impact its biological activity. These positions are:

  • C5-Position: Substitution of the chloro group to explore the effect of various aryl, heteroaryl, and alkyl groups on potency and selectivity.

  • N1-Position: Functionalization of the secondary amine of the oxazine ring to probe the importance of this region for target engagement.

  • C7/C8-Positions: Although not the primary focus, late-stage functionalization of the pyridine ring could be explored in subsequent optimization efforts.

This guide will provide the foundational chemistry and biology workflows to initiate a robust SAR campaign around this promising scaffold.

Synthesis of the Core Scaffold: 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine

The synthesis of the core scaffold can be achieved through a two-step sequence starting from a commercially available substituted pyridine. A plausible route involves the formation of the oxazine ring via an intramolecular nucleophilic aromatic substitution (SNAr) reaction.

Protocol 2.1: Synthesis of 2-((3-amino-5-chloropyridin-4-yl)oxy)ethan-1-ol

This protocol describes the initial etherification of a suitable pyridine precursor.

Materials:

  • 3-Amino-5-chloropyridin-4-ol

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-amino-5-chloropyridin-4-ol (1.0 eq), potassium carbonate (2.0 eq), and DMF.

  • Stir the suspension at room temperature for 10 minutes.

  • Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-((3-amino-5-chloropyridin-4-yl)oxy)ethan-1-ol.

Protocol 2.2: Intramolecular Cyclization to form 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine

This protocol details the Mitsunobu-type cyclization to form the oxazine ring.

Materials:

  • 2-((3-amino-5-chloropyridin-4-yl)oxy)ethan-1-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe

  • Rotary evaporator

Procedure:

  • Dissolve 2-((3-amino-5-chloropyridin-4-yl)oxy)ethan-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise via syringe over 15 minutes. A color change and/or formation of a precipitate is typically observed.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the title compound, 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine.

Derivatization Strategies and Protocols

The synthesized core scaffold provides three primary points for diversification. The following protocols outline standard procedures for modifying the C5 and N1 positions.

C5-Position Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl moieties at the C5 position.[1][4]

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine (1.0 eq)

  • Aryl- or heteroarylboronic acid or boronic acid pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water, Toluene/ethanol/water)

  • Microwave vial or round-bottom flask with condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a microwave vial or round-bottom flask, combine 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine, the boronic acid derivative, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-120 °C (conventional heating) or irradiate in a microwave reactor at 120-150 °C for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or preparative HPLC.

Causality behind Experimental Choices: Chloropyridines are less reactive than their bromo or iodo counterparts, necessitating the use of more active palladium catalysts and ligands, and often higher reaction temperatures.[4] The choice of base and solvent is crucial; carbonate bases are commonly effective, and aqueous solvent mixtures often accelerate the transmetalation step.

C5-Position Derivatization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the C5 position.[5][6]

Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine (1.0 eq)

  • Primary or secondary amine (1.2-1.5 eq)

  • Palladium pre-catalyst (e.g., G3 or G4 palladacycles, 1-3 mol%)

  • Bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos, 1.5-2.0 eq relative to Pd)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, 1.5-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-dioxane)

  • Schlenk tube or glovebox

Procedure:

  • Inside a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst, ligand, and base to a Schlenk tube.

  • Add the 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Causality behind Experimental Choices: The oxidative addition of the C-Cl bond to the palladium center is the rate-limiting step.[5] The use of bulky, electron-rich biarylphosphine ligands is essential to facilitate this step and prevent catalyst deactivation. Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.

N1-Position Derivatization

The secondary amine in the oxazine ring is a versatile handle for introducing a variety of substituents through N-alkylation or N-arylation reactions.

Protocol 3.3.1: N-Alkylation

Materials:

  • 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine derivative (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1-1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Diisopropylethylamine (DIPEA), 2.0-3.0 eq)

  • Solvent (e.g., Acetonitrile, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine derivative in the chosen solvent.

  • Add the base and stir for 10 minutes at room temperature.

  • Add the alkyl halide and stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by flash column chromatography.

Protocol 3.3.2: N-Arylation (Chan-Evans-Lam Coupling)

This copper-catalyzed reaction allows for the coupling of arylboronic acids with the N1-amine.

Materials:

  • 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine derivative (1.0 eq)

  • Arylboronic acid (2.0 eq)

  • Copper(II) acetate (Cu(OAc)₂, 1.0-2.0 eq)

  • Base (e.g., Pyridine, Triethylamine, 2.0-4.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)

  • Round-bottom flask open to the air

Procedure:

  • To a round-bottom flask, add the 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine derivative, arylboronic acid, copper(II) acetate, and the solvent.

  • Add the base and stir the mixture vigorously at room temperature. The reaction is typically open to the air.

  • Stir for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Biological Evaluation: Screening Protocols

Based on the reported activities of related heterocyclic compounds, primary screening of the synthesized derivatives should focus on their potential as kinase inhibitors and antimicrobial agents.

Kinase Inhibitor Screening

A variety of biochemical kinase assays are available to determine the inhibitory activity of the synthesized compounds.[7][8] A common and robust method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol 4.1.1: TR-FRET Kinase Activity Assay (General Protocol)

Materials:

  • Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer (containing MgCl₂, DTT, and a detergent)

  • Test compounds dissolved in DMSO

  • 384-well low-volume black plates

  • TR-FRET enabled plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds, followed by the kinase enzyme.

  • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the detection reagents (Europium-labeled antibody and APC-labeled streptavidin).

  • Incubate in the dark for 60 minutes to allow for binding.

  • Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

  • Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Antimicrobial and Antifungal Screening

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[2][9][10]

Protocol 4.2.1: Broth Microdilution MIC Assay

Materials:

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Inoculum suspension standardized to a specific cell density (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • In a 96-well plate, perform a serial two-fold dilution of the test compounds in the appropriate broth medium.

  • Prepare a standardized inoculum of the microorganism and dilute it in the broth to the final required concentration.

  • Add the microbial inoculum to each well containing the test compound.

  • Include a positive control (microbes, no compound) and a negative control (broth only).

  • Seal the plates and incubate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Optionally, a viability indicator like resazurin can be added to aid in the determination of the MIC.

Data Presentation and SAR Analysis

Systematic tabulation of the synthetic and biological data is crucial for discerning SAR trends.

Table 1: Hypothetical SAR Data for C5-Substituted Derivatives
Compound IDR Group at C5Kinase X IC₅₀ (nM)S. aureus MIC (µg/mL)
Core-Cl -Cl>10,00064
Deriv-5a -Phenyl1,25032
Deriv-5b -4-Fluorophenyl87016
Deriv-5c -4-Methoxyphenyl2,10032
Deriv-5d -Pyridin-4-yl5508
Deriv-5e -Morpholino4,500>64
Table 2: Hypothetical SAR Data for N1-Substituted Derivatives
Compound IDR' Group at N1Kinase X IC₅₀ (nM)S. aureus MIC (µg/mL)
Core-Cl -H>10,00064
Deriv-1a -Methyl8,50064
Deriv-1b -Ethyl7,90032
Deriv-1c -Benzyl4,20016
Deriv-1d -Phenyl9,800>64

Visualizing the Workflow and Logic

Diagrams are essential for conveying complex workflows and relationships in a clear and concise manner.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start 3-Amino-5-chloropyridin-4-ol Core_Scaffold Core Scaffold: 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine Start->Core_Scaffold 2 Steps Deriv_C5 C5-Derivatization (Suzuki, Buchwald-Hartwig) Core_Scaffold->Deriv_C5 Deriv_N1 N1-Derivatization (Alkylation, Arylation) Core_Scaffold->Deriv_N1 Library Compound Library Deriv_C5->Library Deriv_N1->Library Screen_Kinase Kinase Inhibition Assay (IC50 Determination) Library->Screen_Kinase Screen_Microbial Antimicrobial Assay (MIC Determination) Library->Screen_Microbial Data_Analysis Data Analysis & SAR Screen_Kinase->Data_Analysis Screen_Microbial->Data_Analysis Data_Analysis->Library Iterative Design

Caption: Overall workflow for the SAR study.

Derivatization_Strategy Core Core Scaffold C5 C5-Position (Chloro) Core->C5 Modification Site N1 N1-Position (Secondary Amine) Core->N1 Modification Site Aromatic C7/C8-Positions (Aromatic CH) Core->Aromatic Future Site Suzuki Suzuki Coupling (C-C Bond) C5->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) C5->Buchwald Alkylation N-Alkylation N1->Alkylation Arylation N-Arylation N1->Arylation

Caption: Key derivatization points on the scaffold.

Conclusion

The protocols and strategies detailed in this application note provide a comprehensive starting point for the exploration of the 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine scaffold in drug discovery. By systematically applying the outlined synthetic and screening methodologies, research teams can efficiently generate and evaluate novel derivatives, leading to the identification of compounds with significant biological activity and a clear understanding of their structure-activity relationships. This iterative process of design, synthesis, and testing is fundamental to the successful development of new therapeutic agents.

References

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (URL: [Link])

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. (URL: [Link])

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. (URL: [Link])

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. (URL: [Link])

  • Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. PubMed. (URL: [Link])

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. (URL: [Link])

  • A Practical Guide to Antifungal Susceptibility Testing. PubMed Central - NIH. (URL: [Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. (URL: [Link])

  • Synthesis of pyrido[4,3-b][1][2]oxazine. PrepChem.com. (URL: [Link])

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrido[3,4-b]oxazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrido[3,4-b]oxazines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes and improve your yields of the desired pyrido[3,4-b]oxazine products.

Troubleshooting Guide: Common Side Reactions and Solutions

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: Low or no yield of the desired pyrido[3,4-b]oxazine.

Question: I am attempting to synthesize a pyrido[3,4-b]oxazine by reacting an aminohydroxypyridine with an α-haloketone, but I am getting a very low yield or none of the expected product. What could be the issue?

Answer:

Several factors could contribute to a low or no yield of the desired product in this reaction. Let's break down the potential causes and solutions:

  • Reactivity of the Starting Materials:

    • Aminohydroxypyridine: The nucleophilicity of the amino and hydroxyl groups is crucial. Electron-withdrawing groups on the pyridine ring can decrease the nucleophilicity, making the cyclization difficult. Conversely, electron-donating groups can enhance reactivity.

    • α-Haloketone: The nature of the halogen is important. α-Bromoketones are generally more reactive than α-chloroketones.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF or DMSO can facilitate S_N2 reactions, but protic solvents like acetic acid or ethanol are also commonly used.[1]

    • Temperature: Inadequate temperature may lead to a sluggish reaction, while excessively high temperatures can cause decomposition of starting materials or products. Optimization of the reaction temperature is critical.

    • Base: The presence of a base may be necessary to deprotonate the hydroxyl group, increasing its nucleophilicity for the final cyclization step. However, a strong base might also promote side reactions. Non-nucleophilic bases like potassium carbonate or triethylamine are often employed.

  • Potential Side Reactions:

    • Formation of Imidazo[1,2-a]pyridines: A common side reaction is the formation of an imidazo[1,2-a]pyridine derivative, especially when using 2-amino-3-hydroxypyridine. This occurs when the exocyclic amino group attacks the carbonyl carbon of the α-haloketone, followed by cyclization involving the ring nitrogen.

Experimental Protocol to Improve Yield:

  • Starting Material Check: Verify the purity of your aminohydroxypyridine and α-haloketone. Impurities can inhibit the reaction.

  • Solvent and Temperature Screening:

    • Start with a polar aprotic solvent like acetonitrile at reflux.[2]

    • If the reaction is slow, consider a higher boiling point solvent like DMF.

    • Run the reaction at a lower temperature for a longer duration to minimize decomposition.

  • Base Addition: Add a mild, non-nucleophilic base like K₂CO₃ (1.5 equivalents) to the reaction mixture.

  • Monitoring the Reaction: Use TLC or LC-MS to monitor the progress of the reaction and identify the formation of any major byproducts.

Problem 2: Formation of an unexpected dimeric byproduct.

Question: During the synthesis of a pyrido[3,4-b]oxazine derivative using a sulfur-containing reagent, I isolated a significant amount of a dimeric compound. What is this byproduct and how can I avoid it?

Answer:

When using thioacetate in the synthesis of related pyridothiazines, a common side reaction is the hydrolysis of the thioacetate followed by air-oxidation to form a disulfide dimer.[1] While your target is a pyridooxazine, if any sulfur-containing reagents are present as impurities or used in a related synthetic step, this could be a potential issue.

Mechanism of Disulfide Formation:

Caption: Formation of a disulfide dimer via oxidation of a pyridyl-thiol intermediate.

Troubleshooting Steps:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Reducing Agents: If the disulfide has already formed, it may be possible to reduce it back to the thiol using a mild reducing agent like dithiothreitol (DTT) and then proceed with the desired reaction.

Problem 3: N-Acylation leading to multiple products.

Question: I am trying to N-acylate an aminopyridine as a precursor to my pyrido[3,4-b]oxazine, but I am getting a mixture of mono- and di-acylated products. How can I improve the selectivity for mono-acylation?

Answer:

The N-acylation of aminopyridines can sometimes lead to di-acylation, especially with highly reactive acylating agents or under forcing conditions.[3] The formation of the di-acylated product is often influenced by steric and electronic factors.

Factors Influencing Di-acylation:

  • Electron-donating groups on the pyridine ring can increase the nucleophilicity of the amino group, making it more susceptible to multiple acylations.

  • Steric hindrance around the amino group can disfavor di-acylation.

  • Reaction conditions: Excess acylating agent, high temperatures, and prolonged reaction times can promote di-acylation.

Strategies to Promote Mono-acylation:

StrategyRationale
Controlled Stoichiometry Use a slight excess (1.0-1.1 equivalents) of the acylating agent.
Lower Reaction Temperature Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of the second acylation.
Choice of Acylating Agent Use a less reactive acylating agent. For example, an acid anhydride may be more selective than an acid chloride.
Solvent Effects A less polar solvent may slow down the reaction and improve selectivity.

Experimental Protocol for Selective Mono-acylation:

  • Dissolve the aminopyridine in a suitable solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the acylating agent (1.05 equivalents) dropwise over a period of 30-60 minutes.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product and purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of pyrido[3,4-b]oxazines from aminohydroxypyridines and bifunctional reagents?

A1: The synthesis of pyrido[3,4-b]oxazines from a 3-amino-4-hydroxypyridine and a reagent with two electrophilic centers (e.g., an α,β-unsaturated ketone or an epoxide) typically proceeds through a tandem reaction sequence. The more nucleophilic amino group first reacts with one electrophilic center, followed by an intramolecular cyclization of the hydroxyl group onto the second electrophilic center.

Pyridooxazine_Formation start 3-Amino-4-hydroxypyridine Bifunctional Reagent intermediate Intermediate start:f0->intermediate:f0 Nucleophilic attack by amino group product Pyrido[3,4-b]oxazine intermediate:f0->product:f0 Intramolecular cyclization by hydroxyl group

Caption: General reaction scheme for pyrido[3,4-b]oxazine synthesis.

Q2: Are there alternative synthetic routes to pyrido[3,4-b]oxazines that might avoid some of these side reactions?

A2: Yes, several alternative strategies have been developed. One notable method involves a tandem S_N2 and S_NAr reaction.[4] This approach can offer better control over regioselectivity and may avoid some of the side reactions associated with more traditional condensation methods. Another approach could be the cyclization of a pre-formed pyridyl-ethanolamine derivative.

Q3: How does the Pictet-Spengler reaction relate to the synthesis of pyrido[3,4-b]oxazines?

A3: The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines.[5][6][7][8][9] While not a direct synthesis of the oxazine ring, the principles of the reaction, which involve the cyclization of a β-arylethylamine with an aldehyde or ketone, are analogous to some strategies for forming heterocyclic rings fused to an aromatic system. Understanding the mechanism and potential side reactions of the Pictet-Spengler reaction can provide valuable insights for designing and troubleshooting cyclization reactions to form pyrido[3,4-b]oxazines, particularly in terms of controlling the electrophilicity of the cyclization precursor and the nucleophilicity of the pyridine ring.

Q4: Can I use computational chemistry to predict potential side reactions in my synthesis?

A4: Density Functional Theory (DFT) calculations can be a valuable tool to predict the likelihood of different reaction pathways, including the formation of side products.[10] By calculating the activation energies for the desired reaction versus potential side reactions, you can gain a better understanding of which products are kinetically favored under different conditions. This information can help you to rationally design your experiments to minimize the formation of unwanted byproducts.

References

  • Chu, I., & Lin, H. H. (Year). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][11]oxazines and pyrido[4,3-b][1][11]thiazines. Journal of Medicinal Chemistry.

  • Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][11]oxazine as new scaffolds for potential bioactive compounds. (2025). ResearchGate. [Link]

  • Henry, N., et al. (2006). Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1][11]oxazine as new scaffolds for potential bioactive compounds. Tetrahedron, 62(10), 2405–2412.

  • N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). PubMed Central. [Link]

  • Reddy, T. R., & Ghorai, P. (2018). Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction. The Journal of Organic Chemistry, 83(11), 6066–6074. [Link]

  • Synthesis of dipyrido[3,2-b: 2′,3′-e][1][11] oxazine (1,9-diazapheno xazine). (n.d.). SpringerLink.

  • Pictet–Spengler reaction. (n.d.). In Wikipedia. [Link]

  • A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. (n.d.).
  • De la Cruz, P., et al. (2022).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. [Link]

  • Acylation of Aminopyridines and Related Compounds with Endic Anhydride. (2005). ResearchGate. [Link]

  • Pictet-Spengler Reaction. (2021). J&K Scientific LLC. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2020). PubMed. [Link]

  • Cyclisation/ring expansion cascade reactions of pyridine‐ and tertiary‐amine‐containing hydroxy acids and amino acids. (n.d.).
  • The Pictet-Spengler Reaction Updates Its Habits. (2020). ResearchGate. [Link]

  • New heterocyclic systems: Pyrido[2′,3′:5,4]thieno(furo)[3,2-d]oxazines as intermediate compounds for the synthesis of substituted pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines. (2019). Taylor & Francis Online.
  • The Pictet-Spengler Reaction Updates Its Habits. (2020). MDPI. [Link]

  • A Facile N-Monoalkylation of Aminopyridines. (n.d.).
  • Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. (2021).
  • Liu, X., et al. (2023). Dearomative cyclization of pyridines/isoquinolines with cyclopropenones: access to indolizinones and benzo-fused indolizinones. Chemical Communications, 59(29), 4051-4054. [Link]

  • Cyclization of monoethanolamine to aziridine over Cs2O–P2O5/SiO2. (n.d.).
  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (n.d.). PubMed Central.
  • N-Acylation in Combinatorial Chemistry. (n.d.).
  • Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. (n.d.).
  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024). Springer.
  • OH radical reactions with ethanolamines: Formation of reducing as well as oxidizing radicals. (n.d.).

Sources

overcoming solubility issues with 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine (CAS No. 1260665-77-7). This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the solubility challenges associated with this heterocyclic compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Section 1: Understanding the Solubility Profile

Before troubleshooting, it's crucial to understand the physicochemical properties of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine that govern its solubility. The molecule's structure contains both lipophilic (chloro-substituted aromatic ring) and hydrophilic (amine, ether) functionalities, leading to a complex solubility behavior.

Based on its structure, the compound is predicted to have low intrinsic solubility in neutral aqueous media. The principle of "like dissolves like" suggests that its partially non-polar nature resists dissolution in the highly polar environment of water.[1]

Table 1: Physicochemical Properties of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine

PropertyValueImplication for Solubility
Molecular FormulaC₇H₇ClN₂O-
Molecular Weight170.60 g/mol [2][3]-
AppearanceSolid[3][4][5]Requires dissolution from solid state.
Calculated logP1.5393[2]A positive value indicates a degree of lipophilicity, predicting poor aqueous solubility.
H-Bond Donors1[2]Can participate in hydrogen bonding.
H-Bond Acceptors3[2]Can participate in hydrogen bonding.
TPSA34.15 Ų[2]The polar surface area is relatively small, contributing to lower aqueous solubility.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a question-and-answer format. A systematic approach is often the key to success.

G cluster_0 start Start: Compound fails to dissolve in neutral aqueous buffer ph_check Is pH modification compatible with your assay? start->ph_check use_ph Strategy 1: pH Adjustment (Acidification) ph_check->use_ph  Yes use_cosolvent Strategy 2: Co-solvents ph_check->use_cosolvent No   dissolved_check1 Is the solution clear with no precipitate? use_ph->dissolved_check1 dissolved_check2 Is the solution clear after dilution into aqueous buffer? use_cosolvent->dissolved_check2 dissolved_check1->use_cosolvent No end_ok Success: Proceed with experiment dissolved_check1->end_ok Yes advanced Strategy 3: Advanced Methods (Surfactants / Complexation) dissolved_check2->advanced No dissolved_check2->end_ok Yes end_fail Re-evaluate: Concentration may be too high or method unsuitable advanced->end_fail

Caption: Systematic workflow for troubleshooting solubility issues.
Q1: My 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine powder is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). Why?

A: This is expected behavior. The compound's calculated logP of 1.5393 indicates it is more soluble in lipids than in water, making it intrinsically poorly soluble in neutral aqueous solutions.[2] The molecule's structure contains a secondary amine within the oxazine ring and a pyridine nitrogen, both of which are basic centers. In a neutral pH buffer, these basic groups are largely un-ionized (not charged). The uncharged form is less polar and thus less soluble in water.

Q2: What is the first and simplest step to try to dissolve the compound?

A: The most effective initial strategy is pH modification .[1][6] Since 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine is a basic compound, lowering the pH of the solvent will cause protonation of the nitrogen atoms. This creates a cationic salt form of the molecule, which is significantly more polar and, therefore, more soluble in aqueous media.

  • Causality: The conversion of a neutral, less polar base into a charged, more polar salt dramatically increases its interaction with polar water molecules, leading to enhanced solubility. This is one of the most common and effective methods for increasing the dissolution rates of acidic and basic drugs.[6]

See Protocol 1 for a step-by-step guide.

Q3: Adjusting the pH is not compatible with my biological assay. What is the next best option?

A: The next strategy is to use a water-miscible organic co-solvent .[7][8] This involves first dissolving the compound in a small amount of a co-solvent and then carefully diluting this stock solution into your aqueous buffer.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), N,N-Dimethylformamide (DMF), or Dimethylacetamide (DMAC).

  • Mechanism: The co-solvent reduces the overall polarity of the solvent system (the aqueous buffer), making it a more favorable environment for the lipophilic compound to dissolve.[1]

It is critical to prepare a high-concentration stock in the co-solvent to minimize the final percentage of the organic solvent in your assay, as high concentrations can be toxic to cells or interfere with enzyme kinetics. A final co-solvent concentration of <1% is generally recommended, and <0.1% is often required for sensitive cell-based assays. See Protocol 2 for methodology.

Q4: I used a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?

A: This indicates that you have exceeded the kinetic solubility limit of the compound in the final buffer/co-solvent mixture. While the compound was soluble in the pure DMSO, the addition of water created a system where it could no longer stay dissolved.

Here are some solutions, often categorized as advanced methods:

  • Lower the Final Concentration: The simplest solution is to try a lower final concentration of the compound.

  • Incorporate Surfactants: Surfactants can be added to the aqueous buffer to increase solubility.[9][10] Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Polysorbate 20 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.

  • Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water and increasing solubility.[11][12]

  • Gentle Warming and Sonication: Applying gentle heat (e.g., 37°C) or using a sonicator bath can provide the energy needed to overcome the crystal lattice energy and facilitate dissolution. However, be cautious about compound stability at higher temperatures.

Q5: How can I be certain my compound is truly dissolved and not just a fine suspension?

A: Visual inspection is the first step. A true solution will be perfectly clear and transparent. If you observe any cloudiness, haziness, or Tyndall effect (the scattering of light from a laser pointer beam passed through the liquid), it indicates the presence of undissolved particles.[1] For quantitative experiments, it is best practice to filter the solution through a 0.22 µm syringe filter to remove any microscopic precipitate before use.

Section 3: Key Experimental Protocols

Protocol 1: Solubilization via pH Adjustment
  • Objective: To prepare a 10 mM stock solution in an acidic aqueous vehicle.

  • Materials: 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine (MW: 170.60), 1 M Hydrochloric Acid (HCl), Purified Water.

  • Procedure:

    • Weigh out 1.71 mg of the compound for 1 mL of final stock solution.

    • To the solid compound, add approximately 950 µL of purified water. The compound will likely not dissolve.

    • While vortexing, add the 1 M HCl solution dropwise (typically 1-2 µL at a time).

    • Continue adding HCl until the solution becomes completely clear. This indicates the formation of the soluble hydrochloride salt.

    • Once dissolved, add purified water to a final volume of 1.0 mL.

    • Validation: Check the pH of the final stock. This stock can now be diluted into your experimental buffer. Note that this will slightly lower the pH of your final working solution.

Protocol 2: Solubilization via Co-Solvent
  • Objective: To prepare a 50 mM stock solution in 100% DMSO.

  • Materials: 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine (MW: 170.60), Anhydrous DMSO.

  • Procedure:

    • Weigh out 8.53 mg of the compound for 1 mL of final stock solution.

    • Add 1.0 mL of 100% DMSO.

    • Vortex or sonicate until the solid is completely dissolved. The solution should be clear.

    • Application: Serially dilute this high-concentration stock into your aqueous experimental buffer to achieve the desired final concentration. Always add the DMSO stock to the buffer (not the other way around) while vortexing to ensure rapid mixing and minimize local concentrations that can cause precipitation.

Section 4: Summary and Advanced Considerations

For many in vitro experiments, pH adjustment or the use of co-solvents will be sufficient to overcome solubility issues with 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine. However, for more demanding applications such as in vivo studies or high-concentration formulation development, more advanced strategies may be necessary. These include:

  • Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level to create an amorphous, more soluble form.[7][11][13]

  • Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area-to-volume ratio, which can significantly speed up the dissolution rate according to the Noyes-Whitney equation.[12][13][14]

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed where the drug is dissolved in a mixture of oils, surfactants, and co-solvents.[11][12][15]

These advanced techniques require specialized equipment and formulation expertise and are typically employed when simpler methods are inadequate.

References

  • Dissolution Method Troubleshooting: An Industry Perspective , Pharmaceutical Technology, [Link]

  • Troubleshooting Dissolution Failures in Formulated Tablets , Pharma.Tips, [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability , International Journal of Pharmaceutical and Chemical Analysis, [Link]

  • 5 Novel Techniques for Solubility Enhancement , Ascendia Pharmaceutical Solutions, [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs , Hilaris Publisher, [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility , Longdom Publishing, [Link]

  • Tactics to Improve Solubility , Royal Society of Chemistry, [Link]

  • Dissolution Method Development for Poorly Soluble Compounds , Dissolution Technologies, [Link]

  • Techniques for Improving Solubility , International Journal of Medical Science and Dental Research, [Link]

  • Poorly Soluble Drugs Dissolution And Drug Release , LinkedIn, [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs , World Pharma Today, [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems , Molecules (MDPI), [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions , Aragen Life Sciences, [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications , Pharmaceutics (MDPI), [Link]

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Technical Support Center: Stability of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Support

Audience: Researchers, Scientists, and Drug Development Professionals

Topic: Troubleshooting and Characterizing the Stability of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine in Solution

Introduction for the Researcher

Welcome to the technical support guide for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine. As a novel heterocyclic compound, understanding its stability profile in solution is critical for the success of your experiments, whether for screening, formulation development, or mechanistic studies. This guide is designed to move beyond simple storage recommendations and empower you to diagnose and solve stability challenges you may encounter. We will operate on the principle that robust experimental design and a deep understanding of degradation mechanisms are key to generating reliable and reproducible data.

This document is structured as a series of troubleshooting questions and in-depth answers, providing not just protocols, but the scientific rationale behind them.

Part 1: Troubleshooting Guide & Immediate Actions

You're in the lab and you suspect your compound is degrading. Perhaps you're seeing inconsistent assay results, unexpected peaks in your chromatogram, or visual changes in your solution. Where do you start?

Question 1: My experimental results are inconsistent. How can I quickly determine if my stock solution of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine is degrading?

Answer:

Inconsistency is a classic hallmark of compound instability. The first step is a rapid, systematic check of your primary stock solution. The goal is to compare a freshly prepared sample against your existing one under controlled analytical conditions.

  • Causality: The core principle here is to minimize variables. By preparing a fresh stock from solid material (which is generally more stable) and using the exact same solvent, temperature, and analytical method, any observed differences can be confidently attributed to the degradation of the aged solution.

Rapid Stability Check Protocol:

  • Prepare Fresh: Weigh out the solid 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine and prepare a new stock solution at the identical concentration as your suspect stock. Use the same solvent from the same source bottle.

  • Immediate Analysis: Analyze both the "fresh" and "aged" stock solutions immediately via High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

  • Direct Comparison:

    • Peak Area: Compare the peak area of the main compound. A significantly lower area in the "aged" sample suggests degradation. A good rule of thumb is that a loss of >5% is cause for concern.

    • New Peaks: Look for the appearance of new, smaller peaks in the "aged" sample chromatogram that are absent in the "fresh" one. These are likely degradation products.

    • Retention Time: A shift in retention time is less common for simple degradation but could indicate a change in the solution's properties (e.g., pH drift).

If this check confirms degradation, you must discard the aged stock. The next logical step is to determine why it degraded, which leads to a more formal stability assessment.

Question 2: I've confirmed my compound is degrading in my chosen solvent. What are the most likely causes based on its chemical structure?

Answer:

The structure of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine contains several functional groups that are susceptible to common degradation pathways. Understanding these provides a logical starting point for your investigation.

  • Hydrolysis: The oxazine ring contains an ether-like linkage and an aminal-like linkage (N-C-O). These can be susceptible to cleavage by water, a reaction that is often catalyzed by acidic or basic conditions.[1][2]

  • Oxidation: The dihydro-pyridoxazine core, particularly the nitrogen atoms and the electron-rich aromatic ring, can be susceptible to oxidation. Dissolved oxygen in the solvent, exposure to air, or the presence of trace metal ions can initiate this process.

  • Photodegradation: Many heterocyclic aromatic compounds are sensitive to light, particularly in the UV spectrum. Energy from light can promote the compound to an excited state, leading to bond cleavage or reaction with other molecules. Supplier data often recommends storing the solid protected from light, a precaution that should extend to its solutions.[3]

The workflow below illustrates the logical progression from observing instability to identifying the cause.

G A Inconsistent Experimental Results Observed B Perform Rapid Stability Check: Fresh vs. Aged Stock (HPLC) A->B C Degradation Confirmed? (e.g., >5% loss, new peaks) B->C D No Significant Degradation. Troubleshoot Assay/Experimental Parameters. C->D No E Degradation Confirmed. Discard Old Stock. C->E Yes F Initiate Forced Degradation Study to Identify Cause E->F G Hypothesize Potential Pathways: - Hydrolysis (pH) - Oxidation - Photodegradation F->G G cluster_prep Preparation cluster_stress Stress Conditions (Incubate & Sample at T=0, 2, 8, 24h) cluster_analysis Analysis A Prepare Fresh Stock (e.g., 1 mg/mL in ACN:H₂O) B Acidic (0.1 M HCl, 60°C) A->B C Basic (0.1 M NaOH, 60°C) A->C D Oxidative (3% H₂O₂, RT) A->D E Thermal (60°C, dark) A->E F Photolytic (Light Chamber, RT) A->F G Control (RT, dark) A->G H Neutralize Acid/Base Samples B->H C->H I Analyze all samples by Stability-Indicating HPLC D->I E->I F->I G->I H->I J Identify Degradation Pathways & Characterize Products I->J

Caption: Workflow for a comprehensive forced degradation study.

Part 3: FAQs & Advanced Topics

Question 4: What constitutes a "stability-indicating" analytical method, and how do I develop one?

Answer:

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. Crucially, it must also be able to separate the parent compound from its degradation products and any other impurities. [1]

Trustworthiness: Without a stability-indicating method, you cannot trust your results. A non-specific method might show no change in the main peak, even as the compound degrades, because the degradation product co-elutes (exits the HPLC column at the same time) with the parent drug.

Developing a Stability-Indicating HPLC Method:

  • Generate Degraded Samples: Use the samples from your forced degradation study. Create a mixture of the samples that showed the most significant degradation. This mixture contains the parent compound and its key degradants.

  • Method Development: The goal is to find HPLC conditions (column, mobile phase, gradient, temperature) that achieve baseline separation between the parent peak and all degradant peaks.

    • Column: A C18 column is a versatile starting point.

    • Detector: A Photodiode Array (PDA) detector is highly recommended. It can assess "peak purity," which helps confirm that your main peak is not co-eluting with a degradant. An MS detector is even more powerful for identifying the mass of the degradants.

  • Validation: Once you have good separation, the method should be validated according to ICH guidelines (specifically ICH Q2B) to ensure it is accurate, precise, linear, and robust. [2]

Question 5: My compound seems particularly unstable to pH changes. What are my options for formulation or experimental buffers?

Answer:

If your forced degradation study shows significant hydrolysis under acidic or basic conditions, controlling the pH of your solutions is paramount.

  • pH-Stability Profile: You should perform a more detailed study by preparing your compound in a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12). Incubate these solutions at a set temperature and measure the degradation rate at each pH. This will identify the pH of maximum stability.

  • Buffer Selection:

    • Choose a buffer system that is effective at your target pH of stability. Common biological buffers like phosphate-buffered saline (PBS) at pH 7.4 are a good start, but you may need citrate buffers for acidic conditions or borate buffers for alkaline conditions.

    • Be aware of buffer-catalyzed reactions. Sometimes, components of the buffer itself can participate in the degradation. Screening different buffer species at the same pH can help identify these effects.

  • Aprotic Solvents: If aqueous stability is extremely poor across the entire pH range, consider using aprotic solvents like DMSO or DMF for your stock solutions, provided they are compatible with your downstream application. Remember to keep the final concentration of the organic solvent low in your assay to avoid artifacts.

Question 6: What are the recommended long-term storage conditions for solutions of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine?

Answer:

Based on the potential liabilities of the structure and general best practices, the following storage conditions are recommended until you have specific stability data.

Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature ≤ 4°C (Refrigerated) or ≤ -20°C (Frozen)Low temperatures slow down most chemical degradation reactions. [3]Freezing can be particularly effective at stopping hydrolysis.
Light Protect from light (use amber vials or wrap in foil)To prevent potential photodegradation, which is common for heterocyclic structures. [3]
Atmosphere Consider inert gas (Argon or Nitrogen)If oxidative degradation is confirmed, purging the solvent and the vial headspace with an inert gas before sealing can significantly improve stability.
Solvent Aprotic (e.g., DMSO) or Buffered Aqueous (at pH of max stability)Choose a solvent system that minimizes the specific degradation pathway you have identified (e.g., hydrolysis).
Duration Prepare fresh solutions for critical experiments. Avoid long-term storage of dilute aqueous solutions.The principle of using freshly prepared solutions is the most reliable way to ensure experimental accuracy.

References

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]o[1][4]xazine. Apollo Scientific.

  • 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]o[1][4]xazine. ChemScene.

  • Synthesis and thermal stability of benzoxazine nitroxides. PubMed.
  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed.
  • Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research.

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Technical Support Center: Purification Challenges for Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for navigating the intricate challenges associated with the purification of chlorinated heterocyclic compounds. The unique electronic and steric properties imparted by chlorine atoms can significantly complicate standard purification protocols. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these hurdles effectively in your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of chlorinated heterocyclic compounds.

Q1: Why are chlorinated heterocyclic compounds often difficult to purify by silica gel chromatography?

A: Several factors contribute to this difficulty. The presence of the electronegative chlorine atom can increase the lipophilicity of the molecule, but the heterocyclic core, especially with nitrogen or oxygen atoms, retains polar characteristics.[1][2] This dual nature can lead to unpredictable interactions with the silica stationary phase. Furthermore, basic nitrogen-containing heterocycles can interact strongly with the acidic silanol groups on the silica surface, causing significant peak tailing.[3]

Q2: My chlorinated heterocyclic compound seems to be degrading on the silica gel column. What is happening?

A: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. Chlorinated heterocycles can be susceptible to hydrolysis or elimination reactions under these conditions.[4] Additionally, some compounds may be unstable in the presence of chlorinated solvents, which are sometimes used in the mobile phase.[5]

Q3: I am struggling to separate constitutional isomers of my chlorinated heterocycle. What strategies can I employ?

A: Separating isomers of chlorinated heterocyclic compounds is a common challenge due to their often similar polarities.[6] High-performance liquid chromatography (HPLC) with specialized columns, such as those with phenyl or cyano stationary phases, can offer different selectivity compared to standard silica.[7] Supercritical fluid chromatography (SFC) has also proven effective for separating complex mixtures of stereoisomers.[8]

Q4: How can I effectively remove residual starting materials or closely related impurities?

A: If chromatographic methods are not providing adequate separation, consider alternative techniques. Crystallization is a powerful purification method, provided a suitable solvent system can be identified.[9][10] Solvent extraction, leveraging slight differences in polarity and solubility, can also be effective.[11] In some cases, specialized scavengers can be used to selectively remove unreacted reagents.[11]

Q5: What are the best practices for assessing the purity of my final chlorinated heterocyclic compound?

A: A multi-faceted approach is recommended. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for structural confirmation and identification of impurities.[12] Quantitative NMR (qNMR) can be used for an accurate purity assessment.[12] Chromatographic techniques like HPLC-UV or GC-MS are crucial for quantifying the levels of residual impurities.[12]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues encountered during the purification of chlorinated heterocyclic compounds.

Guide 1: Overcoming Poor Separation in Column Chromatography

Issue: Your target compound co-elutes with impurities, or you observe broad, tailing peaks.

Causality-Driven Troubleshooting Workflow

Caption: Troubleshooting workflow for poor chromatographic separation.

Step-by-Step Protocol: Optimizing Column Chromatography
  • Analyze the Polarity Profile:

    • Before attempting a column, run a series of Thin Layer Chromatography (TLC) plates with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound and maximizes the separation from impurities.[3]

  • Addressing Peak Tailing for Basic Heterocycles:

    • If your compound contains a basic nitrogen and you observe tailing, the acidic nature of silica is the likely cause.[3]

    • Action: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your mobile phase.[3] This will neutralize the acidic silanol groups and improve peak shape.

  • Column Packing and Loading:

    • Ensure the column is packed uniformly to avoid channeling.

    • Do not overload the column. A general rule of thumb is to load 1-5% of crude material relative to the mass of the stationary phase.[3]

  • Gradient Elution:

    • For complex mixtures, a gradient elution can be highly effective. Start with a less polar mobile phase and gradually increase the polarity to elute compounds with increasing affinity for the stationary phase.[3]

  • Alternative Stationary Phases:

    • If silica gel fails to provide adequate separation or causes degradation, consider alternatives:

      • Alumina (basic or neutral): Can be a good choice for basic compounds that interact too strongly with silica.[3]

      • Reversed-Phase Silica (C18): Separates compounds based on hydrophobicity. This is particularly useful for compounds that are highly soluble in non-polar solvents.

Guide 2: Managing Compound Instability During Purification

Issue: Your compound degrades during the purification process, leading to low yields and the formation of new impurities.

Decision Pathway for Compound Stabilization

Caption: Decision-making for stabilizing sensitive compounds.

Protocols for Mitigating Degradation
  • Minimizing Contact with Acidic Surfaces:

    • If your compound is acid-sensitive, avoid standard silica gel. Opt for neutral alumina or deactivated silica gel.

    • Work quickly. Minimize the time the compound spends on the column.

  • Gentle Solvent Removal:

    • Use a rotary evaporator at the lowest possible temperature to remove solvents. High temperatures can accelerate decomposition.

    • For very sensitive compounds, consider lyophilization (freeze-drying) if an appropriate solvent is used.

  • Proper Storage:

    • Once purified, store your chlorinated heterocyclic compound under an inert atmosphere (nitrogen or argon) to prevent oxidation.

    • Store at a low temperature (e.g., -20°C) and protect from light, as some chlorinated compounds can be light-sensitive.

Guide 3: Effective Crystallization Strategies

Issue: Difficulty in finding suitable conditions to crystallize your compound, or the formation of oils instead of solid crystals.

Systematic Approach to Crystallization

Caption: Workflow for developing a crystallization protocol.

Step-by-Step Crystallization Protocol
  • Solvent Screening:

    • The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[9]

    • Test a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane).

  • Single Solvent Crystallization:

    • Dissolve the impure compound in the minimum amount of hot solvent.[3]

    • Allow the solution to cool slowly to room temperature, then in an ice bath or refrigerator.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[3]

  • Binary Solvent System:

    • If a single suitable solvent cannot be found, use a binary system.

    • Dissolve the compound in a "good" solvent (in which it is highly soluble).

    • Slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid (cloudy).

    • Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Dealing with Oils:

    • "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent.

    • If an oil forms, try re-heating the solution and allowing it to cool more slowly. Using a more dilute solution can also help.

III. Data Summaries

Table 1: Common Chromatographic Solvents and Properties
SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Non-polar, good for initial elution of non-polar impurities.
Toluene2.4111Can provide different selectivity for aromatic compounds.
Dichloromethane3.140Good general-purpose solvent, but can be reactive.
Diethyl Ether2.835Volatile, use with caution.
Ethyl Acetate4.477Common mid-polarity solvent.
Acetone5.156Polar, aprotic.
Isopropanol3.982Polar, protic.
Methanol5.165Highly polar, good for eluting very polar compounds.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Stabilizing HPLC Baselines for Chlorinated Compound Analysis. Retrieved from

  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from

  • Kuchar, M., et al. (2023). Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. PMC. Retrieved from

  • Mąkosza, M., & Chmielewski, M. (2023). Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. NIH. Retrieved from

  • MDPI. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from

  • NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Retrieved from

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from

  • ResearchGate. (2025, August 7). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from

  • SiliCycle. (2022, October 1). Selectively Removing Organic Impurities? It's Easy If You Do It Smartly. Retrieved from

  • Smith, J. D., & Johnson, A. B. (2023). Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning. MDPI. Retrieved from

  • vscht.cz. (n.d.). Successful HPLC Operation - Troubleshooting Guide. Retrieved from

  • White, J. M., et al. (2023). Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. PMC - NIH. Retrieved from

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Technical Support Center: Optimizing the Synthesis of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles. Our goal is to empower you to overcome common synthetic challenges and achieve reliable, high-yield results.

Overview of the Synthetic Strategy

The synthesis of the target molecule, 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine, is efficiently achieved via an intramolecular acid-catalyzed cyclization that follows the principles of the renowned Pictet-Spengler reaction.[1][2] This strategy involves the condensation of 2-amino-3-hydroxypyridine with a suitable two-carbon electrophile, which, after forming an intermediate iminium ion, undergoes cyclization to form the desired pyridoxazine core.

To ensure a controlled reaction, we will utilize chloroacetaldehyde diethyl acetal as the aldehyde precursor. The acetal functional group serves as a protecting group for the highly reactive aldehyde, preventing self-polymerization and unwanted side reactions.[3][4] Under the acidic conditions required for the Pictet-Spengler cyclization, the acetal is hydrolyzed in situ to generate the necessary aldehyde, which is immediately trapped by the aminopyridine, driving the reaction forward.[5][6][7]

Proposed Reaction Pathway

The diagram below illustrates the key steps in the proposed synthesis, from the starting materials to the final product, highlighting the in situ deprotection and iminium ion formation that precede the key cyclization step.

Reaction_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_intermediates Key Intermediates cluster_product Final Product A 2-Amino-3-hydroxypyridine D In Situ Deprotection (Hydrolysis) A->D Condensation B Chloroacetaldehyde Diethyl Acetal B->D C Acid Catalyst (e.g., TFA, HCl) Solvent (e.g., DCE, EtOH) Heat C->D E Iminium Ion Formation C->E F 5-Chloro-2,3-dihydro-1H- pyrido[3,4-B]oxazine C->F D->E Dehydration E->F Intramolecular Cyclization (Pictet-Spengler)

Caption: Proposed synthetic pathway for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine.

Frequently Asked Questions (FAQs)

Q1: Why is an acid catalyst necessary for this reaction?

A: The acid catalyst plays a dual role. First, it facilitates the hydrolysis of the chloroacetaldehyde diethyl acetal to generate the reactive aldehyde in situ. Second, and more critically, it protonates the intermediate imine (Schiff base), forming a highly electrophilic iminium ion.[1][2] This iminium ion is a much stronger electrophile than the neutral imine, which is essential for the subsequent intramolecular electrophilic attack on the electron-rich pyridine ring to proceed, thus driving the cyclization to completion.[8]

Q2: Why use chloroacetaldehyde diethyl acetal instead of chloroacetaldehyde directly?

A: Chloroacetaldehyde is a highly reactive and unstable compound prone to polymerization. Using its diethyl acetal derivative provides a stable, easy-to-handle precursor. The acetal acts as a protecting group that is conveniently removed under the reaction's own acidic conditions.[3][4] This in situ deprotection ensures a low, steady concentration of the free aldehyde, minimizing side reactions and improving the overall yield and purity of the final product.

Q3: What is the expected mechanism of the final cyclization step?

A: The cyclization is a classic Pictet-Spengler reaction.[1] After the formation of the iminium ion, the pyridine ring acts as the nucleophile. The lone pair of electrons on the nitrogen atom and the pi-electrons of the ring attack the electrophilic carbon of the iminium ion. This ring-closing step forms the new six-membered oxazine ring. A final deprotonation step then re-aromatizes the pyridine ring, yielding the stable final product.

Q4: How should I monitor the progress of the reaction?

A: Thin-Layer Chromatography (TLC) is the most effective and rapid method for monitoring this reaction.[9][10] You should spot three lanes on your TLC plate: the starting 2-amino-3-hydroxypyridine (Lane 1), a co-spot of the starting material and the reaction mixture (Lane 2), and the reaction mixture itself (Lane 3).[11] As the reaction proceeds, you will observe the consumption of the starting material spot and the appearance of a new, typically less polar, product spot. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield; Starting Material Remains Unchanged.

Potential Cause Explanation & Scientific Rationale Recommended Solution
Insufficient Acid Catalysis The formation of the electrophilic iminium ion is the driving force of the reaction.[1] If the acid concentration is too low, the rate of iminium ion formation will be slow, leading to an incomplete or stalled reaction.1. Increase Catalyst Loading: Incrementally increase the amount of acid catalyst (e.g., from 1.0 eq to 1.5-2.0 eq of TFA, or use concentrated HCl). 2. Switch to a Stronger Acid: If using a weaker acid, consider switching to a stronger one like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[12]
Incomplete Acetal Hydrolysis The presence of water is necessary for the hydrolysis of the acetal to the aldehyde. While some commercial acetal reagents contain water, anhydrous reaction conditions may prevent this crucial first step.[13]1. Ensure Non-Anhydrous Conditions: If using strictly anhydrous solvents, consider adding a small, controlled amount of water (e.g., 1-2 equivalents) to facilitate deprotection. 2. Pre-hydrolysis: In a separate step, the acetal can be partially hydrolyzed before adding it to the main reaction mixture.
Low Reaction Temperature The Pictet-Spengler reaction, especially with less activated aromatic systems, often requires thermal energy to overcome the activation barrier for cyclization.[1]1. Increase Temperature: Gradually increase the reaction temperature. If running at room temperature, try heating to 50-80 °C. Refluxing conditions in solvents like 1,2-dichloroethane (DCE) or ethanol are common.[14]
Poor Reagent Quality The starting 2-amino-3-hydroxypyridine can oxidize over time if not stored properly. Impurities in the acetal can also inhibit the reaction.1. Verify Reagent Purity: Check the purity of your starting materials by NMR or LC-MS. 2. Purify Starting Material: If necessary, purify the 2-amino-3-hydroxypyridine by recrystallization or column chromatography.[15]

Problem 2: Multiple Spots Observed on TLC, Indicating Side Product Formation.

Potential Cause Explanation & Scientific Rationale Recommended Solution
Reaction Temperature Too High Excessive heat can lead to decomposition of the starting materials or the product. It can also promote side reactions, such as polymerization of the intermediate aldehyde or other undesired pathways.1. Reduce Reaction Temperature: If refluxing, try running the reaction at a lower, controlled temperature (e.g., 60 °C) for a longer period. 2. Monitor Closely: Use TLC to monitor the reaction frequently to determine the point at which product formation is maximized and side product formation begins.
Excessive Acid Concentration While acid is necessary, very high concentrations or the use of superacids can lead to degradation or charring, particularly with sensitive heterocyclic compounds.[1]1. Optimize Acid Loading: Perform small-scale trials to find the optimal acid concentration that promotes cyclization without causing significant degradation. A range of 1.0 to 2.0 equivalents is a good starting point.
Presence of Oxygen Aminophenol derivatives can be sensitive to air oxidation, especially at elevated temperatures, leading to colored impurities.1. Use an Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.

Problem 3: Difficulty with Product Purification.

Potential Cause Explanation & Scientific Rationale Recommended Solution
Product is a Salt In the acidic reaction medium, the basic nitrogen atoms of the product will be protonated, forming a salt. This salt may be highly polar and insoluble in common organic extraction solvents.1. Basify During Work-up: After the reaction is complete, cool the mixture and carefully neutralize the acid with a base (e.g., saturated NaHCO₃, Na₂CO₃, or dilute NaOH solution) until the aqueous layer is pH > 8. This will deprotonate the product, making it soluble in organic solvents like ethyl acetate or dichloromethane.[16]
Product Co-elutes with Impurities The polarity of the product may be very close to that of a starting material or a major side product, making separation by standard column chromatography difficult.1. Optimize Chromatography: Screen different solvent systems for column chromatography. A gradient elution may be necessary. Adding a small amount of a polar solvent like methanol to a dichloromethane/ethyl acetate system can improve separation. 2. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to achieve high purity.
Product is Water-Soluble The presence of multiple heteroatoms can impart some water solubility to the product, leading to loss during aqueous work-up.1. Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with your organic solvent to recover any dissolved product. 2. Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to remove dissolved water and force any remaining polar product into the organic phase.

Experimental Protocols & Optimization

Optimized Synthesis Protocol

This protocol provides a robust starting point for the synthesis.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-hydroxypyridine (1.0 eq).

  • Solvent Addition: Add 1,2-dichloroethane (DCE) or ethanol to achieve a concentration of approximately 0.1 M.

  • Reagent Addition: Add chloroacetaldehyde diethyl acetal (1.2 eq).

  • Catalyst Addition: Slowly add trifluoroacetic acid (TFA) (1.5 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80 °C (or reflux) and monitor its progress by TLC every 30-60 minutes.[10] The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer three times with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[16]

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

Guide to Optimizing Reaction Parameters

Use the following table to guide your optimization experiments. It is recommended to vary one parameter at a time to understand its specific effect.

Parameter Variable Rationale & Expected Outcome
Acid Catalyst TFA, HCl (in dioxane or EtOH), H₂SO₄, Acetic AcidStronger acids (TFA, HCl) generally lead to faster reaction rates but may increase side product formation. Weaker acids like acetic acid may require higher temperatures or longer reaction times.[12]
Solvent DCE, Toluene, Acetonitrile, Ethanol, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Aprotic solvents like DCE and toluene are common.[14] Protic solvents like ethanol can also be effective. HFIP has been shown to act as both a solvent and a catalyst, sometimes allowing the reaction to proceed without an additional acid.[17]
Temperature Room Temp, 50 °C, 80 °C, RefluxHigher temperatures increase the reaction rate but can also promote decomposition. Finding the optimal balance is key. Some highly reactive substrates may proceed at room temperature.[18]
Concentration 0.05 M, 0.1 M, 0.5 MHigher concentrations can accelerate the bimolecular condensation step but may also increase the rate of side reactions like polymerization. 0.1 M is a standard starting point.
Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common issues during the reaction optimization process.

Troubleshooting_Workflow start Start Reaction check_tlc Monitor by TLC after 2h start->check_tlc decision_sm Starting Material (SM) Consumed? check_tlc->decision_sm decision_product Clean Product Spot Formed? decision_sm->decision_product Yes increase_cond Increase Temperature and/or Acid Conc. decision_sm->increase_cond No continue_rxn Continue Monitoring decision_product->continue_rxn Yes optimize_temp Lower Temperature; Consider Inert Atmosphere decision_product->optimize_temp No (Multiple Spots) check_reagents Verify Reagent Purity & Stoichiometry increase_cond->check_reagents check_reagents->check_tlc workup Proceed to Work-up & Purification continue_rxn->workup Reaction Complete purify Optimize Purification (Chromatography/Recrystallization) optimize_temp->purify

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Weygand, C., & Hilgetag, G. (1972). Preparative Organic Chemistry. John Wiley & Sons.
  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • List, B., et al. (2015). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society.
  • JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • ResearchGate. (n.d.). Condition optimization for Pictet–Spengler/decarboxylative A³‐coupling. Retrieved from [Link]

  • Zhu, J., et al. (2019). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
  • D'Oca, M. G. M., et al. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules.
  • Google Patents. (n.d.). Process for the preparation of chloroacetaldehyde-dimethyl acetal.
  • ACS Publications. (2022).
  • Google Patents. (n.d.). Process for the manufacture of acetals of chloro- or bromoacetaldehyde.
  • Patsnap. (n.d.). Preparation method of chloroacetaldehyde dimethyl acetal. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing chloroacetaldehyde acetals.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]

  • Eagon, S., & Anderson, M. O. (2014). Microwave-Assisted Synthesis of Tetrahydro-β-Carbolines and β-Carbolines. European Journal of Organic Chemistry.
  • YouTube. (2020). 34-3 Removing Acetals – Reaction and Mechanism (w/ Dr. C). Retrieved from [Link]

  • Wang, L., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. RSC Advances.
  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDRO-β-CARBOLINE. Retrieved from [Link]

  • ACS Publications. (2010). Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions. Journal of the American Chemical Society.
  • Giovannini, R., et al. (2016).
  • ACS Publications. (2020). Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. ACS Omega.
  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • National Institutes of Health. (2021).
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods.
  • Chemistry Stack Exchange. (2016). Monitoring reaction progress? Retrieved from [Link]

  • PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology.
  • University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 2-amino-3-hydroxypyridines.
  • Eureka. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method. Retrieved from [Link]

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Technical Support Center: NMR Interpretation of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the NMR spectra of this heterocyclic compound. Here, we provide a detailed breakdown of the expected spectral data, troubleshoot common issues, and offer step-by-step protocols to ensure accurate structural elucidation.

Section 1: Foundational NMR Data

A clear understanding of the expected NMR spectrum is the cornerstone of accurate interpretation. Below are the predicted ¹H and ¹³C NMR chemical shifts for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine, calculated using advanced computational algorithms and referenced against similar structures in established databases.

Molecular Structure and Atom Numbering:

Caption: Structure of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine with atom numbering.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationKey Correlations (COSY)
H-8~8.0d1HH-7
H-7~6.8d1HH-8
NH -1~5.0 (broad)s1H-
CH ₂-2~4.4t2HCH ₂-3
CH ₂-3~3.9t2HCH ₂-2

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (ppm)
C-8~148
C-5~145
C-9a~140
C-7~115
C-4a~110
C-2~65
C-3~45

Section 2: Frequently Asked Questions (FAQs)

Q1: My aromatic signals are shifted significantly from the predicted values. What could be the cause?

A1: Several factors can influence the chemical shifts of aromatic protons:

  • Solvent Effects: The choice of NMR solvent can cause significant shifts. Aromatic solvents like benzene-d₆ can induce noticeable upfield or downfield shifts compared to chloroform-d₃ due to anisotropic effects. If your spectrum was run in a different solvent, the shifts will not align with the predicted values for CDCl₃.[1]

  • Concentration: At higher concentrations, intermolecular interactions such as pi-stacking can occur, leading to peak broadening and shifts in chemical values.[1]

  • pH: If your sample contains acidic or basic impurities, the protonation state of the nitrogen atoms in the pyridine ring can change, which will dramatically alter the electronic environment and thus the chemical shifts of the aromatic protons.

Q2: I am seeing broad peaks in my spectrum, especially for the N-H proton. Is this normal?

A2: Yes, broad peaks are a common observation in NMR spectroscopy for several reasons:

  • N-H Exchange: The N-H proton is labile and can undergo chemical exchange with trace amounts of water in the NMR solvent or with other labile protons.[1] This exchange process can lead to significant peak broadening. To confirm this, you can perform a D₂O shake, where the N-H peak will disappear or significantly diminish.[1]

  • Intermediate Rate of Conformational Exchange: The oxazine ring is not planar and can exist in different conformations. If the rate of interconversion between these conformations is on the NMR timescale, it can lead to broadened peaks. A variable temperature (VT) NMR experiment can help clarify this; as the temperature increases, the rate of exchange may become fast on the NMR timescale, resulting in sharper peaks.

  • Sample Purity: The presence of paramagnetic impurities can cause significant line broadening.[2]

Q3: The integration of my peaks is incorrect. What should I check?

A3: Inaccurate integration is a frequent issue with several potential causes:

  • Relaxation Delay (d1): Protons in different chemical environments have different relaxation times (T1). If the relaxation delay between scans is too short, protons with longer T1 values will not fully relax, leading to attenuated signals and artificially low integration values.[3] This is particularly important for quantitative NMR. To obtain accurate integrations, a longer relaxation delay (e.g., 5 times the longest T1) is necessary.

  • Peak Overlap: If peaks are overlapping, the integration software may not be able to accurately deconvolute the signals, leading to erroneous integration values.

  • Baseline Distortion: A non-flat baseline can introduce significant errors in integration.[4] Ensure that the spectrum is properly phased and baseline corrected before integrating.

Section 3: Troubleshooting Guide

This section addresses specific spectral anomalies you might encounter and provides a logical workflow for diagnosing and resolving the issues.

Caption: Troubleshooting workflow for unexpected NMR peaks.

Scenario 1: Presence of Unreacted Starting Materials

The synthesis of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine likely proceeds through the condensation of 3-amino-4-chloropyridine and 2-chloroethanol. Incomplete reaction or inadequate purification can result in the presence of these starting materials in your final sample.

Table 3: NMR Data for Potential Starting Material Impurities (in CDCl₃)

CompoundProtonsPredicted Shift (ppm)MultiplicityCarbonsPredicted Shift (ppm)
3-Amino-4-chloropyridine H-2~8.0sC-4~140
H-6~7.9dC-2~138
H-5~7.1dC-6~135
NH₂~3.9 (broad)sC-3~132
C-5~122
2-Chloroethanol OHVariable (broad)sCH₂-OH~63
CH₂-Cl~3.8tCH₂-Cl~46
CH₂-OH~3.6t

Diagnostic Protocol:

  • Compare Spectra: Carefully compare the chemical shifts and multiplicities of the unexpected peaks with the data in Table 3.

  • Spiking Experiment: If a starting material is suspected, add a small amount of the pure starting material to your NMR sample and re-acquire the spectrum. An increase in the intensity of the suspected impurity peaks confirms its identity.

  • Purification: If starting materials are present, re-purify your compound using column chromatography or recrystallization.

Scenario 2: Ambiguous Signal Assignments

Even with a pure sample, assigning the aromatic and aliphatic signals can be challenging due to the complex electronic environment.

Workflow for Structural Confirmation:

Caption: 2D NMR workflow for structural confirmation.

Step-by-Step 2D NMR Analysis:

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. Expect to see cross-peaks between H-7 and H-8, and between the methylene protons at C-2 and C-3.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon signal of the atom it is directly attached to. This allows for unambiguous assignment of the carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for piecing together the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine would be:

    • H-8 correlating to C-9a and C-6.

    • H-7 correlating to C-5 and C-9.

    • The methylene protons at C-2 correlating to C-9a and C-3.

By systematically applying these 1D and 2D NMR techniques and troubleshooting potential issues, researchers can confidently elucidate and confirm the structure of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine.

References

  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Available at: [Link]

  • ACD/Labs. NMR Prediction. Available at: [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

  • NMRium. Predict spectra from SMILES. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Anasazi Instruments. How to Reduce 1H NMR – Quantitative Evaluation Errors. Available at: [Link]

  • Shimadzu. Abnormal Peak Shapes. Available at: [Link]

  • Chemistry For Everyone. What Causes NMR Peak Broadening? YouTube. Available at: [Link]

  • News-Medical.Net. Why it is Important to Reduce Errors in NMR Spectroscopy. Available at: [Link]

  • PubChem. 3-Amino-4-chloropyridine. National Institutes of Health. Available at: [Link]

Sources

avoiding byproduct formation in pyrido-oxazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Byproduct Formation

Welcome to the technical support center for pyrido-oxazine synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we combine mechanistic understanding with practical, field-proven solutions to help you optimize your reactions, maximize yields, and ensure the purity of your target compounds.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the root causes of byproduct formation and providing actionable protocols to resolve them.

Problem 1: Low yield of the desired pyrido-oxazine with a major byproduct identified as an uncyclized Mannich-type adduct.

Question: My reaction between an N-arylimine and an electron-rich alkene, intended to form a pyrido-oxazine via a Povarov-type reaction, is stalling. I'm isolating a significant amount of a Mannich-type adduct instead of the cyclized product. What is causing this, and how can I promote the final intramolecular cyclization?

Probable Cause: The Povarov reaction, often classified as an aza-Diels-Alder reaction, can proceed through a stepwise mechanism involving the formation of a Mannich-type adduct followed by an intramolecular Friedel-Crafts cyclization.[1][2][3] The accumulation of this intermediate suggests that the final electrophilic aromatic substitution (SEAr) step is energetically unfavorable or too slow under the current reaction conditions. This can be due to:

  • Insufficient Catalyst Activity: The Lewis or Brønsted acid catalyst may not be strong enough to sufficiently activate the aromatic ring for the final cyclization step.

  • Deactivated Aromatic Ring: Electron-withdrawing groups on the aniline-derived portion of the imine can deactivate the aromatic ring, making the intramolecular Friedel-Crafts reaction difficult.

  • Steric Hindrance: Bulky substituents near the cyclization site can sterically impede the reaction.

Recommended Solutions:

  • Enhance Catalyst Lewis Acidity: The choice of Lewis acid is critical for activating the imine and promoting cyclization.[4][5] If you are using a weak Lewis acid (e.g., ZnCl₂), consider switching to a stronger one.

    Catalyst Typical Loading (mol%) Relative Lewis Acidity Notes
    InCl₃10-20StrongOften provides the lowest energy barrier for iminium ion formation and subsequent cyclization.[1][2]
    AlCl₃10-100Very StrongHighly effective but can sometimes lead to decomposition if not used carefully.[5]
    Cu(OTf)₂10Moderate-StrongA versatile catalyst that balances reactivity and functional group tolerance.[5]
    Y(OTf)₃10-20StrongEffective in promoting regioselective and stereoselective additions.[6]
    CeCl₃·7H₂O/NaI10-20Strong (in situ)An eco-friendly and water-tolerant catalytic system.[7]
  • Increase Reaction Temperature: Providing additional thermal energy can help overcome the activation barrier for the intramolecular Friedel-Crafts cyclization. Monitor the reaction for potential decomposition of starting materials or products at higher temperatures.

  • Solvent Optimization: The polarity of the solvent can influence the stability of charged intermediates. Switching to a less coordinating or more polar solvent might facilitate the cyclization step. Toluene and ethanol are often effective solvents for this transformation.[5]

dot

Caption: Troubleshooting workflow for Mannich adduct accumulation.

Problem 2: Formation of undesired regioisomers or quinoline byproducts.

Question: My Povarov reaction is yielding a mixture of the desired pyrido-oxazine and a significant amount of a quinoline byproduct, presumably from an elimination or oxidation event. How can I improve the selectivity for the desired heterocyclic core?

Probable Cause: The formation of quinolines from tetrahydroquinoline intermediates (the initial products of the Povarov reaction) is a common side reaction, often driven by oxidation.[5] Depending on the reaction conditions and the nature of the substrates, the intermediate carbocation formed after the initial alkene addition can also lead to different cyclization pathways, resulting in regioisomers.

Recommended Solutions:

  • Control Reaction Atmosphere: The oxidation of the initially formed tetrahydroquinoline ring system to the aromatic quinoline can often be suppressed by running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Bubbling argon through the reaction mixture has been shown to improve yields in some cases by displacing oxygen.[8]

  • Catalyst and Dienophile Choice: The regioselectivity is highly dependent on the electronic properties of both the imine and the alkene (dienophile).[4]

    • Inverse-Electron-Demand: The Povarov reaction is typically an inverse-electron-demand aza-Diels-Alder reaction, where an electron-rich alkene reacts with a relatively electron-poor imine.[5] Ensuring your alkene is sufficiently electron-rich (e.g., enol ethers, enamines) is crucial.

    • Catalyst Influence: The nature of the catalyst can alter the mechanism from a concerted to a stepwise process, which can affect selectivity.[4] DFT studies have shown that Lewis acids and Brønsted acids can favor different mechanistic pathways and activation energies.[4] Experimenting with both types of catalysts may be beneficial.

  • Lower Reaction Temperature: Oxidation and other side reactions are often accelerated at higher temperatures. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) may favor the desired kinetic product over the oxidized byproduct.[7]

dot

Reaction_Pathway Reactants Imine + Alkene + Lewis Acid Intermediate Iminium Ion Intermediate Reactants->Intermediate Activation Desired_Product Pyrido-oxazine (Desired Product) Intermediate->Desired_Product Intramolecular Cyclization Byproduct Quinoline Byproduct (Oxidation) Desired_Product->Byproduct Oxidation (Side Reaction)

Sources

Technical Support Center: Catalyst Selection for Reactions of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine. This document, structured as a series of frequently asked questions and troubleshooting scenarios, provides in-depth guidance on selecting and optimizing catalysts for functionalizing this versatile heterocyclic scaffold. As this substrate presents unique challenges, this guide explains the chemical principles behind experimental choices to ensure successful and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding catalyst selection for reactions involving the 5-chloro-pyrido[3,4-B]oxazine core.

Q1: Why is catalyst selection so critical for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine?

Catalyst selection is paramount due to a combination of electronic and structural factors inherent to this molecule.

  • Inert C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions.[1][2] The rate-limiting step is often the oxidative addition of the C-Cl bond to the Pd(0) center, which has a higher activation energy. This necessitates the use of highly active catalyst systems.[3]

  • Catalyst Inhibition: The substrate contains two Lewis basic nitrogen atoms (the pyridine nitrogen and the secondary amine in the oxazine ring). These nitrogen atoms can coordinate to the electron-deficient palladium center, acting as catalyst poisons and sequestering it from the catalytic cycle.[2][3] This inhibition is a primary cause of reaction failure or sluggishness.

Therefore, a successful catalyst must be sufficiently electron-rich and reactive to activate the C-Cl bond while being sterically hindered enough to mitigate deactivating coordination from the substrate's nitrogen atoms.

Q2: What are the most common and effective catalyst systems for cross-coupling reactions with this chloro-heterocycle?

For challenging substrates like 5-chloro-pyrido[3,4-B]oxazine, standard catalysts such as Pd(PPh₃)₄ are often ineffective.[3] The field has moved towards specialized palladium precatalysts paired with sterically bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

  • Buchwald-Type Ligands: These are the go-to choice for activating C-Cl bonds. Their steric bulk is thought to facilitate the crucial reductive elimination step and promote the formation of the highly reactive monoligated Pd(0) complex necessary for oxidative addition.[4] Commonly successful ligands include SPhos, XPhos, and RuPhos .[3][5]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition at high temperatures.[5][6] Complexes like [Pd(NHC)(cin)Cl] have shown high activity for coupling reactions involving aryl chlorides.[1]

  • Palladium Source: While Pd₂(dba)₃ or Pd(OAc)₂ can be used to generate the active Pd(0) catalyst in situ with a ligand, using pre-formed palladium-ligand complexes (precatalysts) is often recommended. Precatalysts can offer greater reproducibility, faster activation, and more consistent results.[5]

Q3: For a Buchwald-Hartwig amination, what is the best starting point for catalyst, ligand, and base?

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds but requires careful optimization for this substrate.[7][8]

  • Catalyst/Ligand: A combination of a Pd(0) source (like Pd₂(dba)₃) or a Pd(II) precatalyst (like Pd(OAc)₂) with a bulky biaryl phosphine ligand is essential. XPhos and related ligands have been specifically designed for challenging aminations and are an excellent starting point.[5][9]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be screened if NaOtBu leads to side reactions.[5]

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or CPME are typically used. Rigorous degassing of the solvent is critical to prevent catalyst oxidation.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Scenario 1: Low or No Product Conversion
Q: My Suzuki-Miyaura reaction has stalled or failed completely. What are the most common reasons and how do I fix it?

Failure of a Suzuki-Miyaura coupling with this substrate is common and can usually be traced to an insufficiently active catalyst system or catalyst inhibition.[3][10]

Troubleshooting Steps:

  • Re-evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ will likely fail.[3] Switch to a more potent system.

    • Action: Use a combination of Pd₂(dba)₃ (1-2 mol%) with a bulky, electron-rich biarylphosphine ligand like SPhos (2-4 mol%).[3] The increased electron density on the palladium center facilitates the oxidative addition of the C-Cl bond.

  • Check the Base: The choice and quality of the base are critical.

    • Action: Use a strong base like K₃PO₄ or Cs₂CO₃ (2-3 equivalents). Ensure the base is finely powdered and anhydrous. In some cases, a small amount of water in the solvent (e.g., dioxane/water 10:1) can be beneficial, but start with anhydrous conditions.

  • Assess Catalyst Inhibition: The pyridine nitrogen is likely interfering.[2][3]

    • Action: The steric bulk of ligands like SPhos or XPhos helps to create a coordination sphere around the palladium that disfavors binding by the pyridine nitrogen. Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes help.

  • Increase Temperature: C-Cl bond activation requires thermal energy.

    • Action: Ensure the reaction is heated sufficiently, typically between 80-110 °C for solvents like dioxane or toluene.[3]

Scenario 2: Prevalent Side Reactions
Q: I am observing a significant amount of the hydrodehalogenated product (i.e., replacement of -Cl with -H). What causes this and how can I prevent it?

Hydrodehalogenation is a common side reaction in cross-coupling chemistry, arising from the palladium catalyst reacting with a hydride source in the mixture.[3][5]

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: The reaction must be rigorously protected from air and moisture.

    • Action: Use an oven-dried reaction vessel. Degas all solvents thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Purify Reagents: Impurities can act as hydride donors.

    • Action: Use high-purity amines or other coupling partners. Solvents like isopropanol can be a source of hydride; choose solvents less prone to this, such as toluene or dioxane.

  • Modify the Base: The choice of base can influence the rate of this side reaction.

    • Action: If using an alkoxide base like NaOtBu in a Buchwald-Hartwig reaction, ensure it is of high quality. Sometimes, switching to a carbonate or phosphate base can mitigate the issue, although this may require re-optimization of the catalyst system.[5]

Q: My Sonogashira coupling is plagued by homocoupling of the terminal alkyne (Glaser coupling). How can I promote the desired cross-coupling?

Glaser homocoupling is a copper-catalyzed process that occurs in the presence of oxygen.[11]

Troubleshooting Steps:

  • Strict Anaerobic Conditions: Oxygen is the primary culprit.

    • Action: As with hydrodehalogenation, rigorous degassing of the solvent and maintaining a strict inert atmosphere is the most critical step to prevent this side reaction.

  • Consider Copper-Free Conditions: The copper(I) co-catalyst, while increasing reactivity, is essential for the undesired Glaser pathway.[11][12]

    • Action: Perform the reaction using only a palladium catalyst. This often requires a more active ligand system (e.g., Pd(OAc)₂ with a bulky phosphine ligand like P(t-Bu)₃) and a suitable base like Cs₂CO₃ or TBAF.[12][13]

  • Amine Choice: The amine base plays a crucial role.

    • Action: Use a secondary amine like diisopropylamine (DIPA) or piperidine, which can also act as the solvent. These bases are integral to the catalytic cycle.[11]

Scenario 3: Catalyst Deactivation
Q: The reaction starts, but then stalls, and I see palladium black precipitating. What is happening?

The formation of palladium black indicates that the active, soluble Pd(0) catalyst has aggregated into inactive metallic palladium.[14][15] This is a common deactivation pathway.

Troubleshooting Steps:

  • Stabilize the Catalyst: The ligand's job is to stabilize the mononuclear palladium species.

    • Action: Ensure you are using a sufficient amount of a strongly coordinating ligand (e.g., biaryl phosphines, NHCs). An insufficient ligand-to-metal ratio can leave the palladium center vulnerable to aggregation.

  • Lower the Temperature: While heat is needed for C-Cl activation, excessive temperatures can accelerate catalyst decomposition and aggregation.[5]

    • Action: Try running the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C).

  • Use a Precatalyst: In situ catalyst generation can sometimes be inefficient, leaving behind species that promote aggregation.

    • Action: Switch to a well-defined palladium precatalyst where the ligand is already bound to the metal center. This often leads to a more controlled and stable active catalyst concentration.[5]

Part 3: Experimental Protocols & Data

Data Presentation: Recommended Catalyst Systems

The following table summarizes recommended starting conditions for key cross-coupling reactions. Optimization will likely be required.

Reaction TypePd Source (mol%)Ligand (mol%)Recommended Base (eq.)SolventTemp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (1-2%)SPhos (2-4%)K₃PO₄ (2.0)1,4-Dioxane80-100
Buchwald-Hartwig Pd(OAc)₂ (2%)XPhos (4%)NaOtBu (1.5)Toluene90-110
Sonogashira (Cu-free) Pd(OAc)₂ (2%)P(t-Bu)₃ (4%)Cs₂CO₃ (2.0)DMF60-80
Heck Pd(OAc)₂ (2%)P(o-tolyl)₃ (4%)Et₃N (1.5)DMF or NMP100-120
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine with an arylboronic acid.[3]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) and add them to the reaction vial.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 4: Visualization of Workflows and Mechanisms

Catalyst Selection Workflow

The following diagram provides a decision-making framework for selecting an appropriate catalyst system.

G start Select Reaction Type suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C, alkyne) start->sonogashira ligand_class1 Use Bulky Biaryl Phosphine Ligand suzuki->ligand_class1 ligand_class2 Use Bulky Biaryl Phosphine Ligand buchwald->ligand_class2 ligand_class3 Consider Cu-free with Phosphine Ligand sonogashira->ligand_class3 ligand_ex1 e.g., SPhos, XPhos ligand_class1->ligand_ex1 base1 Base: K3PO4, Cs2CO3 ligand_class1->base1 ligand_ex2 e.g., XPhos, RuPhos ligand_class2->ligand_ex2 base2 Base: NaOtBu, LHMDS ligand_class2->base2 ligand_ex3 e.g., P(t-Bu)3 ligand_class3->ligand_ex3 base3 Base: Cs2CO3, Et3N, DIPA ligand_class3->base3 solvent1 Solvent: Dioxane, Toluene base1->solvent1 solvent2 Solvent: Toluene, CPME base2->solvent2 solvent3 Solvent: DMF, Dioxane base3->solvent3

Caption: Decision tree for initial catalyst system selection.

Palladium Catalytic Cycle and Substrate-Specific Challenges

This diagram illustrates the general Pd(0)/Pd(II) catalytic cycle for cross-coupling, highlighting steps that are particularly challenging for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine.

G cluster_0 cluster_1 pd0 L-Pd(0) pdi L-Pd(II)(Ar)(Cl) pd0->pdi Oxidative Addition off_cycle Catalyst Inhibition pd0->off_cycle Coordination by Pyridine-N pdii L-Pd(II)(Ar)(R) pdi->pdii Transmetalation (R-M) pdii->pd0 Reductive Elimination off_cycle->pd0 Reversible p1 Slow step due to strong C-Cl bond p1->pdi p2 Ar-R Product p2->pd0

Caption: Catalytic cycle showing key challenges for the substrate.

References

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  • Stephan, M. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Various Authors. (n.d.). Optimization of reaction conditions.
  • Various Authors. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Wikipedia contributors. (n.d.).
  • Various Authors. (n.d.). Optimizing the reaction conditions.
  • Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Various Authors. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. OSTI.GOV.
  • Daugulis, O., et al. (n.d.). Developing Ligands for Palladium(II)
  • Sova, M., et al. (2022). Pd(II)
  • Sova, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • Various Authors. (2021). Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions.
  • Pérez-Temprano, M. H. (n.d.). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
  • Bakos, J. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. RSC Publishing.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • BenchChem Technical Support. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
  • Various Authors. (n.d.). Optimization of the reaction conditions.
  • Thompson, A., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Various Authors. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Various Authors. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • Le CPL, J., et al. (n.d.).
  • Hosmane, N. S., et al. (2012).
  • Mernyák, E., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Various Authors. (n.d.). Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][3][16]oxazine as new scaffolds for potential bioactive compounds. ElectronicsAndBooks.

  • Various Authors. (2025). Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8.
  • Reddy, T. R., et al. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.
  • Savitha, B., et al. (2018). A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one.
  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia.
  • Various Authors. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)
  • LibreTexts contributors. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Various Authors. (2025). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][3][16]oxazine as new scaffolds for potential bioactive compounds. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Various Authors. (2025). A new synthetic approach to the 3,4-dihydro-1H-[3][16]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. PubMed Central.

  • Della Ca', N., et al. (n.d.).
  • Li, J.-H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
  • Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.

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managing reaction temperature for optimal synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Optimal Synthesis. As Senior Application Scientists, we understand that precise control over reaction parameters is paramount to achieving desired outcomes in research and development. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions for managing reaction temperature—a critical variable that profoundly influences reaction kinetics, product yield, purity, and safety.

This resource is structured to address your challenges in a direct, question-and-answer format, moving from frequently asked questions to detailed troubleshooting guides for more complex scenarios.

Frequently Asked Questions (FAQs)

Q1: How does temperature fundamentally impact reaction rates and selectivity?

Temperature is a critical parameter in chemical synthesis as it directly influences the kinetic energy of molecules.[1][2][3] An increase in temperature leads to more frequent and energetic collisions between reactant molecules, which increases the probability of overcoming the activation energy barrier for a reaction to occur.[1][3][4]

However, the effect of temperature is not always straightforward. Most synthetic procedures involve multiple competing reactions, including the desired product formation and various side reactions leading to by-products. Each of these reactions has its own activation energy. If an undesired side reaction has a higher activation energy than the desired reaction, increasing the temperature will accelerate the formation of the by-product more significantly, thus reducing the overall selectivity and purity of your final product.[5] Conversely, for some reactions, a specific elevated temperature is necessary to achieve the desired transformation and selectivity.[6]

Q2: What are the primary methods for controlling temperature in a laboratory reactor?

Precise and stable temperature control is crucial for reproducible and optimized chemical reactions. The most common methods employed in a laboratory setting include:

  • Reactor Jackets: These are shells surrounding the reactor vessel through which a heat transfer fluid (like water, silicone oil, or a glycol mixture) is circulated.[5][7] This provides uniform heating or cooling across the reactor surface.

  • Internal Coils: Coils are placed directly within the reaction mixture, and a heating or cooling fluid is passed through them. This method offers a larger surface area for heat exchange and generally provides a faster response time compared to jackets.[5][7]

  • External Heat Exchangers: For larger setups or reactions requiring very efficient heat removal, the reaction mixture can be pumped out of the reactor, through an external heat exchanger, and then circulated back into the vessel.[8][9]

  • Cryogenic Baths: For reactions requiring sub-ambient temperatures, various cooling baths are used.[10][11][12] The specific composition of the bath determines the achievable temperature.

Cooling Bath Composition Typical Temperature Range (°C)
Ice/Water0
Ice/Salt (NaCl)-5 to -15
Dry Ice/Acetonitrile-40
Dry Ice/Acetone-78
Liquid Nitrogen/Dichloromethane-92

Table 1: Common laboratory cooling baths and their approximate temperature ranges.[10][11]

Q3: What is a thermal runaway, and how can I prevent it?

A thermal runaway is a hazardous situation where an exothermic reaction accelerates out of control.[13][14][15] The heat generated by the reaction increases the temperature of the reaction mass, which in turn further accelerates the reaction rate, leading to a dangerous feedback loop.[13][16] This can result in a rapid increase in temperature and pressure, potentially leading to explosions, fires, and the release of toxic substances.[14][15]

Prevention Strategies:

  • Thorough Calorimetric Studies: Before scaling up a process, it is essential to understand its thermal hazards. Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) can determine the heat of reaction, the maximum adiabatic temperature rise, and the onset temperature for any decomposition reactions.

  • Robust Cooling Systems: Ensure your reactor's cooling system is adequately sized to handle the maximum expected heat output from the reaction.[17] This may involve using reactor jackets, internal coils, or external heat exchangers.[7][9]

  • Controlled Reagent Addition: For highly exothermic reactions, adding one or more reactants gradually (a semi-batch process) is a critical safety measure to control the rate of heat generation.[18][19]

  • Emergency Shutdown and Quenching Systems: Have a well-documented and tested plan for emergency situations. This could include an emergency cooling system, the addition of a reaction inhibitor (quenching agent), or a pressure relief system.

  • Maintain a Safety Margin: It is advisable to maintain a significant temperature safety margin between your planned operating temperature and the onset temperature of a potential thermal runaway.[20]

Q4: How does scaling up a reaction from a lab to a plant reactor affect temperature control?

Scaling up a chemical process introduces significant challenges for temperature control, primarily due to the change in the surface-area-to-volume ratio.[20][21]

  • Heat Transfer: As the reactor volume increases, the surface area available for heat transfer does not increase proportionally.[19][20][21] Specifically, volume increases by the cube of the vessel radius, while the heat-transfer area only increases by the square of the radius.[19] This makes it considerably more difficult to remove heat from large-scale exothermic reactions.[21]

  • Mixing: Achieving uniform mixing is more challenging in large vessels, which can lead to the formation of localized hot spots and non-uniform reaction conditions.[22]

Troubleshooting Guides

Scenario 1: My reaction is giving a low yield and multiple by-products.

Possible Cause: The reaction temperature is not optimized for selectivity.

Troubleshooting Workflow:

G A Low Yield & By-products Observed B Hypothesis: Suboptimal Temperature A->B C Conduct Small-Scale Temperature Scouting Experiments B->C D Analyze Reaction Profile at Each Temperature (TLC, HPLC, GC-MS) C->D E Identify Temperature with Highest Product-to-By-product Ratio D->E F Optimize at Identified Temperature E->F H If Unresolved, Consider Other Parameters (Concentration, Catalyst, etc.) E->H G Problem Resolved: Improved Yield & Purity F->G

Caption: Troubleshooting workflow for low yield and by-product formation.

Detailed Steps:

  • Systematic Temperature Screening: Based on literature for similar reactions or theoretical principles, select a range of temperatures to investigate. A good starting point is to test a low, medium, and high temperature (e.g., 20°C below, at, and 20°C above the original temperature).[5]

  • Set Up Parallel Reactions: If possible, run small-scale reactions in parallel at each of the chosen temperatures, keeping all other parameters (reactant concentrations, solvent, stirring speed) constant.

  • Monitor Reaction Progress: At regular intervals, take aliquots from each reaction and analyze them using an appropriate technique (e.g., TLC, HPLC, GC-MS). This will allow you to track the consumption of starting materials and the formation of both the desired product and by-products over time.

  • Data Analysis: For each temperature, determine the reaction rate and the selectivity towards the desired product. The optimal temperature will be the one that provides the highest yield of the desired product with the minimal formation of impurities in a reasonable timeframe.[23][24]

  • Refine the Optimal Temperature: Once a promising temperature is identified, you can perform further experiments with smaller temperature increments around this point to fine-tune the conditions.

Scenario 2: My exothermic reaction temperature is overshooting the setpoint.

Possible Cause: The rate of heat generation from the reaction is exceeding the heat removal capacity of the cooling system.

Troubleshooting Workflow:

G A Temperature Overshoot During Exothermic Reaction B Immediate Action: Reduce or Stop Reagent Addition A->B C Ensure Cooling System is at Maximum Capacity B->C D Review Heat Generation vs. Removal C->D E Option 1: Slow Down Reagent Addition Rate D->E F Option 2: Lower the Reaction Temperature Setpoint D->F G Option 3: Dilute the Reaction Mixture D->G H Implement Corrective Action and Monitor E->H F->H G->H I Problem Resolved: Stable Temperature Control H->I G A Endothermic Reaction Stalled or Slow B Verify Heating System Performance A->B C Check Temperature Probe Accuracy and Placement B->C D Is Heat Input Sufficient? C->D E Increase Heating Fluid Temperature D->E Yes G Consider a More Powerful Heating System D->G No F Improve Reactor Insulation E->F H Implement Changes and Monitor Reaction Rate F->H G->H I Problem Resolved: Reaction Proceeds at Desired Rate H->I

Caption: Troubleshooting workflow for stalled or slow endothermic reactions.

Detailed Steps:

  • Verify Heating System Performance: Ensure your heating system (e.g., oil bath, heating mantle, circulator) is functioning correctly and is set to the appropriate temperature. [10][25]For circulators, check the fluid level and flow rate.

  • Check Temperature Probe Placement: The temperature probe should be placed within the reaction mixture, not just in the heating bath, to get an accurate reading of the internal reaction temperature. [16][18]3. Improve Heat Transfer:

    • Ensure Adequate Stirring: Good mixing is essential for uniform heat distribution from the reactor walls to the bulk of the reaction mixture.

    • Improve Insulation: Insulate any exposed parts of the reactor to minimize heat loss to the environment.

  • Increase the Temperature Gradient: To increase the rate of heat transfer into the reactor, you may need to increase the temperature of the heating medium. [26]Be cautious not to overshoot the desired reaction temperature.

  • Consider Solvent Choice: The boiling point of your solvent will limit the maximum achievable reaction temperature at atmospheric pressure. If a higher temperature is required, you may need to switch to a higher-boiling solvent or use a sealed reactor system to run the reaction under pressure.

References

  • Prevent Runaway Chemical Reactions. Mettler Toledo. [Link]

  • How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. WIKA blog. [Link]

  • Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. Farabi University. [Link]

  • Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025-12-09). [Link]

  • Heat Transfer and Process Scale-up. Mettler Toledo. [Link]

  • The heat transfer device of the reactor. TANGLIAN Chemistry. [Link]

  • Heat Exchangers in Chemical Reactors: Types and Functions. Jinzong Machinery. (2024-07-28). [Link]

  • Best Practices for Working with Chemical Reactions in the Lab. (2025-12-25). [Link]

  • How to calculate heat transfer in continuous flow applications. Stoli Chem. (2021-09-24). [Link]

  • Impact of Temperature on Reaction Rate in Catalytic Reactions. ResearchGate. [Link]

  • Control Thermal Runaway and Chemical Reaction Hazards. TÜV SÜD PSB. [Link]

  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. (2023-10-12). [Link]

  • A Guide to Thermal Runaway Mitigation and Containment. Pyrophobic Systems. (2024-04-04). [Link]

  • Scale Up Safety_FINAL. Stanford Environmental Health & Safety. (2023-03-15). [Link]

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  • Temperature and its effect on reaction rates. Solubility of Things. [Link]

  • Tips & Tricks: Heating and Cooling. Department of Chemistry : University of Rochester. [Link]

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  • Peptide Purity & Yield Optimizing in SPPS. PurePep Blog - Gyros Protein Technologies. (2020-11-04). [Link]

  • Can Reaction Temperature Impact Synthetic Product Yield and Purity?. Biotage. (2023-02-06). [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023-10-05). [Link]

  • What is the effect of temperature on the rate of reaction in chemical kinetics?. Quora. (2021-05-13). [Link]

  • Suggested Reaction Setups. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Rules of Thumb: Scale-up - Features. The Chemical Engineer. (2023-10-26). [Link]

  • Lesson 6.4: Temperature and the Rate of a Chemical Reaction. (2024-07-30). [Link]

  • How To Run A Reaction: Reaction: Analysis I. Department of Chemistry : University of Rochester. [Link]

  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. AZoM. (2024-05-03). [Link]

  • Endotherms & ectotherms (article). Khan Academy. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. (2014-11-20). [Link]

  • Monitoring reactions. RSC Education. [Link]

  • Top 5 Common HVAC Issues and How to Prevent Them. (2024-10-31). [Link]

  • Six Common Problems with Heating Equipment. NTT Training. [Link]

  • Effect of Temperature on Reactions of Chemical Organic Synthesis. Lneya. (2024-03-19). [Link]

  • 5 Common HVAC Equipment Issues and How to Fix Them. Refrigeration School, Inc. (RSI). (2019-05-28). [Link]

  • Temperature Control and Efficiency in Chemical Processing. Fluorotherm™. (2025-02-10). [Link]

  • Top 10 Common HVAC Issues. Hansen Super Techs. (2023-11-12). [Link]

  • Common HVAC Problems and How to Troubleshoot Them. Quality Heating & Cooling. (2024-08-23). [Link]

  • How does reaction time impact synthetic product purity and yield?. Biotage. (2023-02-06). [Link]

  • Video: Conducting Reactions Below Room Temperature. JoVE. (2015-03-04). [Link]

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  • Ectotherms and Endotherms. Scribd. [Link]

  • Temperature control in endotherms and ectotherms 5.1.1 Communication and homeostasis. (2024-10-09). [Link]

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how to confirm the purity of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purity Confirmation of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing the purity of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine (CAS No. 1260665-77-7). The content is structured in a question-and-answer format to directly address common challenges and provide in-depth, field-proven insights.

Section 1: Frequently Asked Questions (FAQs) on Purity Assessment

This section covers high-level questions that form the foundation of a robust purity analysis strategy.

Q1: What are the primary analytical methods to determine the purity of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine?

A robust purity assessment relies on a combination of orthogonal techniques, meaning methods that measure different chemical or physical properties. For this compound, the primary methods are:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity determination, separating the main compound from non-volatile organic impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: Provides structural confirmation and can quantify the compound against a certified internal standard, offering an absolute purity value.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile or semi-volatile impurities. Its suitability depends on the thermal stability of the compound.

  • Elemental Analysis (EA): Confirms the elemental composition (C, H, N, Cl) of the bulk sample, which must match the theoretical values for a pure substance.[4][5]

Q2: What is a typical acceptable purity level for a research-grade compound like this?

For research and early-stage drug development, a purity level of ≥95% is generally considered the minimum, with ≥98% being the standard for high-quality batches.[6][7] However, the required purity is dictated by the compound's intended use. For instance, in vivo studies or reference standard qualification demands the highest possible purity, often >99.5%. The Journal of Medicinal Chemistry, for example, requires a purity of >95% for all tested compounds to ensure biological effects are not due to highly active impurities.[8]

Q3: What are the potential impurities I should be looking for?

Impurities in a synthesized compound like 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine typically originate from several sources:

  • Starting Materials and Reagents: Unreacted precursors or residual reagents from the synthesis.

  • Intermediates and By-products: Compounds formed from side reactions or incomplete conversions.

  • Degradation Products: Impurities formed during storage or handling, potentially through hydrolysis, oxidation, or photolysis.[9][]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., recrystallization) that were not completely removed.

Q4: Why is it essential to use multiple (orthogonal) analytical techniques?

Relying on a single method can be misleading. Each technique has inherent limitations. For example:

  • HPLC may not detect impurities that do not have a UV chromophore or that co-elute with the main peak.[11]

  • NMR may not detect small amounts of impurities whose signals are buried under the main compound's signals or baseline noise.[12]

  • Elemental analysis will not detect isomeric impurities and is insensitive to impurities that do not significantly alter the overall elemental composition.[8]

Using orthogonal methods provides a more complete and trustworthy purity profile. For instance, HPLC can separate impurities, NMR can help identify their structure, and EA can confirm the bulk sample's elemental integrity.[1][8]

Section 2: In-Depth Method Guides & Troubleshooting

This section provides detailed protocols and troubleshooting advice for the core analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for purity analysis. A reversed-phase method is typically the starting point for a polar heterocyclic compound like this.

Q: How do I develop an HPLC method to assess purity?

A: Method development is an iterative process of optimization. The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks, with a stable baseline.

Table 1: Starting Point HPLC Protocol for Purity Analysis

ParameterRecommended Starting ConditionRationale & Expert Notes
Column C18, 4.6 x 150 mm, 3.5 µmC18 is a versatile, non-polar stationary phase suitable for a wide range of organic molecules. A 150 mm length provides good resolving power.
Mobile Phase A 0.1% Formic Acid in WaterThe acid modifier improves peak shape for basic compounds (like pyridoxazines) by suppressing silanol interactions and protonating the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures the elution of both polar and non-polar impurities. This initial run helps diagnose the complexity of the sample.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures retention time stability and reproducibility.[13]
Injection Vol. 5 µLA small injection volume minimizes the risk of column overloading, which can cause peak fronting.[14]
Detector Diode Array Detector (DAD)Monitor at 254 nm initially, but collect data across a range (e.g., 210-400 nm) to check for impurities with different UV maxima.
Sample Prep. ~0.5 mg/mL in 50:50 Water:AcetonitrileDissolve the sample in a solvent similar to or weaker than the initial mobile phase to prevent peak distortion.[15]

Q: How is purity calculated from an HPLC chromatogram?

A: The most common method is area percent . This calculation assumes that all compounds have a similar response factor at the monitored wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Important Caveat: This method provides an estimate. For true quantification, a reference standard for each impurity is needed to determine its specific response factor.

Q: What does "peak purity" analysis with a DAD mean and why is it important?

A: A Diode Array Detector (DAD) acquires UV-Vis spectra across the entire peak as it elutes. Peak purity software compares the spectra from the upslope, apex, and downslope of the peak. If the spectra are identical, the peak is considered spectrally pure. If they differ, it indicates a hidden, co-eluting impurity.[11] This is a critical self-validating step; a high area percent value is meaningless if the main peak is impure.[11]

Troubleshooting HPLC Issues

IssueCommon Cause(s)Troubleshooting Steps & Rationale
Baseline Noise or Drift Contaminated mobile phase, air bubbles, failing detector lamp.[16]Prepare fresh, HPLC-grade mobile phase.[16] Degas solvents thoroughly.[13] If noise persists, check lamp energy.
Poor Peak Shape (Tailing) Secondary interactions with the column, column overload.[16]Ensure the mobile phase pH is appropriate. Try a different column (e.g., one with end-capping). Reduce injection volume/concentration.[14]
Shifting Retention Times Poor column equilibration, temperature fluctuations, mobile phase composition change.[13]Increase equilibration time between runs.[13] Use a column oven. Prepare mobile phase carefully and consistently.
Ghost Peaks Contamination in the injector or column, sample carryover.[16]Run blank gradients (injecting only mobile phase) to identify the source. Implement a needle wash step in the autosampler method.[16]
Quantitative NMR (qNMR) Spectroscopy

qNMR provides an orthogonal purity assessment to HPLC and can yield an absolute purity value without needing a standard of the target compound itself.

Q: Can I use ¹H NMR to determine purity? How?

A: Yes, ¹H NMR is an excellent tool for purity assessment. The area of an NMR signal is directly proportional to the number of protons it represents. By comparing the integral of a signal from your compound to the integral of a signal from a known amount of a high-purity internal standard, you can calculate the absolute purity of your sample.[1][2]

Workflow for Absolute Purity by qNMR

Caption: Workflow for determining absolute purity using quantitative ¹H NMR.

Q: What are the key parameters for acquiring a reliable quantitative ¹H NMR spectrum?

A: Standard NMR for structure elucidation is often not quantitative. For reliable quantification, you must ensure full relaxation of all protons.

  • Long Relaxation Delay (D1): Set D1 to at least 5 times the longest T1 relaxation time of any proton of interest (both sample and standard). A D1 of 30-60 seconds is often a safe starting point.

  • Sufficient Number of Scans: A higher number of scans (e.g., 16 or 32) improves the signal-to-noise ratio, leading to more accurate integration.[3]

  • Proper Processing: Ensure a flat baseline and correct phasing before integration.

Q: How do I identify impurity signals in my NMR spectrum?

A: Look for:

  • Unassigned Peaks: Any signal that cannot be assigned to the target compound, the solvent, or the internal standard is an impurity.[12]

  • Incorrect Integration: If the relative integrals of the assigned peaks do not match the expected proton count for the molecule, it may indicate the presence of an impurity with overlapping signals.[17]

  • Known Impurity Patterns: Residual solvents have characteristic chemical shifts (e.g., Acetone at ~2.17 ppm in CDCl₃, DMSO at ~2.50 ppm in DMSO-d₆).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable if the compound is thermally stable and sufficiently volatile. It excels at identifying impurities by their mass fragmentation patterns.

Q: When is GC-MS a suitable technique for this compound?

A: 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine has a molecular weight of ~170.6 g/mol , which is well within the range for GC analysis. The primary concern is thermal stability. A preliminary test would involve injecting a sample and checking for degradation products (peaks with lower molecular weights or altered fragmentation).

Table 2: General GC-MS Protocol for Impurity Profiling

ParameterRecommended Starting ConditionRationale & Expert Notes
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A low-polarity 5% phenyl-methylpolysiloxane column is a robust general-purpose column for separating a wide variety of compounds.[18]
Carrier Gas Helium, constant flow ~1.2 mL/minStandard carrier gas for GC-MS.[19]
Inlet Temperature 250 °CA good starting point, but may need to be lowered if thermal degradation is observed.
Oven Program Hold at 80 °C for 2 min, then ramp 15 °C/min to 300 °C, hold 5 min.A typical screening program to separate compounds with a range of boiling points.[18]
MS Source Temp. 230 °CStandard EI source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible, library-searchable fragmentation patterns.
Mass Range m/z 40-450A scan range that covers the molecular ion of the target compound and potential lower-mass fragments or higher-mass impurities.
Elemental Analysis (EA)

EA is a fundamental technique that provides a bulk-level confirmation of purity by measuring the mass percentages of C, H, N, and heteroatoms.

Q: What is the role of Elemental Analysis in purity confirmation?

A: EA serves as an independent, bulk property measurement that validates the compound's atomic constitution.[4][5] A pure sample of C₇H₇ClN₂O must conform to its theoretical elemental composition. It is particularly effective at detecting inorganic impurities or significant amounts of residual solvents that would alter the C, H, and N ratios.

Table 3: Theoretical vs. Acceptable EA Values

ElementTheoretical % for C₇H₇ClN₂OAcceptable Range (±0.4%)
Carbon (C) 49.28%48.88% - 49.68%
Hydrogen (H) 4.14%3.74% - 4.54%
Nitrogen (N) 16.42%16.02% - 16.82%
Chlorine (Cl) 20.78%(Varies by method)
Oxygen (O) 9.38%(Typically by difference)

Q: My EA results are off by >0.4%. What are the common causes?

A: A deviation greater than ±0.4% is a significant red flag for impurity.[20][21] Common causes include:

  • Residual Solvent or Water: This is the most frequent cause. For example, the presence of 1% ethyl acetate by weight would significantly alter the C and H values.

  • Inorganic Impurities: Salts (e.g., NaCl) from the workup will not contain carbon and will throw off all percentages.

  • The Compound is Fundamentally Impure: The sample may contain significant levels of organic impurities with different elemental compositions.

Section 3: Integrated Purity Assessment Workflow

A logical, multi-step approach is crucial for efficiently and accurately confirming purity. The following workflow integrates the techniques discussed into a self-validating system.

Purity_Workflow cluster_0 Initial Screening & Structural Confirmation cluster_1 Chromatographic Purity Assessment cluster_2 Orthogonal Confirmation & Final Report A Sample Received (5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine) B ¹H NMR & ¹³C NMR A->B C Structure Confirmed? B->C D HPLC-DAD Analysis C->D Yes J STOP: Re-purify Sample C->J No E Purity >98%? Peak Spectrally Pure? D->E F Elemental Analysis (EA) E->F Yes E->J No G Values within ±0.4%? F->G H Optional: qNMR for Absolute Purity G->H Yes G->J No I Generate Certificate of Analysis (CoA) H->I

Caption: A logical workflow for the comprehensive purity assessment of a synthesized compound.

References

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). Vertex AI Search Result.
  • Distinguishing Impurities … Part 1. (n.d.). ACD/Labs.
  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM.
  • Elemental analysis. (n.d.). Wikipedia.
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  • 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][5][11]oxazine. (n.d.). ChemScene.

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  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs.
  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra.
  • Novel method for determination of heterocyclic compounds and their impact in brewing technology. (2021). Semantic Scholar.
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  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determin
  • Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. (2014). PubMed.
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  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014).
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Technical Support Center: 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating Chemical Stability and Degradation Pathways

Welcome to the technical support guide for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of its chemical stability. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts. Given that this is a specialized molecule, direct degradation studies are not extensively published; therefore, this guide synthesizes established principles from forced degradation studies and the known reactivity of its core chemical motifs: the pyrido-oxazine ring and the chloro-aromatic substituent.

Frequently Asked Questions (FAQs): The 'Why' and 'How' of Stability Testing

This section addresses foundational questions regarding the stability assessment of pharmaceutical compounds.

Q1: What are forced degradation studies and why are they essential for a molecule like 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine?

A1: Forced degradation, or stress testing, involves intentionally exposing a drug substance to harsh conditions exceeding those of accelerated stability testing.[1][2] The purpose is not to determine shelf-life but to achieve several critical development objectives:

  • Pathway Elucidation: To identify the most probable degradation products and understand the molecule's intrinsic stability.[1][3]

  • Method Development: To generate degradants and use those samples to develop and validate a "stability-indicating" analytical method—typically an HPLC method—that can separate the parent compound from all significant degradation products.[2][4]

  • Formulation & Packaging Insight: Understanding how the molecule degrades (e.g., sensitivity to light or hydrolysis) provides crucial information for developing a stable formulation and selecting appropriate packaging.[3][5]

For 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine, stress testing is vital to proactively identify liabilities, such as the potential for the oxazine ring to hydrolyze or the chloro group to undergo photolytic cleavage.

Q2: What are the standard stress conditions recommended by regulatory agencies like the ICH?

A2: The International Council for Harmonisation (ICH) guidelines suggest a systematic approach to stress testing.[2] The goal is to induce a target degradation of approximately 10-20%, as excessive degradation can lead to secondary and tertiary products that may not be relevant to real-world storage.[6] The core set of stress conditions includes hydrolysis, oxidation, photolysis, and thermal stress.[5]

Stress ConditionTypical Reagents and ConditionsRationale for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine
Acid Hydrolysis 0.1 M to 1 M HCl, Room Temp to 70°CThe oxazine ring contains heteroatoms that can be protonated, making the ring susceptible to nucleophilic attack by water and subsequent ring-opening.[7][8]
Base Hydrolysis 0.1 M to 1 M NaOH, Room Temp to 70°CStrong basic conditions can also promote hydrolysis, potentially through a different mechanism than acid catalysis.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), Room TempThe electron-rich pyridine and oxazine rings may be susceptible to oxidation.
Photolysis Exposure to UV/Vis light (e.g., 1.2 million lux hours and 200 W h/m²)Aromatic halides are known to undergo photodehalogenation. The pyridine ring can also absorb UV light, potentially leading to radical-mediated degradation.[9][10]
Thermal High Temperature (e.g., 50-70°C), Solid State & SolutionProvides insight into the molecule's general thermal lability.

Troubleshooting Guide: Investigating Potential Degradation Pathways

This section provides detailed, Q&A-based troubleshooting for the most probable degradation pathways.

Pathway 1: Hydrolytic Degradation (Oxazine Ring Instability)

Q: My assay results show a loss of the parent compound in acidic solution. What is the likely cause and what product should I look for?

A: The most probable cause is the acid-catalyzed hydrolysis of the 1,3-oxazine ring. Studies on related benzoxazine and pyridooxazine systems confirm that this ring is prone to opening in the presence of water, a process that is often accelerated by acid.[7][8][11]

Causality: The mechanism involves the protonation of the ring oxygen or nitrogen, which makes the adjacent carbon atom (C2) highly electrophilic and susceptible to nucleophilic attack by a water molecule. This leads to the cleavage of the C-O bond and ring-opening.[8][12] The expected product is a substituted 2-aminomethyl-pyridinol derivative.

G cluster_main Proposed Hydrolytic Degradation Pathway parent 5-Chloro-2,3-dihydro-1H- pyrido[3,4-B]oxazine intermediate Protonated Intermediate (Hypothesized) parent->intermediate + H₃O⁺ (Acid Catalyst) product Ring-Opened Product (4-amino-5-chloro-3-pyridinyl)methanol intermediate->product + H₂O (Ring Opening)

Caption: Proposed acid-catalyzed hydrolysis of the oxazine ring.

Experimental Protocol 1: Forced Hydrolysis Study

  • Preparation: Prepare stock solutions (e.g., 1 mg/mL) of your compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Stress Samples:

    • Acid: Dilute the stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL.

    • Base: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~0.1 mg/mL.

    • Neutral: Dilute the stock solution with water to a final concentration of ~0.1 mg/mL.

  • Incubation: Place sealed vials of each solution in a controlled temperature bath (e.g., 60°C). Keep a control sample at 4°C.

  • Time Points: Withdraw aliquots at specified times (e.g., 2, 8, 24, 48 hours).

  • Quenching: Before analysis, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. This prevents further degradation during the analytical run.[2]

  • Analysis: Analyze all samples by a reverse-phase HPLC-UV method. Look for the appearance of new, more polar peaks (which would elute earlier) corresponding to the ring-opened product. Confirm the mass of any new peaks using LC-MS.[4][13]

Pathway 2: Photolytic Degradation (Dechlorination)

Q: I observe degradation when my samples are left on the benchtop under ambient light. What is happening?

A: Your compound's chloro-substituted pyridine ring makes it a candidate for photolytic degradation. A common photochemical reaction for aryl halides is dehalogenation, where the carbon-chlorine bond is cleaved upon absorption of UV radiation, often via a radical mechanism.[9] This would result in the formation of the parent 2,3-dihydro-1H-pyrido[3,4-B]oxazine.

Causality: The energy from UV light can excite the molecule to a higher energy state, promoting the homolytic cleavage of the C-Cl bond. The resulting aryl radical can then abstract a hydrogen atom from the solvent or another molecule to yield the dechlorinated product.[10][14]

G cluster_photo Proposed Photolytic Degradation Pathway parent 5-Chloro-2,3-dihydro-1H- pyrido[3,4-B]oxazine product Dechlorinated Product 2,3-dihydro-1H-pyrido[3,4-B]oxazine parent->product UV Light (hν) (-Cl•, +H•)

Caption: Proposed photodechlorination of the parent compound.

Experimental Protocol 2: Confirmatory Photostability Study (ICH Q1B)

  • Sample Preparation: Prepare solutions of the compound (~0.1 mg/mL) in a photochemically inert solvent (e.g., water/acetonitrile). Also, spread a thin layer of the solid material on a glass dish.

  • Control: Wrap identical samples completely in aluminum foil to serve as dark controls.

  • Exposure: Place the unwrapped samples and the dark controls in a photostability chamber. Expose them to a light source compliant with ICH Q1B guidelines, which specifies a combined visible and UV output.[2]

  • Analysis: After the specified exposure period, dissolve the solid samples and analyze both solution and solid samples alongside their dark controls using HPLC-UV and LC-MS.

  • Troubleshooting: A peak in the exposed sample with a mass of (M-34) and (M-36) (accounting for the loss of ³⁵Cl and ³⁷Cl isotopes) compared to the parent compound strongly suggests dechlorination.

Pathway 3: Oxidative Degradation

Q: After adding hydrogen peroxide, I see several new small peaks in my chromatogram. What are the potential oxidative degradation products?

A: The fused heterocyclic system is susceptible to oxidation. Potential sites of oxidation include the pyridine nitrogen, which can form an N-oxide, or the benzylic-like carbon of the oxazine ring. N-oxides are common metabolites and degradants of pyridine-containing drugs.

Causality: Strong oxidizing agents like hydrogen peroxide can attack electron-rich centers. The lone pair of electrons on the pyridine nitrogen makes it a prime target for oxidation to an N-oxide. This modification significantly increases the polarity of the molecule.

G cluster_oxidative Proposed Oxidative Degradation Pathway parent 5-Chloro-2,3-dihydro-1H- pyrido[3,4-B]oxazine product N-Oxide Product (Hypothesized) parent->product + H₂O₂

Caption: A systematic workflow for forced degradation studies.

This workflow ensures that samples are properly prepared, stressed, and analyzed. The crucial step of checking mass balance (ensuring the sum of the parent peak area and all degradant peak areas remains constant over time) helps validate that no non-chromophoric degradants are being missed. [4]

References

  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization . SynThink. Available at: [Link]

  • Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy . PubMed. Available at: [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product . Pharmaceutical Online. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration . International Journal of Applied Pharmaceutics. Available at: [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates . Pharmatutor. Available at: [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening . MDPI. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health (NIH). Available at: [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening . National Institutes of Health (NIH). Available at: [Link]

  • (PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening . ResearchGate. Available at: [Link]

  • Hydrolysis of an ionic oxazine dye to its non-ionic forms . ResearchGate. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. Available at: [Link]

  • (PDF) Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols . ResearchGate. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . ACD/Labs. Available at: [Link]

  • Forced Degradation Studies . MedCrave online. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development . Asian Journal of Research in Chemistry. Available at: [Link]

  • Photo-degradation of chlorophenols in the aqueous solution . PubMed. Available at: [Link]

  • Photo-degradation of chlorophenols in the aqueous solution | Request PDF . ResearchGate. Available at: [Link]

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Validation & Comparative

biological activity of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine vs other analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Predicted Biological Activity of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine and its Analogs

Abstract

The pyrido-oxazine heterocyclic scaffold is a recurring motif in compounds of significant biological interest, spanning oncology, infectious diseases, and neurology. However, the specific analog, 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine, remains largely uncharacterized in the scientific literature. This guide provides a comprehensive comparative analysis, not of the target compound itself, but of its structurally related analogs for which experimental data exists. By synthesizing structure-activity relationship (SAR) data from anticancer, antimicrobial, and anticonvulsant studies on isomeric and bioisosteric analogs, we aim to build a predictive framework for the biological potential of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine. Furthermore, we furnish detailed, field-proven experimental workflows to empower researchers to systematically investigate these predictions.

The Pyrido-Fused Heterocycle Landscape: A Foundation for Prediction

Fused pyridine rings are privileged structures in medicinal chemistry. Their ability to form key hydrogen bonds, engage in π-stacking interactions, and serve as a bioisosteric replacement for other aromatic systems has led to their incorporation into numerous therapeutic agents. When fused with an oxazine, pyrazine, or pyrimidine ring, the resulting bicyclic systems exhibit a diverse range of biological activities.

Notably, analogs based on the pyrido[2,3-b][1][2]oxazine, dihydropyrido[3,4-b]pyrazine, and pyrido[3,4-d]pyrimidine cores have demonstrated potent activities, providing a strong rationale for investigating the under-explored pyrido[3,4-b]oxazine scaffold.[1][3][4] The introduction of a chlorine atom at the 5-position of our target compound is particularly noteworthy. Halogenation is a classic medicinal chemistry strategy to modulate lipophilicity, metabolic stability, and electronic properties, which can profoundly influence target engagement and pharmacokinetic profiles.

Comparative Analysis of Key Analogs by Biological Activity

To construct a predictive model for our target compound, we will analyze the reported activities of its closest structural relatives.

Predicted Anticancer Activity

The most compelling evidence for the potential of pyrido-oxazines in oncology comes from studies on isomeric and related fused systems.

Key Experimental Data from Analogs:

A new class of pyrido[2,3-b][1][2]oxazine-based inhibitors has shown potent activity against Epidermal Growth Factor Receptor (EGFR) kinase, a key target in non-small cell lung cancer (NSCLC).[1][5] These compounds demonstrated significant anti-proliferative effects against various NSCLC cell lines.[1] Similarly, derivatives of the 1,2-dihydropyrido[3,4-b]pyrazine ring system, which shares the same pyridine fusion pattern as our target compound, are active against experimental neoplasms in mice.[3] Furthermore, pyrido[3,4-d]pyrimidine derivatives have also been shown to possess good antitumor activities, with mechanistic studies indicating they can induce apoptosis.[4]

Compound/ClassTarget/Cell LineActivity (IC₅₀)Source
Pyrido[2,3-b][1][2]oxazine Analog (7f) HCC827 (NSCLC)0.09 µM[1][5]
NCI-H1975 (NSCLC)0.89 µM[1][5]
A-549 (NSCLC)1.10 µM[1][5]
Pyrido[3,4-d]pyrimidine Analog (30) MGC803 (Gastric Cancer)0.59 µM[4]

Causality and Prediction:

The potent activity of the pyrido[2,3-b] analogs against EGFR suggests the pyridoxazine core is a viable scaffold for kinase inhibition.[1][5] The activity of pyrido[3,4-b]pyrazines and pyrido[3,4-d]pyrimidines further supports that the [3,4-b] fusion geometry is conducive to antitumor effects.[3][4] The 5-chloro substituent on our target compound could enhance activity by forming halogen bonds or occupying a hydrophobic pocket within an enzyme's active site, a common feature in kinase inhibitors.

Predicted Antimicrobial Activity

Various fused pyridine heterocycles have been reported to possess antimicrobial properties. These findings suggest a plausible, albeit less characterized, avenue for our target compound.

Key Experimental Data from Analogs:

Studies have shown that derivatives of 1H-pyrazolo[3,4-b]pyrazine and its pyridine analog exhibit tuberculostatic activity and are particularly effective against anaerobic bacteria.[6] Additionally, 2-amino-4-pyrazolyl-4H-1,3-oxazines demonstrate strong bactericidal activity against Staphylococcus aureus.[7] While structurally more distant, these examples highlight that fused heterocyclic systems containing oxazine or related azine rings can be effective antimicrobial agents.[8][9]

Compound/ClassOrganismActivity (MIC)Source
Pyrazolo-pyrazine/pyridine Analogs Mycobacterium tuberculosis22-100 µg/cm³[6]
2-Amino-4-pyrazolyl-4H-1,3-oxazines Staphylococcus aureusStrong Bactericidal Activity[7]

Causality and Prediction:

The antimicrobial potential of such scaffolds often stems from their ability to interfere with essential microbial processes like cell wall synthesis, DNA replication, or metabolic pathways. The planar, aromatic nature of the pyrido-oxazine core could facilitate intercalation with DNA, while the nitrogen and oxygen atoms offer sites for crucial hydrogen bonding with bacterial enzymes. The lipophilicity added by the 5-chloro group may enhance membrane permeability, allowing the compound to reach intracellular targets more effectively.

Predicted CNS Activity (Anticonvulsant)

The structural similarity of pyrido-oxazines to benzodiazepines and other CNS-active agents provides a rationale for investigating their potential as anticonvulsants.

Key Experimental Data from Analogs:

A series of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones, which replace the chlorophenyl ring of benzodiazepines with a pyridyl ring, were evaluated as anticonvulsants.[10] These compounds showed moderate affinity for the benzodiazepine receptor and were active in both the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure screening tests.[10][11] Structure-activity correlations in this class indicated that a halo substituent on the phenyl ring enhanced scPTZ activity.[10]

Causality and Prediction:

Anticonvulsant activity in such scaffolds is often mediated by modulation of ion channels (e.g., sodium, calcium) or enhancement of GABAergic neurotransmission. The SAR from the pyrido-diazepine analogs suggests that a halogen, such as the 5-chloro group in our target compound, can be beneficial for this activity.[10] This provides a strong impetus to screen 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine in established seizure models.

Proposed Experimental Workflows for Investigation

To validate the predicted activities, a systematic, multi-tiered screening approach is necessary. The following protocols are designed to be robust and self-validating.

Workflow for In Vitro Anticancer Screening

This workflow is designed to assess the cytotoxic and anti-proliferative effects of the target compound against a panel of relevant cancer cell lines.

Anticancer_Screening_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_compound Compound Solubilization (DMSO Stock) add_compound Add Serial Dilutions of Compound prep_compound->add_compound prep_cells Cell Line Culture (e.g., A549, HCC827, MGC803) seed_plate Seed Cells in 96-well Plates prep_cells->seed_plate seed_plate->add_compound incubate Incubate (e.g., 48-72h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO/SDS) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Viability vs. Vehicle Control read_absorbance->calc_viability calc_ic50 Determine IC50 Value (Dose-Response Curve) calc_viability->calc_ic50

Caption: Workflow for determining the IC₅₀ value using an MTT assay.

Detailed MTT Assay Protocol:

  • Cell Seeding: Culture selected cancer cell lines (e.g., A549, HCC827 for NSCLC, MGC803 for gastric cancer) to ~80% confluency.[1][4] Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a 10 mM stock solution of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO only) and a positive control (e.g., Osimertinib).[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. The rationale is that viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Workflow for In Vitro Antimicrobial Screening

This workflow determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Compound Serial Dilution in 96-well plate inoculate Inoculate Wells with Bacteria prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate (18-24h at 37°C) inoculate->incubate read_plate Visually Inspect for Turbidity (or Read OD600) incubate->read_plate determine_mic Identify Lowest Concentration with No Growth (MIC) read_plate->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Broth Microdilution Protocol:

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the target compound in an appropriate broth medium (e.g., Mueller-Hinton Broth). Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Culture bacterial strains (e.g., S. aureus, E. coli) overnight.[7] Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Structure-Activity Relationship (SAR) Insights and Future Directions

Synthesizing the data from various analogs allows us to propose key structural features that govern biological activity.

Caption: Key SAR insights for the pyrido[3,4-b]oxazine scaffold.

Future Directions:

  • Systematic Substitution: Based on the initial screening results for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine, further analogs should be synthesized. Replacing the 5-chloro group with other halogens (F, Br) or with electron-donating groups (e.g., methoxy) would clarify the electronic and steric requirements for activity.

  • Exploration of N- and C- Substitution: Functionalizing the nitrogen at position 1 or the carbons at positions 2 and 3 could improve pharmacokinetic properties or introduce new interactions with biological targets.

  • Mechanism of Action Studies: For any confirmed "hit," subsequent studies should focus on elucidating the mechanism of action. For anticancer activity, this would involve kinase profiling and apoptosis assays. For antimicrobial activity, target identification would be crucial.

Conclusion

While 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine is an uncharacterized entity, a comprehensive analysis of its structural analogs provides a strong, data-driven rationale for its investigation as a potential anticancer, antimicrobial, and/or anticonvulsant agent. The presence of the pyrido[3,4-b] fusion and the 5-chloro substituent are features associated with bioactivity in related scaffolds. The experimental workflows detailed in this guide offer a clear and robust pathway for researchers to systematically test these predictions and unlock the therapeutic potential of this promising chemical space.

References

  • Al-Ostoot, F. H., et al. (2025). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]

  • Elslager, E. F., et al. (1983). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2025). Novel pyrido[2,3- b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. [Link]

  • Gouda, M. A., et al. (2019). Green Synthesis and Antibacterial Activity of Pyrido[2,3-e]1,3,4-Oxadiazine Derivatives. American Journal of Heterocyclic Chemistry. [Link]

  • Fryer, R. I., et al. (1986). Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones. Journal of Medicinal Chemistry. [Link]

  • Hamza, A., et al. (2018). Synthesis and Antimicrobial Activity of Some New Triazine, 1, 3-Oxazine, Fused Pyridine and Pyrimidine Derivatives. World Applied Sciences Journal. [Link]

  • Fathalla, O. A. (1999). Synthesis and antimicrobial activity of pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine and thieno[2,3-c]pyridazine derivatives. Archiv der Pharmazie. [Link]

  • Foks, H., et al. (1993). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Il Farmaco. [Link]

  • Li, J., et al. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • El-Gamal, K., et al. (2012). Synthesis and Biological Evaluation of Some[1][2][3]Triazolo[4,3-a]quinoxaline Derivatives as Novel Anticonvulsant Agents. Molecules. [Link]

  • Abdelgawad, M. A., et al. (2016). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules. [Link]

  • Demian, Y. S., et al. (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Chemistry of Heterocyclic Compounds. [Link]

  • Fryer, R. I., et al. (1986). Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones. ResearchGate. [Link]

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Navigating the Synthesis of Pyrido[3,4-b]oxazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[3,4-b]oxazine scaffold is a compelling heterocyclic motif of significant interest to researchers in medicinal chemistry and drug discovery. Its unique arrangement of nitrogen and oxygen atoms within a fused bicyclic system offers a three-dimensional architecture that can be exploited for precise molecular recognition of biological targets. Despite its potential, the synthesis of this specific isomer is not as extensively documented as its constitutional isomers, such as the [3,2-b] and [4,3-b] counterparts. This guide provides a comparative overview of plausible and established synthetic strategies for accessing the pyrido[3,4-b]oxazine core, with a focus on the underlying chemical principles and practical considerations for laboratory execution. Given the limited literature specifically addressing the [3,4-b] isomer, this guide will draw upon established methodologies for analogous systems and propose viable synthetic routes.

Method 1: Cyclocondensation of 4-Amino-3-hydroxypyridine with Bifunctional Electrophiles

This approach stands as the most direct and versatile strategy for the construction of the pyrido[3,4-b]oxazine ring system. The core principle of this method is the reaction of a suitably substituted aminohydroxypyridine with a reagent containing two electrophilic centers, leading to a sequential N- and O-alkylation followed by cyclization. The readily available starting material, 4-amino-3-hydroxypyridine, serves as the cornerstone for this methodology.[1][2][3][4][5] A similar strategy has been successfully employed in the synthesis of the isomeric pyrido[4,3-b][1][6]oxazines from 3-amino-4-hydroxypyridine.[7][8][9]

Reaction Principle

The reaction proceeds via a tandem nucleophilic substitution. The amino and hydroxyl groups of 4-amino-3-hydroxypyridine act as nucleophiles, attacking the electrophilic centers of the coupling partner. The regioselectivity of the initial attack (N- vs. O-alkylation) can be influenced by the reaction conditions, particularly the choice of base and solvent. However, in many cases, the final cyclized product is the thermodynamically more stable pyrido[3,4-b]oxazine.

Experimental Protocol: Synthesis of Ethyl 3,4-dihydro-2H-pyrido[3,4-b][1][7]oxazine-2-carboxylate

This protocol provides a representative example of the cyclocondensation approach using an α-halo ester.

Materials:

  • 4-Amino-3-hydroxypyridine

  • Ethyl bromopyruvate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 4-amino-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of ethyl bromopyruvate (1.1 eq) in DMF dropwise over 15 minutes.

  • Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3,4-dihydro-2H-pyrido[3,4-b][1][6]oxazine-2-carboxylate.

Causality Behind Experimental Choices:

  • Potassium Carbonate: A moderately strong base is used to deprotonate the hydroxyl and amino groups, enhancing their nucleophilicity. A stronger base could lead to side reactions.

  • DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Heating: Thermal energy is supplied to overcome the activation barrier for the cyclization step.

Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product start1 4-Amino-3-hydroxypyridine cond K₂CO₃, DMF, 80 °C start1->cond start2 Ethyl Bromopyruvate start2->cond prod Ethyl 3,4-dihydro-2H-pyrido[3,4-b][1,4]oxazine-2-carboxylate cond->prod Cyclocondensation G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Product start 4-Chloro-3-nitropyridine step1 1. Reaction with 2-bromoethylamine start->step1 step2 2. Nitro group reduction step1->step2 step3 3. Diazotization and hydrolysis to hydroxyl step2->step3 step4 4. Intramolecular cyclization (base) step3->step4 prod 3,4-dihydro-2H-pyrido[3,4-b][1,4]oxazine step4->prod

Caption: Hypothetical intramolecular cyclization route.

Comparative Analysis of Synthetic Methods

FeatureMethod 1: CyclocondensationMethod 2: Intramolecular Cyclization (Hypothetical)
Starting Materials 4-Amino-3-hydroxypyridine (commercially available) and various bifunctional electrophiles.3,4-Disubstituted pyridines (multi-step synthesis likely required).
Number of Steps Typically a one-pot or two-step procedure.Multi-step synthesis with potentially challenging intermediates.
Versatility High. A wide range of substituents can be introduced on the oxazine ring by varying the electrophile.Potentially high for pyridine ring substitution, but the synthesis of the precursor is more complex.
Key Challenges Control of regioselectivity (N- vs. O-alkylation) in some cases. Potential for polymerization with certain electrophiles.Synthesis of the functionalized pyridine precursor. Potential for intermolecular side reactions during cyclization.
Overall Feasibility High, based on analogous and well-established reactions.Moderate to low, as it is a hypothetical route with undemonstrated feasibility.

Conclusion

The synthesis of the pyrido[3,4-b]oxazine core, while not extensively explored, is accessible through logical and established synthetic transformations. The cyclocondensation of 4-amino-3-hydroxypyridine with bifunctional electrophiles represents the most promising and versatile approach, benefiting from the commercial availability of the key starting material. While the intramolecular cyclization of a pre-functionalized pyridine offers an alternative conceptual pathway, it necessitates a more involved synthetic sequence with potential challenges. For researchers venturing into the synthesis of this intriguing heterocyclic system, the cyclocondensation method provides a robust and reliable starting point for the exploration of its chemical and biological properties. Further research into novel synthetic methodologies for this specific isomer is warranted to expand the chemical space available for drug discovery and development.

References

  • 4-Amino-3-hydroxypyridine. (n.d.). UB. Retrieved January 8, 2026, from [Link]

  • Synthesis of pyrido[4,3-b]o[1][6]xazine. (n.d.). PrepChem.com. Retrieved January 8, 2026, from [Link]

  • Temple, C., Jr, & Montgomery, J. A. (1983). Synthesis of potential anticancer agents. Pyrido[4,3-b]o[1][6]xazines and pyrido[4,3-b]t[1][6]hiazines. Journal of Medicinal Chemistry, 26(11), 1614–1619. [Link]

  • Henry, N., Sánchez, I., Sabatié, A., Bénéteau, V., Guillaumet, G., & Pujol, M. D. (2006). Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b]o[1][6]xazine as new scaffolds for potential bioactive compounds. Tetrahedron, 62(10), 2405-2412.

  • Synthesis of functionalised pyrido[4,3- b]o[1][6]xazine and imidazo[1,2- a]pyridine derivatives. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

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  • de la Cruz, P., de la Hoz, A., Langa, F., & Illescas, B. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 279–286.
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  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2012). Organic Letters, 14(17), 4482–4485.
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Navigating the Therapeutic Potential of Pyrido[3,4-b]oxazines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrido[3,4-b]oxazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide focuses on the 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine core, providing a comparative analysis of its structure-activity relationships (SAR). While direct and extensive SAR studies on this specific chloro-substituted scaffold are limited in publicly accessible literature, we can infer valuable insights from closely related pyrido-oxazine and pyrido-pyrazine analogs. This guide will synthesize available data to provide a predictive framework for designing novel therapeutic agents based on this promising heterocyclic system.

The 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine Scaffold: A Foundation for Diverse Bioactivity

The 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine moiety represents a rigid, tricyclic system combining a pyridine ring, an oxazine ring, and a strategic chlorine substituent. This unique combination of features offers several advantages in drug design:

  • Structural Rigidity: The fused ring system limits conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.

  • Defined Substitution Vectors: The scaffold presents distinct positions for chemical modification, allowing for systematic exploration of the chemical space to optimize pharmacological properties.

  • Modulation of Physicochemical Properties: The chlorine atom at the 5-position significantly influences the electronic properties and lipophilicity of the molecule, which can impact cell permeability and metabolic stability.

Oxazine derivatives, in general, are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and neurological effects.[1][2] The fusion of a pyridine ring, a common pharmacophore in many approved drugs, further enhances the potential for diverse biological interactions.

Comparative Analysis of Structure-Activity Relationships

Due to the limited direct SAR data for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine derivatives, this section will draw comparisons from studies on analogous pyrido[2,3-b][3][4]oxazines, pyrido[4,3-b][3][4]oxazines, and the electronically similar pyrido[3,4-b]pyrazines. These analogs have been primarily investigated for their potential as anticancer agents, particularly as kinase inhibitors.[4][5][6]

Substitutions on the Pyrido Ring System

The pyridine ring offers several positions for substitution, with modifications at the 7-position (analogous to the 5-position in our target scaffold) being particularly impactful.

  • Impact of Halogenation: The presence of a chlorine atom, as in our core scaffold, is a common strategy in medicinal chemistry to enhance binding affinity through halogen bonding and to modulate metabolic stability. In a series of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines, the 5-chloro substituent was found to be crucial for potent VEGFR-2 inhibition.[7] This suggests that the 5-chloro group in our target scaffold is likely a key determinant of its biological activity.

  • Amino and Substituted Amino Groups: Studies on 1,2-dihydropyrido[3,4-b]pyrazines have shown that amino or masked amino groups at positions analogous to the 5- and 7-positions of our scaffold are necessary for anticancer activity.[8] This highlights the importance of hydrogen bond donors and acceptors in this region for target interaction.

Modifications of the Oxazine Ring

The oxazine ring, while less frequently modified in the reviewed literature, presents opportunities for fine-tuning the molecule's properties.

  • N-Substitution: The nitrogen atom of the oxazine ring is a key site for introducing diversity. In a study of pyrido[2,3-b][3][4]oxazine-based EGFR-TK inhibitors, the nitrogen was part of a sulfonamide linkage, which was critical for activity.[5] This suggests that derivatization of the oxazine nitrogen with various functional groups could significantly impact the biological profile of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine derivatives.

Aryl Substitutions

The introduction of aryl or heteroaryl groups at various positions is a common strategy to explore interactions with hydrophobic pockets of target proteins.

  • Kinase Inhibition: In the context of kinase inhibition, aryl substituents are often designed to occupy the ATP-binding site. For pyrido[3,4-b]pyrazine-based kinase inhibitors, a 4-(piperidin-1-yl)aniline moiety at either the C-5 or C-8 position was identified as a key pharmacophoric group.[4] This indicates that an appropriately substituted aryl group on the 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine scaffold could be a promising avenue for developing potent kinase inhibitors.

The following table summarizes the inferred SAR based on related structures:

Position of Modification Structural Feature Inferred Impact on Activity Supporting Evidence from Analogs
Pyrido Ring (Position 5) Chlorine AtomLikely crucial for activity (e.g., kinase inhibition)Halogenation often enhances binding affinity and metabolic stability.[7]
Pyrido Ring (Other Positions) Amino/Substituted Amino GroupsPotentially essential for anticancer activityNecessary for activity in pyrido[3,4-b]pyrazine analogs.[8]
Oxazine Ring (Nitrogen) Sulfonamide or other linkagesSignificant impact on biological profileCritical for EGFR-TK inhibition in pyrido[2,3-b][3][4]oxazine analogs.[5]
Aryl Substitutions Substituted Phenyl/Aniline GroupsPotential for potent kinase inhibitionKey pharmacophore in pyrido[3,4-b]pyrazine kinase inhibitors.[4]

Synthetic Strategies and Methodologies

The synthesis of the 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine core and its derivatives generally involves a multi-step sequence. A plausible synthetic route, based on established methods for similar heterocyclic systems, is outlined below.[5][9]

General Synthetic Protocol:
  • Starting Material: The synthesis would likely commence from a suitably substituted pyridine derivative, for instance, a diaminopyridine.

  • Formation of the Oxazine Ring: Cyclization to form the oxazine ring can be achieved by reacting the pyridine precursor with a reagent containing a two-carbon linker and a leaving group, such as 1,2-dibromoethane or a similar electrophile.

  • Introduction of the Chloro Group: The chlorine atom at the 5-position could be introduced either on the starting pyridine ring or at a later stage through a chlorination reaction.

  • Derivatization: Subsequent modifications, such as N-alkylation/arylation on the oxazine nitrogen or Suzuki cross-coupling reactions on the pyridine ring, can be employed to generate a library of derivatives for SAR studies.[5]

Below is a conceptual workflow for the synthesis and evaluation of these derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Substituted Pyridine step1 Oxazine Ring Formation start->step1 step2 Chlorination step1->step2 step3 Derivatization (e.g., Suzuki Coupling) step2->step3 product Library of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine Derivatives step3->product screening High-Throughput Screening (e.g., Kinase Panel) product->screening cell_based Cell-Based Assays (e.g., MTT, Apoptosis) screening->cell_based sar Structure-Activity Relationship Analysis screening->sar in_vivo In Vivo Studies (e.g., Xenograft Models) cell_based->in_vivo cell_based->sar in_vivo->sar

Figure 1: Conceptual workflow for the synthesis and biological evaluation of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine derivatives, a series of standardized in vitro assays are essential.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the synthesized compounds against a panel of protein kinases.

Methodology:

  • Reagents: Recombinant human kinases, ATP, appropriate peptide substrates, and the test compounds.

  • Procedure: a. Prepare a dilution series of the test compounds in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and test compound to the reaction buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., A549, HCT116) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Future Perspectives and Conclusion

The 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine scaffold holds considerable promise for the development of novel therapeutic agents. While direct SAR data is currently sparse, by drawing logical inferences from structurally related compounds, we can identify key areas for chemical exploration. The strategic placement of a chlorine atom at the 5-position, coupled with the potential for diverse substitutions on the oxazine nitrogen and the pyridine ring, provides a rich chemical space for optimization.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine derivatives. This will allow for the establishment of a direct and robust SAR, paving the way for the development of potent and selective drug candidates targeting a range of diseases, from cancer to infectious agents. The insights provided in this guide offer a foundational roadmap for researchers and drug development professionals to unlock the full therapeutic potential of this intriguing heterocyclic system.

SAR_Summary cluster_scaffold 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine Core cluster_sar Key SAR Insights (Inferred) core cl 5-Chloro Group: - Potential for enhanced binding - Modulates physicochemical properties n_sub Oxazine N-Substitution: - Site for introducing diversity - Can significantly alter activity aryl_sub Aryl/Heteroaryl Substitutions: - Key for kinase inhibition - Interacts with hydrophobic pockets

Figure 2: Summary of inferred structure-activity relationships for the 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine scaffold.

References

  • Wheeler, G. P., Bowdon, B. J., Temple, C., Jr, Adamson, D. J., & Webster, J. (1983). Biological effects and structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines. Cancer research, 43(8), 3567–3575.
  • Temple, C., Jr, Wheeler, G. P., & Comber, R. N. (1983). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of medicinal chemistry, 26(11), 1614–1618.
  • Deshmukh, S. P., et al. (2024). Novel pyrido[2,3-b][3][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry.

  • Maccioni, E., et al. (2015). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm, 6(10), 1837-1843.
  • Wang, Y., et al. (2022). Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][3][4]oxazine derivatives as novel Pim-1 kinase inhibitors. Bioorganic & medicinal chemistry letters, 72, 128874.

  • Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of medicinal chemistry, 19(2), 334–336.
  • Temple, C., Jr, Rose, J. D., Comber, R. N., & Rener, G. A. (1989). Synthesis of potential anticancer agents. Pyrido[4,3-b][3][4]oxazines and pyrido[4,3-b][3][4]thiazines. Journal of medicinal chemistry, 32(9), 2375–2380.

  • Piste, P. B. (2018). Novel Synthesis and Antimicrobial Activities of Thiazino-Oxazine Derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 10(4), 206-212.
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  • Kumar, A., et al. (2021).
  • Gangjee, A., et al. (2013). Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & medicinal chemistry, 21(7), 1857–1864.
  • Singh, P. P., & Kumar, A. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Journal of Drug Delivery and Therapeutics, 10(1), 143-148.
  • Sindhu, T. J., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11), 133-143.
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  • Fadda, A. A., et al. (2014). Synthesis of Novel Pyrido[4,3-e][3][4][8]triazino[3,2-c][3][4][8]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Molecules, 19(11), 17748-17763.

  • Guckel, F., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & medicinal chemistry letters, 20(12), 3624–3628.
  • Urbaniak, A., et al. (2016). Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. Molecules, 21(10), 1369.
  • Anonymous. (1965). Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5,6.
  • El-Gazzar, A. B. A., et al. (2009). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][3][4]oxazine as new scaffolds for potential bioactive compounds. Arkivoc, 2009(11), 129-141.

  • Maccioni, E., et al. (2015). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm, 6(10), 1837-1843.
  • Deshmukh, S. P., et al. (2024). Novel pyrido[2,3-b][3][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry.

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A Comparative Guide to the Efficacy of Pyrido[b]oxazine-Based Kinase Inhibitors: Evaluating the Potential of the Novel 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine Scaffold

A Comparative Guide to the Efficacy of Pyrido[b][1][2]oxazine-Based Kinase Inhibitors: Evaluating the Potential of the Novel 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine Scaffold

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that yield potent and selective kinase inhibitors is a perpetual frontier. The pyrido[b][1][2]oxazine core has recently emerged as a promising framework, particularly in the context of oncology. This guide provides a comprehensive comparison of the established efficacy of pyrido[2,3-b][1][2]oxazine-based inhibitors with the untapped potential of the isomeric 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine scaffold. By presenting a clear, data-driven comparative analysis and proposing a rigorous experimental workflow, this document aims to empower researchers to explore this novel chemical space.

The Pyrido[b][1][2]oxazine Scaffold: A Privileged Structure for Kinase Inhibition

The fusion of a pyridine and an oxazine ring creates the pyridoxazine heterocyclic system. This structural motif has garnered significant interest due to its conformational rigidity and the strategic placement of nitrogen and oxygen atoms, which can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases. The inherent modularity of the scaffold allows for synthetic diversification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A noteworthy example of the therapeutic potential of this class is the development of novel pyrido[2,3-b][1][2]oxazine-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][3] These compounds have demonstrated significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those harboring resistance mutations.[1][3]

Comparative Efficacy: Established Pyrido[2,3-b][1][2]oxazines versus the Novel 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine

While derivatives of the pyrido[2,3-b][1][2]oxazine core have shown compelling anti-cancer activity, the isomeric 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine remains a largely unexplored entity. The strategic placement of the chloro substituent and the altered arrangement of the pyridine nitrogen in this novel scaffold present a unique opportunity for developing inhibitors with potentially differentiated selectivity and pharmacological profiles.

To systematically evaluate the potential of this new scaffold, a direct comparison with a well-characterized pyrido[2,3-b][1][2]oxazine-based inhibitor is proposed. For the purpose of this guide, we will use the data reported for a potent EGFR inhibitor from the pyrido[2,3-b][1][2]oxazine class as a benchmark.

Table 1: Comparative Anti-proliferative Activity of a Benchmark Pyrido[2,3-b][1][2]oxazine EGFR Inhibitor[1][3]
Cell LineEGFR Mutation StatusBenchmark Inhibitor IC50 (µM)
HCC827Exon 19 Deletion0.09
NCI-H1975L858R/T790M0.89
A549Wild-Type1.10

The following sections outline a comprehensive experimental workflow to determine if a hypothetical inhibitor based on the 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine scaffold can achieve comparable or superior efficacy.

Proposed Experimental Workflow for Efficacy Evaluation

This section details the step-by-step methodologies for a head-to-head comparison of a novel 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine-based inhibitor against the benchmark pyrido[2,3-b][1][2]oxazine compound.

Gcluster_0In Vitro Evaluationcluster_1Cellular EvaluationKinase Inhibition AssayKinase Inhibition AssayCell Proliferation AssayCell Proliferation AssayKinase Inhibition Assay->Cell Proliferation AssayDetermine IC50Downstream Signaling AnalysisDownstream Signaling AnalysisCell Proliferation Assay->Downstream Signaling AnalysisConfirm cellular activityApoptosis AssayApoptosis AssayDownstream Signaling Analysis->Apoptosis AssayAssess mechanism of cell death

Caption: Proposed experimental workflow for evaluating the efficacy of novel kinase inhibitors.

Step 1: Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the novel compound against the target kinase (e.g., EGFR) and compare its IC50 value to the benchmark inhibitor.

Protocol:

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, detection antibody (anti-phosphotyrosine), HRP-conjugated secondary antibody, TMB substrate.

  • Procedure: a. Coat 96-well plates with the poly(Glu, Tyr) substrate. b. Prepare serial dilutions of the test compounds (novel and benchmark) and a vehicle control. c. In each well, combine the recombinant EGFR kinase, the test compound, and ATP in kinase buffer. d. Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed. e. Wash the wells and add the anti-phosphotyrosine primary antibody. Incubate for 1 hour at room temperature. f. Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature. g. Wash the wells and add the TMB substrate. h. Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Step 2: Cell Proliferation Assay

Objective: To assess the anti-proliferative effects of the novel inhibitor in cancer cell lines with varying target kinase dependency and compare its efficacy to the benchmark.

Protocol:

  • Reagents and Materials: HCC827, NCI-H1975, and A549 cell lines, RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well cell culture plates, MTT reagent, DMSO.

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds (novel and benchmark) and a vehicle control for 72 hours. c. Add MTT reagent to each well and incubate for 4 hours. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Step 3: Western Blot Analysis of Downstream Signaling

Objective: To confirm that the anti-proliferative effects are due to the inhibition of the target kinase signaling pathway.

GEGFREGFRPI3KPI3KEGFR->PI3KAktAktPI3K->AktmTORmTORAkt->mTORProliferationCell Proliferation & SurvivalmTOR->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

Protocol:

  • Reagents and Materials: Cell lines, lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure: a. Treat cells with the test compounds at their respective IC50 concentrations for a specified time. b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and probe with primary antibodies overnight. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the extent of pathway inhibition.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to evaluating the efficacy of novel inhibitors based on the 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine scaffold. By directly comparing its performance against a well-characterized pyrido[2,3-b][1][2]oxazine-based inhibitor, researchers can rapidly assess its therapeutic potential. Positive outcomes from this proposed workflow would warrant further investigation into the selectivity profile, pharmacokinetic properties, and in vivo efficacy of this exciting new class of compounds. The broader family of pyridoxazines continues to hold significant promise for the development of targeted therapies, and the exploration of novel isomeric scaffolds is a critical step in unlocking their full potential.[2][4][5]

References

  • Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. [Link]

  • Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC - NIH. [Link]

  • Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. ResearchGate. [Link]

  • Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. PubMed. [Link]

A Tale of Two Scaffolds: A Comparative Analysis of Pyrido[3,4-b]oxazine and Benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. This guide provides an in-depth comparative analysis of two prominent heterocyclic systems: the emerging pyrido[3,4-b]oxazine and the well-established benzoxazine scaffolds. By examining their synthesis, chemical properties, and biological activities, supported by experimental data, this document aims to equip you with the necessary insights to make an informed choice for your specific application.

Introduction: A Structural Overview

At the heart of this comparison lie two bicyclic heterocyclic scaffolds. Benzoxazines feature a benzene ring fused to a 1,3-oxazine ring.[1] Their versatility and the low cost of their starting materials have made them a cornerstone in materials science, particularly in the development of high-performance thermosetting polymers known as polybenzoxazines.[1]

The pyrido[3,4-b]oxazine scaffold, in contrast, incorporates a pyridine ring fused to an oxazine ring. This nitrogen atom in the aromatic ring introduces a significant electronic perturbation, altering the scaffold's properties and making it an intriguing candidate for applications in medicinal chemistry.[2] This guide will delve into the nuanced differences that arise from this seemingly subtle structural change.

Synthesis: Building the Core

The synthetic accessibility of a scaffold is a paramount consideration. Here, we explore the primary routes to both benzoxazine and pyrido[3,4-b]oxazine derivatives.

The Workhorse of Benzoxazine Synthesis: The Mannich Reaction

The most prevalent and efficient method for synthesizing 1,3-benzoxazines is the Mannich condensation.[3][4] This one-pot reaction typically involves the condensation of a phenol, a primary amine, and formaldehyde.[3][5] The simplicity and versatility of this approach have allowed for the creation of a vast library of benzoxazine monomers with diverse functionalities.[3]

Experimental Protocol: One-Pot Synthesis of a Benzoxazine Monomer [4]

  • Dissolution: A bio-based phenolic compound (e.g., vanillin, thymol, or carvacrol) (6.6 mmol) and a primary amine (e.g., Jeffamine D-230) (3.3 mmol) are dissolved in 40 mL of chloroform and stirred until a clear solution is obtained.

  • Addition of Formaldehyde: Paraformaldehyde (13.2 mmol) is added to the solution.

  • Reflux: The reaction mixture is refluxed for 48 hours.

  • Work-up: The mixture is cooled to room temperature and washed sequentially with 1N sodium hydroxide solution (3 x 30 mL) and water (2 x 20 mL).

  • Isolation: The organic phase is dried over sodium sulfate, and the solvent is removed under vacuum to yield the benzoxazine monomer.

G phenol Phenol reflux Reflux phenol->reflux amine Primary Amine amine->reflux formaldehyde Formaldehyde formaldehyde->reflux solvent Solvent (e.g., Chloroform) solvent->reflux workup Aqueous Work-up reflux->workup benzoxazine Benzoxazine Monomer workup->benzoxazine

Caption: General workflow for the one-pot synthesis of benzoxazine monomers via the Mannich condensation.

Navigating the Synthesis of Pyrido[3,4-b]oxazines

The synthesis of pyrido[3,4-b]oxazines is less commonly documented than that of benzoxazines, with routes often being more specific to the target molecule. However, general strategies can be gleaned from the synthesis of related pyridoxazine isomers. One approach involves the cyclization of a substituted aminopyridine with a suitable reagent. For instance, the synthesis of pyrido[4,3-b][1][6]oxazines has been achieved by reacting a 5-amino-4-hydroxypyridine derivative with α-halo ketones.[7]

Conceptual Synthetic Approach for a Pyrido[3,4-b]oxazine Derivative

A plausible synthetic route to a pyrido[3,4-b]oxazine could involve the reaction of a 3-amino-4-hydroxypyridine with a suitable two-carbon electrophile, such as an α-halo ketone or a 1,2-dihaloethane, analogous to the synthesis of 1,4-benzoxazines from 2-aminophenols.[8][9]

G aminopyridine Substituted 3-Amino-4-hydroxypyridine cyclization Cyclization aminopyridine->cyclization electrophile α-Halo Ketone or 1,2-Dihaloethane electrophile->cyclization base Base base->cyclization pyridoxazine Pyrido[3,4-b]oxazine Derivative cyclization->pyridoxazine G benzoxazine Benzoxazine Scaffold materials Materials Science benzoxazine->materials composites Composites materials->composites adhesives Adhesives materials->adhesives coatings Coatings materials->coatings electronics Electronics materials->electronics

Caption: Primary application areas of the benzoxazine scaffold.

Pyrido[3,4-b]oxazines: A Focus on Human Health

The biological activities of pyrido[3,4-b]oxazine and its isomers position this scaffold firmly within the domain of drug discovery and development. [10]Its ability to serve as a core for potent and selective therapeutic agents makes it a valuable tool for medicinal chemists targeting a variety of diseases, particularly in oncology. [7][11]

G pyridoxazine Pyrido[3,4-b]oxazine Scaffold medicinal Medicinal Chemistry pyridoxazine->medicinal drug_discovery Drug Discovery medicinal->drug_discovery anticancer Anticancer Agents drug_discovery->anticancer kinase_inhibitors Kinase Inhibitors drug_discovery->kinase_inhibitors

Caption: Primary application areas of the pyrido[3,4-b]oxazine scaffold.

Conclusion: Choosing the Right Tool for the Job

The comparative analysis of pyrido[3,4-b]oxazine and benzoxazine scaffolds reveals a fascinating dichotomy rooted in a subtle yet profound structural difference.

Benzoxazines are the undisputed champions of high-performance thermosetting polymers. Their straightforward synthesis, coupled with the exceptional properties of their resulting polymers, makes them the go-to scaffold for demanding applications in materials science.

Pyrido[3,4-b]oxazines , on the other hand, are a rising star in the firmament of medicinal chemistry. The strategic placement of a nitrogen atom in the aromatic ring imbues this scaffold with the electronic properties necessary for potent and selective interactions with biological targets, making it a promising platform for the development of novel therapeutics.

Ultimately, the choice between these two scaffolds is not a matter of superiority but of suitability. For the materials scientist seeking to create robust and resilient materials, the benzoxazine scaffold offers a proven and versatile solution. For the medicinal chemist on the quest for the next breakthrough drug, the pyrido[3,4-b]oxazine scaffold provides a rich and largely untapped territory for exploration.

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A Guide to the Spectroscopic Comparison of Synthesized versus Commercial 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the unequivocal confirmation of a molecule's identity and purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive framework for the spectroscopic comparison of laboratory-synthesized 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine with its commercially available counterpart. By employing a multi-technique spectroscopic approach, we can meticulously verify the structural integrity and purity of the synthesized compound, ensuring it is identical to the commercial standard.

This guide is structured to provide not just the "how" but also the "why" behind the experimental choices, reflecting a commitment to scientific rigor and trustworthiness. We will delve into the principles of each spectroscopic technique and illustrate the expected data, empowering the researcher to conduct a thorough and conclusive analysis.

Synthesis Pathway and Rationale

While specific proprietary synthesis routes for commercial 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine are not always publicly disclosed, a plausible and common approach for the synthesis of similar pyridoxazine scaffolds involves a cyclization reaction. A proposed synthetic route is outlined below. The choice of reagents and reaction conditions is critical for achieving a good yield and high purity of the final product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3-amino-4-hydroxypyridine 3-Amino-4-hydroxypyridine Reaction_Vessel Cyclization Reaction 3-amino-4-hydroxypyridine->Reaction_Vessel 1-bromo-2-chloroethane 1-Bromo-2-chloroethane 1-bromo-2-chloroethane->Reaction_Vessel Synthesized_Product 5-Chloro-2,3-dihydro-1H- pyrido[3,4-b]oxazine Reaction_Vessel->Synthesized_Product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Caption: Proposed synthesis workflow for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine.

The rationale for this proposed synthesis involves the nucleophilic attack of the amino and hydroxyl groups of 3-amino-4-hydroxypyridine on the two electrophilic carbons of 1-bromo-2-chloroethane, leading to the formation of the oxazine ring. The final chlorination step to yield the target compound would follow established aromatic halogenation protocols.

Spectroscopic Analysis Workflow

A multi-pronged analytical approach is essential for a comprehensive comparison. The following workflow ensures that all aspects of the molecular structure are probed.

Spectroscopic_Workflow Start Sample Preparation (Synthesized and Commercial) NMR ¹H and ¹³C NMR Spectroscopy Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Conclusion Structural Confirmation and Purity Assessment Data_Analysis->Conclusion

A Comparative Guide to Cross-Reactivity Profiling of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of a Privileged Scaffold

The 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine core represents a compelling heterocyclic scaffold for drug discovery.[1][2] Heterocyclic compounds form the structural backbone of a significant portion of modern pharmaceuticals, prized for their ability to present functional groups in precise three-dimensional orientations, thereby enabling specific interactions with biological targets.[3][4][5][6] The inherent physicochemical properties of such scaffolds can also lead to favorable pharmacokinetic profiles.[7]

However, the journey from a promising scaffold to a selective therapeutic agent is fraught with challenges, chief among them being off-target activity. A compound's interaction with unintended proteins can lead to toxicity or diminish its efficacy. Conversely, in some cases, these "off-target" interactions can be harnessed for beneficial polypharmacological effects.[8][9][10] Therefore, a rigorous and early assessment of a compound's cross-reactivity is not merely a regulatory hurdle but a cornerstone of rational drug design.[11]

This guide provides a comprehensive framework for conducting cross-reactivity studies on novel derivatives of the 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine scaffold. We will move beyond theoretical discussions to provide detailed, field-proven experimental protocols, data interpretation strategies, and a comparative analysis using hypothetical derivatives to illustrate the decision-making process. Our focus is on two complementary pillars of selectivity profiling: broad-panel biochemical assays and in-situ cellular target engagement.

Part 1: The Rationale for a Multi-Pronged Selectivity Assessment

In many therapeutic areas, particularly oncology, kinase inhibitors are a major focus. The human kinome consists of over 500 kinases, which share a structurally conserved ATP-binding pocket.[12] This conservation is a primary driver of cross-reactivity, where an inhibitor designed for one kinase may bind to many others.[12][13][14] A thorough understanding of these interactions is critical. A compound that appears potent in an isolated enzyme assay may fail in a cellular context due to poor permeability, rapid metabolism, or inability to engage its target in the complex cellular milieu.

Therefore, a robust cross-reactivity assessment strategy must be two-fold:

  • Biochemical Profiling: To understand the compound's intrinsic affinity against a wide array of purified targets (e.g., a kinome panel). This provides a broad, unbiased view of potential interactions.

  • Cellular Target Engagement: To confirm that the compound binds to its intended target (and potential off-targets) within a living cell, providing physiological relevance to the biochemical data.[15]

By integrating data from both approaches, researchers can build a high-confidence "selectivity profile" that guides lead optimization, predicts potential liabilities, and ultimately increases the probability of clinical success.[16]

Part 2: Core Methodologies for Cross-Reactivity Profiling

We present two gold-standard methodologies that provide complementary insights into a compound's selectivity.

Methodology A: Broad-Panel Biochemical Screen via Competitive Binding Assay

This technique is a high-throughput method to determine the affinity of a test compound against a large panel of targets by measuring its ability to displace a known, labeled ligand.[17][18]

Causality and Principle: The assay's principle is based on the law of mass action. An unlabeled test compound competes with a labeled probe (often fluorescent or radioactive) for the same binding site on a target protein.[17][19] The concentration at which the test compound displaces 50% of the labeled probe is its IC50 value, which can then be converted to a binding affinity constant (Ki) to provide a quantitative measure of potency.

cluster_prep Assay Preparation cluster_exec Assay Execution cluster_read Data Acquisition & Analysis p1 Immobilize Target Protein (e.g., Kinase Panel) e1 Incubate Target, Labeled Ligand, & Test Compound p1->e1 p2 Prepare Labeled Ligand (Fluorescent Probe) p2->e1 p3 Prepare Test Compounds (Serial Dilutions) p3->e1 e2 Allow to Reach Equilibrium e1->e2 e3 Wash to Remove Unbound Components e2->e3 d1 Measure Signal (e.g., Fluorescence) e3->d1 d2 Plot Dose-Response Curve (% Inhibition vs. [Compound]) d1->d2 d3 Calculate IC50 d2->d3 d4 Convert IC50 to Ki (Cheng-Prusoff Equation) d3->d4 out Final Data d4->out Comparative Selectivity Profile

Caption: Workflow for a Competitive Binding Assay.

Detailed Experimental Protocol: Competitive Binding Assay

  • Plate Preparation: Utilize a 384-well microplate suitable for the detection method (e.g., low-volume, black plates for fluorescence). The target proteins (e.g., a panel of 100 kinases) are immobilized or prepared in solution according to the assay vendor's specifications.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each derivative compound in 100% DMSO.

    • Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a concentration gradient. A typical starting concentration in the assay might be 10 µM.

  • Assay Reaction:

    • Add the assay buffer to all wells.

    • Add the labeled ligand (probe) to all wells at a concentration typically at or below its known dissociation constant (Kd) for the target.

    • Add the diluted test compounds to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) controls for no inhibition and a known potent inhibitor as a positive control.

    • Initiate the binding reaction by adding the target protein solution to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. Protect from light if using a fluorescent probe.

  • Detection: Read the plate using a suitable microplate reader. The signal will be inversely proportional to the binding of the test compound.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.[17]

Senior Application Scientist's Note: The choice of the labeled probe is critical. It must bind to the same site as your test compounds, and its Kd must be accurately known for a reliable Ki calculation. Running a "Z-factor" validation experiment with your controls before screening is essential to ensure the assay is robust and reproducible.

Methodology B: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that assesses target engagement in a physiological setting—the intact cell.[20][21] It is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein structure, leading to an increase in its melting temperature (Tm).[22][23]

Causality and Principle: Heating cells or cell lysates causes proteins to denature and aggregate out of solution. Stabilized proteins, bound by a drug molecule, will resist this thermal denaturation until a higher temperature is reached.[15][23] By measuring the amount of soluble protein remaining at various temperatures, one can determine a melting curve and the shift in that curve upon compound treatment (the thermal shift, or ΔTm).

cluster_treat Cell Treatment cluster_heat Thermal Challenge cluster_process Sample Processing & Analysis cluster_data Data Interpretation t1 Culture Cells Expressing Target Protein t2 Treat Cells with Test Compound or Vehicle t1->t2 t3 Incubate to Allow Target Engagement t2->t3 h1 Aliquot Treated Cells t3->h1 h2 Heat Aliquots Across a Temperature Gradient (e.g., 40°C to 70°C) h1->h2 p1 Lyse Cells (e.g., Freeze-Thaw) h2->p1 p2 Separate Soluble Fraction from Precipitated Aggregates (Centrifugation) p1->p2 p3 Quantify Soluble Target Protein (e.g., Western Blot, ELISA) p2->p3 d1 Plot % Soluble Protein vs. Temperature p3->d1 d2 Determine Melting Temp (Tm) for Vehicle and Compound d1->d2 d3 Calculate Thermal Shift (ΔTm = Tm_compound - Tm_vehicle) d2->d3 out Final Data d3->out Confirmation of Target Engagement

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Experimental Protocol: CETSA® (Western Blot Detection)

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line overexpressing a target kinase) to ~80% confluency.

    • Treat the cells with the desired concentration of the derivative compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours in serum-free media.

  • Harvesting and Aliquoting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension (e.g., 50 µL) into PCR tubes, one for each temperature point.

  • Heat Challenge:

    • Place the PCR tubes in a thermal cycler with a temperature gradient program. A typical range is 40°C to 70°C in 2-3°C increments.

    • Heat for 3 minutes at the specified temperatures, followed by 3 minutes at 25°C.[22]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction using a standard method like a BCA assay.

    • Prepare samples for SDS-PAGE by normalizing the total protein loaded for each sample.

    • Perform Western blotting using a primary antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group (vehicle and compound), plot the normalized band intensity against the temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the Tm (the temperature at which 50% of the protein is denatured).

    • The thermal shift (ΔTm) is the difference between the Tm of the compound-treated sample and the vehicle-treated sample.

Senior Application Scientist's Note: The initial experiment should be a "melt scan" to determine the optimal temperature range for your target protein. A significant and dose-dependent ΔTm is strong evidence of direct target engagement in the cellular environment. This assay can also be adapted to a high-throughput format using methods like AlphaScreen®.[22]

Part 3: Comparative Analysis of Hypothetical Derivatives

To illustrate the power of this dual-methodology approach, let's consider three hypothetical derivatives of our core scaffold, designed to improve potency against a primary target, Kinase A.

  • Compound 101 (Parent Scaffold): The starting point.

  • Derivative 101-A: Modification intended to increase potency.

  • Derivative 101-B: Alternative modification to improve selectivity.

Table 1: Comparative Biochemical Selectivity Profile (Ki in nM)

TargetCompound 101 (Parent)Derivative 101-ADerivative 101-BAlternative Compound X
Kinase A (Primary) 1508 25 15
Kinase B45012 8002,500
Kinase C2,3001,500>10,0005,000
Kinase D8006501,200950
Kinase E (hERG-related)>10,0005,000>10,00075
Kinase F35025 6001,800

Data is hypothetical for illustrative purposes.

Table 2: Cellular Target Engagement (ΔTm in °C)

Cell Line / TargetDerivative 101-A (1 µM)Derivative 101-B (1 µM)
Cell Line 1 (Kinase A) + 5.8°C + 4.1°C
Cell Line 2 (Kinase B) + 5.1°C + 0.9°C
Cell Line 3 (Kinase F) + 3.5°C + 1.2°C

Data is hypothetical for illustrative purposes.

Analysis and Interpretation:

  • Alternative Compound X (The cautionary tale): This compound shows good potency and selectivity in the biochemical kinase panel but has a significant liability against Kinase E, which is related to the hERG channel, a critical anti-target in safety pharmacology. This highlights the importance of including relevant safety targets in initial screening panels.

start Start: Candidate Compound biochem Biochemical Screen (e.g., Kinome Panel) start->biochem decision1 Potent & Selective? biochem->decision1 Analyze Ki Data cellular Cellular Engagement (CETSA®) decision2 Off-Targets Confirmed in cellulo? cellular->decision2 Primary & Off-Targets Both Engaged proceed Proceed to Further Studies cellular->proceed Primary Target Engaged Off-Targets Not Engaged decision1->cellular Yes redesign Redesign / Deprioritize decision1->redesign No (Poor Potency or Selectivity) decision2->proceed No (Biochemical hit was a cell-based artifact) decision2->redesign Yes

Caption: Decision-making workflow based on integrated cross-reactivity data.

Conclusion

The evaluation of cross-reactivity is a critical, data-driven process in modern drug discovery. For derivatives of the 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine scaffold, or any novel chemical series, a cursory look at primary target potency is insufficient. A systematic approach, integrating broad biochemical profiling with robust cellular target engagement assays like CETSA®, is essential for building a comprehensive understanding of a compound's true biological activity. This dual-pronged strategy enables researchers to identify candidates with the highest potential for success, saving invaluable time and resources by focusing on compounds that are not only potent but also selective.

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comparing the cost-effectiveness of different synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that selecting the right synthetic pathway is a critical decision that profoundly influences the economic viability, scalability, and environmental footprint of chemical and pharmaceutical manufacturing.[1][2] This guide provides a comprehensive framework for , moving beyond simple yield comparisons to a holistic analysis that integrates process efficiency, economic costs, and sustainability metrics. Our objective is to empower researchers, scientists, and drug development professionals to make data-driven decisions that balance innovation with commercial and environmental realities.

The Pillars of a Robust Cost-Effectiveness Analysis

A truly cost-effective synthesis route is not merely the cheapest on paper; it is a synergistic blend of economic viability, process efficiency, and green chemistry principles. Neglecting any one of these pillars can lead to unforeseen costs, scalability issues, and regulatory hurdles down the line.

  • Economic Viability: This extends beyond the price of starting materials. A thorough analysis must account for the cost of all reagents, catalysts, solvents, and the energy required for heating, cooling, and separations.[3][4] Furthermore, "hidden" costs such as waste disposal and specialized equipment requirements are significant factors.[5]

  • Process Efficiency: Efficiency is measured by how effectively raw materials are converted into the final product. Key considerations include the number of synthetic steps, overall yield, and reaction times.[6] Strategic decisions, such as employing a convergent versus a linear approach, can dramatically impact efficiency and throughput.[7][8]

  • Sustainability & Safety (Green Chemistry): In the modern chemical industry, sustainability is not just an ethical consideration but a crucial economic and regulatory one.[9][10] Routes that minimize hazardous waste, reduce energy consumption, and use safer solvents are inherently more cost-effective in the long term due to lower disposal costs, reduced regulatory burdens, and a safer working environment.[11]

Decision Framework for Route Evaluation

The process of selecting a synthesis route can be visualized as a multi-stage funnel, where each stage involves a more detailed level of scrutiny.

cluster_0 Stage 1: Initial Scouting cluster_1 Stage 2: In-Silico & Metric Analysis cluster_2 Stage 3: Lab-Scale Validation cluster_3 Stage 4: Final Selection Scouting Identify Multiple Potential Routes (Linear, Convergent, Biocatalytic) Metrics Calculate Key Metrics (PMI, Atom Economy, E-Factor) Predictive Cost Modeling Scouting->Metrics Quantitative Filtering Validation Experimental Verification (Yield, Purity, Robustness) Metrics->Validation Down-selection Selection Holistic Cost-Benefit Analysis (Scalability, Safety, Supply Chain) Validation->Selection Final Decision

Caption: A staged approach to synthesis route selection.

Key Metrics for Quantitative Comparison

Objective comparison requires standardized metrics. While yield is a familiar starting point, it provides an incomplete picture. The following "green chemistry" metrics are indispensable for a comprehensive evaluation.[12][13]

MetricFormulaWhat It MeasuresCausality & Insight
Atom Economy (AE) (MW of product / Σ MW of reactants) x 100%Efficiency of atom incorporation from reactants into the final product.A high AE indicates a more efficient reaction design, minimizing the generation of stoichiometric byproducts. It is a theoretical measure of waste.
E-Factor Total Mass of Waste (kg) / Mass of Product (kg)The actual amount of waste generated per unit of product.A lower E-Factor is better. This metric provides a stark, real-world measure of a process's environmental impact, encompassing solvent losses, reagent byproducts, and yield losses.[11]
Process Mass Intensity (PMI) Total Mass Input (kg) / Mass of Product (kg)The total mass of materials (reactants, solvents, reagents, process water) required to produce a certain mass of product.[14][15]PMI is a holistic metric widely adopted by the pharmaceutical industry.[16][17] It directly reflects process efficiency; a high PMI often signals significant solvent use and opportunities for optimization.[14]
Reaction Mass Efficiency (RME) Mass of Product / (Σ Mass of Reactants + Reagents) x 100%A more comprehensive measure than AE, as it accounts for reaction yield and the stoichiometry of reagents.[12]RME provides a clearer picture of the mass efficiency of a specific transformation, highlighting the impact of excess reagents and incomplete conversions.[13]

Strategic Synthesis Design for Enhanced Cost-Effectiveness

The architectural design of a synthetic route has a profound impact on its overall efficiency and cost. Two key strategic considerations are the choice between linear and convergent synthesis and the implementation of telescoped reactions.

Linear vs. Convergent Synthesis

A linear synthesis builds a molecule sequentially, with each step's product becoming the starting material for the next. This approach is often conceptually simple but suffers from a rapid decline in overall yield with each additional step.[18][19]

A convergent synthesis , by contrast, prepares key fragments of the target molecule independently. These fragments are then combined in the final stages.[7][8] This parallel processing approach significantly improves the overall yield because the longest linear sequence of reactions is much shorter.[18]

cluster_linear Linear Synthesis (Overall Yield = 0.8^5 = 33%) cluster_convergent Convergent Synthesis (Overall Yield = 0.8^3 = 51%) A A B B A->B 80% C C B->C 80% D D C->D 80% E E D->E 80% F F E->F 80% G G H H G->H 80% K K H->K 80% I I J J I->J 80% J->K L L K->L 80% Final Final L->Final 80% M M M->L

Caption: Convergent synthesis minimizes yield loss by shortening the longest linear sequence.

Telescoping Reactions

Process chemists often "telescope" multiple reaction steps, meaning they are performed sequentially in the same reactor without isolating the intermediate products.[20][21] This strategy offers substantial cost savings by:

  • Reducing Solvent Waste: Eliminates the need for solvents used in workup and purification of intermediates.[22]

  • Saving Time and Labor: Circumvents time-consuming isolation and purification procedures.[23]

  • Increasing Throughput: Shortens the overall process cycle time.

Case Study: Comparing Routes to an Active Pharmaceutical Ingredient (API)

Let's compare two hypothetical routes to a chiral amine API to illustrate these principles.

Route A: Traditional Linear Synthesis A 6-step linear route starting from a commodity chemical. It involves a classical resolution step to establish stereochemistry, which has a theoretical maximum yield of 50%. The process relies heavily on standard organic solvents and requires isolation of each intermediate.

Route B: Modern Convergent & Biocatalytic Synthesis A 3-step convergent route. Two key fragments are synthesized in parallel. A crucial stereoselective step is achieved using a transaminase enzyme (biocatalysis), which offers high enantioselectivity (>99% ee) and avoids a wasteful resolution.[24][25] The final two steps are telescoped.

Quantitative Comparison
ParameterRoute A (Linear)Route B (Convergent/Biocatalytic)Rationale for Difference
Number of Steps 63Convergent design and biocatalysis shorten the sequence.[26]
Longest Linear Sequence 6 steps2 stepsThe essence of convergent synthesis.[18]
Overall Yield ~15%~65%Avoids the 50% max yield of classical resolution and benefits from a shorter sequence.
Process Mass Intensity (PMI) ~250~40Biocatalysis often runs in water, and telescoping dramatically reduces solvent use for workups.[27]
Estimated Raw Material Cost $150 / kg$100 / kgRoute B may use more complex starting materials, but the higher overall yield and efficiency lead to lower cost per kg of product.[28]
Key Advantage Conceptually straightforward; uses well-established reactions.High efficiency, excellent stereocontrol, significantly reduced waste, and safer operating conditions.[5]
Key Disadvantage Very low overall yield, high waste generation (high PMI), costly resolution step.Requires expertise in biocatalysis and process development for telescoping.

Analysis: Route B is demonstrably superior in terms of cost-effectiveness. The high overall yield means that for every kilogram of starting material, over four times more product is generated compared to Route A. The dramatic reduction in PMI from 250 to 40 signifies a massive decrease in solvent purchasing and waste disposal costs, which are major cost drivers in pharmaceutical manufacturing.[15][16] While developing the biocatalytic step requires an initial investment, the long-term savings in materials, waste, and operational time are substantial, making it the clear choice for sustainable and economic production.[24]

Experimental Protocols

Protocol 1: How to Calculate Process Mass Intensity (PMI)

This protocol outlines the steps to calculate the PMI for a single synthetic step, which can then be aggregated for the entire process.

Objective: To quantify the total mass used to produce a specified mass of the desired product.

Materials:

  • Detailed batch records or laboratory notebook entries for the specific reaction.

  • Mass data for all reactants, reagents, catalysts, solvents (for reaction and workup/purification), and process water.

  • Final isolated mass of the pure product.

Procedure:

  • List All Inputs: Create a comprehensive list of every material that enters the reactor or is used in the subsequent workup and purification process.

  • Record Mass of Each Input: For each item on the list, record the exact mass (in kg) used in the process.

  • Sum Total Mass Input: Calculate the sum of the masses of all input materials.

    • Total Mass Input (kg) = Mass(reactant 1) + Mass(reactant 2) + ... + Mass(solvent) + Mass(reagents) + Mass(workup materials)

  • Record Product Mass: Record the final, dry, isolated mass of the pure product (in kg).

  • Calculate PMI: Divide the Total Mass Input by the Mass of the Product.

    • PMI = Total Mass Input (kg) / Mass of Product (kg)

Self-Validation:

  • Ensure all materials, including process water and materials used for cleaning if they are part of the process stream, are included. Water is often excluded in some calculations, but for a true PMI, it should be considered.[12]

  • Cross-check the masses with batch records to ensure accuracy. The final product mass must be for the isolated, purified material, not a crude yield.

Protocol 2: Framework for a Preliminary Cost of Goods (COGs) Analysis

This protocol provides a simplified framework for estimating the material costs of a synthetic route.

Objective: To estimate the contribution of raw materials to the final cost of the product, allowing for early-stage comparison of different routes.

Procedure:

  • Map the Synthetic Route: Draw out the full synthetic sequence, including all reactants, reagents, and catalysts for each step.

  • Determine Stoichiometry and Yield: For each step, note the molar equivalents of all inputs relative to the limiting reagent and the expected experimental yield.

  • Source Material Costs: Obtain quotes or catalog prices for all materials. For industrial scale, it's crucial to get quotes for the relevant quantities (e.g., cost per kg in 100 kg drums, not cost per gram).

  • Calculate Cost per Step:

    • For each step, calculate the mass of each input required to produce 1 kg of the step's product, factoring in stoichiometry and yield.

    • Required Mass = (MW_input / MW_product) * (molar_equivalents / yield) * 1 kg

    • Multiply the required mass of each input by its cost per kg.

    • Sum the costs for all inputs in that step to get the material cost for that transformation.

  • Calculate Cumulative Cost: Work forward through the synthesis. The cost of the final product is the sum of the material costs for the final step plus the cost of the starting material for that step (which was the product of the previous step).

    • This provides a cumulative "Cost of Goods" for materials throughout the synthesis.[4][28]

Self-Validation:

  • Use consistent units throughout the calculation.

  • Factor in typical supplier price breaks for larger quantities to reflect a more realistic scaled-up cost.

  • This model primarily reflects material costs. For a full COGs, labor, capital equipment, energy, and waste disposal must be added, but this material-focused approach is excellent for early-stage route comparison.[29]

References

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Validation of Pyrido-Oxazine Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel anticancer compound from a promising hit in a petri dish to a potential clinical candidate is fraught with challenges. The pyrido-oxazine scaffold has emerged as a fertile ground for the discovery of potent kinase inhibitors and modulators of critical oncogenic pathways. However, the true measure of their therapeutic potential lies not in the compelling in vitro data alone, but in the successful validation of these findings in complex in vivo models. This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating pyrido-oxazine compounds, emphasizing the scientific rationale behind experimental choices and presenting a framework for robust, translatable research.

The In Vitro-In Vivo Disconnect: A Critical Hurdle in Drug Development

The transition from a controlled in vitro environment to a dynamic in vivo system is a significant bottleneck in oncology drug discovery.[1] While in vitro assays offer high-throughput screening and mechanistic insights in a cost-effective manner, they often fail to recapitulate the intricate biological complexity of a tumor within a living organism.[2] Factors such as drug metabolism, pharmacokinetics (PK), pharmacodynamics (PD), tumor microenvironment, and interstitial pressure in solid tumors can dramatically alter a compound's efficacy.[1][3] This guide will dissect these challenges and provide a roadmap for validating promising pyrido-oxazine candidates.

Part 1: The In Vitro Proving Ground - Characterizing Pyrido-Oxazine Activity

Initial assessment of novel pyrido-oxazine compounds invariably begins with a battery of in vitro assays designed to determine their biological activity and mechanism of action.

Anti-Proliferative and Cytotoxicity Assays: The First Litmus Test

The foundational step in evaluating a new anticancer agent is to assess its ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[4]

Featured Pyrido-Oxazine Compound (EGFR Inhibitor): Compound 7f

A recently developed series of pyrido[2,3-b][1][5]oxazine derivatives has shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC).[4][6] One of the lead compounds, 7f , demonstrated promising anti-proliferative effects against various NSCLC cell lines.[4][7]

Table 1: In Vitro Anti-Proliferative Activity of Compound 7f [4][6]

Cell LineEGFR Mutation StatusIC50 (µM)
HCC827Exon 19 Deletion0.09
NCI-H1975L858R/T790M0.89
A-549Wild-Type1.10

These results highlight the potent and selective activity of compound 7f against EGFR-mutated cancer cells, with a particularly noteworthy sub-micromolar IC50 value in the HCC827 cell line.[4]

Delving Deeper: Mechanistic In Vitro Assays

Beyond simple cytotoxicity, it is crucial to understand how a compound exerts its effects. For pyrido-oxazines targeting specific signaling pathways, a range of mechanistic assays are employed.

  • Kinase Inhibition Assays: For compounds like 7f, which are designed as EGFR tyrosine kinase inhibitors (TKIs), assays measuring the inhibition of EGFR autophosphorylation are critical to confirm target engagement.[4]

  • Apoptosis Assays: To determine if the observed cell death is due to programmed cell death, apoptosis assays are conducted. For instance, compound 7f was shown to induce significant apoptosis in cancer cells.[4]

  • NF-κB Pathway Modulation: Another class of pyrido-oxazines has been shown to target the NF-κB signaling pathway, a critical regulator of cancer cell proliferation and survival.[8][9] In vitro assays for these compounds include measuring the DNA binding ability of the p65 subunit of NF-κB and NF-κB-regulated luciferase expression.[8]

Part 2: The In Vivo Arena - Validating Efficacy in Living Systems

While in vitro data provides a strong foundation, the ultimate test of a compound's therapeutic potential is its performance in a living organism. The choice of the in vivo model is paramount for obtaining clinically relevant data.

From Cell Lines to Tumors: The Xenograft Model

A common starting point for in vivo testing is the use of xenograft models, where human cancer cell lines are implanted into immunodeficient mice.[9] This allows for the assessment of a compound's ability to inhibit tumor growth in a more complex biological setting.

In_Vitro_to_In_Vivo_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation invitro_assays Anti-proliferative Assays (e.g., MTT) IC50 Determination mechanistic_studies Mechanistic Assays (e.g., Kinase Inhibition, Apoptosis) invitro_assays->mechanistic_studies Confirm Mechanism lead_identification Lead Compound Identification mechanistic_studies->lead_identification Select Candidate xenograft_model Xenograft Model Development (Cell Line or PDX Implantation) lead_identification->xenograft_model Transition to In Vivo treatment Compound Administration (e.g., Oral, IP) xenograft_model->treatment efficacy_assessment Tumor Growth Inhibition Survival Analysis treatment->efficacy_assessment pk_pd_studies Pharmacokinetic/ Pharmacodynamic Analysis treatment->pk_pd_studies

Caption: Workflow from in vitro screening to in vivo validation.

Patient-Derived Xenografts (PDX): A More Predictive Model

To better recapitulate the heterogeneity and microenvironment of human tumors, patient-derived xenograft (PDX) models are increasingly being used.[10][11][12] In PDX models, tumor fragments from a patient are directly implanted into immunodeficient mice, thereby preserving the original tumor architecture and genetic landscape.[13] For evaluating EGFR inhibitors like the pyrido-oxazine compound 7f, PDX models derived from NSCLC patients with specific EGFR mutations would be the gold standard.[10][14]

A Case Study in Translation: An NF-κB-Inhibiting Pyrido-Oxazine (NPO)

A study on a novel N-substituted pyrido-1,4-oxazin-3-one, termed NPO, provides a compelling example of successful in vitro to in vivo translation.[8]

In Vitro Findings for NPO:

  • Anti-proliferative Activity: NPO demonstrated dose- and time-dependent growth inhibitory effects against hepatocellular carcinoma (HCC) cell lines (HepG2, HCCLM3, and Huh-7).[8]

  • Mechanism of Action: NPO was found to downregulate the DNA binding ability of NF-κB p65, inhibit p65 phosphorylation, and suppress NF-κB dependent gene expression.[8]

In Vivo Validation of NPO:

To validate these findings, an orthotopic mouse model of HCC was utilized.

Table 2: In Vivo Efficacy of NPO in an HCC Orthotopic Mouse Model [8]

Treatment GroupDoseOutcome
Vehicle Control-Progressive Tumor Growth
NPO50 mg/kgSignificant Abrogation of Tumor Growth

This study provides crucial evidence that the in vitro NF-κB inhibitory activity of NPO translates into tangible anti-tumor efficacy in a relevant in vivo model.[8]

Part 3: Comparative Analysis and Experimental Protocols

A direct comparison of in vitro and in vivo data is essential for understanding the translational potential of a compound.

Table 3: Comparative Data for Pyrido-Oxazine Compounds

CompoundTargetIn Vitro MetricIn Vivo ModelIn Vivo Outcome
7f EGFRIC50: 0.09 µM (HCC827 cells)[4]Not ReportedNot Reported
NPO NF-κBGrowth Inhibition (HepG2, etc.)[8]HCC Orthotopic Mouse ModelSignificant Tumor Growth Abrogation at 50 mg/kg[8]

The disparity in the available data for compound 7f and NPO underscores a critical point: promising in vitro results require dedicated in vivo follow-up to ascertain their therapeutic relevance.

Detailed Experimental Protocol: Orthotopic HCC Xenograft Model

The following is a representative protocol for an in vivo study based on the methodology used for the NPO compound.[8]

  • Cell Culture and Luciferase Labeling: Culture human HCC cells (e.g., HCCLM3) and stably transfect them with a luciferase reporter gene for in vivo imaging.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

  • Orthotopic Implantation: Surgically implant the luciferase-labeled HCC cells into the liver of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth non-invasively using an in vivo imaging system to detect bioluminescence.

  • Compound Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer the pyrido-oxazine compound (e.g., NPO at 50 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal injection) on a defined schedule.

  • Efficacy Evaluation: Continue to monitor tumor growth via bioluminescence imaging. At the end of the study, sacrifice the mice, excise the livers, and measure tumor volume and weight.

  • Histological and Molecular Analysis: Perform histological analysis (e.g., H&E staining) and molecular analysis (e.g., immunohistochemistry for NF-κB p65) on the tumor tissues to confirm the in vivo mechanism of action.

Visualizing the Mechanism: The NF-κB Signaling Pathway

NF_kB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB->IkBa Inactive Complex Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Expression (Proliferation, Survival) Nucleus->Gene Promotes Transcription NPO Pyrido-Oxazine (NPO) NPO->NFkB Inhibits p65 Phosphorylation & DNA Binding

Caption: Inhibition of the NF-κB pathway by a pyrido-oxazine compound.

Conclusion and Future Directions

The validation of in vitro findings with robust in vivo models is a non-negotiable step in the development of pyrido-oxazine-based anticancer agents. This guide has highlighted the importance of this transition, showcasing both the promise of these compounds in vitro and the tangible in vivo efficacy of a representative molecule. For compounds like the potent EGFR inhibitor 7f, the clear next step is to advance them into well-designed in vivo studies, preferably utilizing PDX models of NSCLC with relevant EGFR mutations. By bridging the in vitro-in vivo gap with rigorous, mechanistically informed studies, the full therapeutic potential of the versatile pyrido-oxazine scaffold can be realized.

References

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A Researcher's Guide to Benchmarking Novel Pyrido[3,4-b]oxazine Derivatives Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine

The pyrido-oxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The novel compound, 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine, represents a new frontier in the exploration of this chemical space. While specific biological data for this particular analog is sparse, the broader class of oxazine derivatives has demonstrated promising activity across several therapeutic areas, including oncology, infectious diseases, and inflammation.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically benchmark 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine against established, mechanistically distinct drugs in these key therapeutic areas. By employing the rigorous, multi-tiered approach outlined below, researchers can elucidate the compound's potential mechanism of action, define its therapeutic window, and build a robust data package for further preclinical and clinical development.

The core principle of this guide is to establish a head-to-head comparison that is not only quantitative but also mechanistically informative. We will explore experimental designs that move beyond simple efficacy readouts to probe the underlying biology, a critical step in de-risking novel drug candidates.

Section 1: Benchmarking in Oncology

The fight against cancer is increasingly reliant on therapies with well-defined molecular targets. Our initial benchmarking strategy in oncology will therefore focus on comparing our compound of interest with two cornerstone chemotherapeutics that operate via distinct mechanisms: Doxorubicin , a DNA intercalator and topoisomerase II inhibitor, and Paclitaxel , a microtubule stabilizer.

Rationale for Benchmark Selection
  • Doxorubicin: This anthracycline antibiotic exerts its cytotoxic effects by intercalating into DNA, thereby inhibiting macromolecular biosynthesis.[1][] It also inhibits the progression of topoisomerase II, an enzyme that relaxes DNA supercoils for transcription.[1] This dual action leads to DNA damage and apoptosis.[3]

  • Paclitaxel: A member of the taxane family, paclitaxel has a unique mechanism of action. It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[4][5] This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

By comparing our novel pyrido-oxazine derivative to these two agents, we can quickly triage its potential as a DNA-damaging agent or a mitotic inhibitor.

Experimental Workflow: Oncology

A tiered approach, starting with broad in vitro screening and progressing to more complex models, is recommended.

G cluster_0 Tier 1: In Vitro Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: In Vivo Xenograft Model Cell Line Panel Cell Line Panel MTT Assay MTT Assay Cell Line Panel->MTT Assay Treatment with 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine, Doxorubicin, Paclitaxel IC50 Determination IC50 Determination MTT Assay->IC50 Determination Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Select sensitive cell lines Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Topoisomerase II Assay Topoisomerase II Assay Apoptosis Assay->Topoisomerase II Assay Microtubule Polymerization Assay Microtubule Polymerization Assay Apoptosis Assay->Microtubule Polymerization Assay Tumor Implantation Tumor Implantation Topoisomerase II Assay->Tumor Implantation If indicated by in vitro data Microtubule Polymerization Assay->Tumor Implantation If indicated by in vitro data Drug Administration Drug Administration Tumor Implantation->Drug Administration Tumor Growth Monitoring Tumor Growth Monitoring Drug Administration->Tumor Growth Monitoring Efficacy & Tolerability Assessment Efficacy & Tolerability Assessment Tumor Growth Monitoring->Efficacy & Tolerability Assessment

Caption: Tiered experimental workflow for oncology benchmarking.

Detailed Protocols

Tier 1: In Vitro Cytotoxicity Screening

  • Cell Culture: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) should be cultured in their respective recommended media.

  • MTT Assay:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine, Doxorubicin, and Paclitaxel for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Tier 3: In Vivo Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Tumor Implantation: Subcutaneously inject a sensitive human cancer cell line into the flank of each mouse.

  • Drug Administration: Once tumors reach a palpable size, randomize mice into treatment groups and administer 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine, Doxorubicin, Paclitaxel, or vehicle control via an appropriate route (e.g., intraperitoneal or intravenous).

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

Data Presentation

Table 1: Comparative In Vitro Cytotoxicity (IC50, nM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine (Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
Doxorubicin 202.37 ± 3.99[7]311 ± 0.00[8](Data Varies)
Paclitaxel 1577.2 ± 115.3[7](Data Varies)(Data Varies)

Section 2: Benchmarking in Infectious Diseases (Antibacterial)

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. The broad biological activity of oxazine derivatives suggests potential in this area. We will benchmark our compound against two widely used antibiotics with different modes of action: Ciprofloxacin , a fluoroquinolone that inhibits DNA replication, and Vancomycin , a glycopeptide that inhibits cell wall synthesis.

Rationale for Benchmark Selection
  • Ciprofloxacin: This broad-spectrum antibiotic targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[9][10] Its action is bactericidal.[10]

  • Vancomycin: A glycopeptide antibiotic, Vancomycin acts by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis in Gram-positive bacteria.[11][12]

This selection allows for a clear differentiation between activity against Gram-positive and Gram-negative bacteria and provides insight into whether the novel compound targets DNA replication or cell wall integrity.

Experimental Workflow: Antibacterial

G cluster_0 Tier 1: In Vitro Susceptibility Testing cluster_1 Tier 2: Bactericidal vs. Bacteriostatic cluster_2 Tier 3: In Vivo Infection Model Bacterial Strain Panel Bacterial Strain Panel Broth Microdilution Assay Broth Microdilution Assay Bacterial Strain Panel->Broth Microdilution Assay Treatment with 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine, Ciprofloxacin, Vancomycin MIC Determination MIC Determination Broth Microdilution Assay->MIC Determination Time-Kill Assay Time-Kill Assay MIC Determination->Time-Kill Assay Select sensitive strains MBC Determination MBC Determination Time-Kill Assay->MBC Determination Mouse Infection Model Mouse Infection Model MBC Determination->Mouse Infection Model If indicated by in vitro data Drug Administration Drug Administration Mouse Infection Model->Drug Administration Bacterial Load Assessment Bacterial Load Assessment Drug Administration->Bacterial Load Assessment Efficacy Assessment Efficacy Assessment Bacterial Load Assessment->Efficacy Assessment

Caption: Tiered experimental workflow for antibacterial benchmarking.

Detailed Protocols

Tier 1: In Vitro Susceptibility Testing

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Broth Microdilution Assay:

    • Prepare serial dilutions of the test compounds in a 96-well plate with cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that prevents visible bacterial growth.[13]

Tier 2: Bactericidal vs. Bacteriostatic Determination

  • Minimum Bactericidal Concentration (MBC) Assay:

    • Following MIC determination, subculture aliquots from wells showing no visible growth onto antibiotic-free agar plates.

    • Incubate and observe for colony growth. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation

Table 2: Comparative In Vitro Antibacterial Activity (MIC, µg/mL)

CompoundS. aureus (MRSA)E. coli
5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine (Hypothetical Data)(Hypothetical Data)
Ciprofloxacin 0.5/2.0 (MIC50/MIC90)[14](Data Varies)
Vancomycin 1/2 (MIC50/MIC90)[14]Ineffective

Section 3: Benchmarking in Inflammation

Given the anti-inflammatory properties reported for some oxazine derivatives, this is another key area for investigation. We will compare our compound to Ibuprofen , a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, and Dexamethasone , a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.

Rationale for Benchmark Selection
  • Ibuprofen: A non-selective inhibitor of COX-1 and COX-2, Ibuprofen blocks the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[15][16]

  • Dexamethasone: This corticosteroid binds to glucocorticoid receptors, and the resulting complex translocates to the nucleus to modulate the expression of a wide range of genes.[17][18] This leads to the suppression of pro-inflammatory cytokines and enzymes.[19]

This comparison will help determine if the novel compound acts via a COX-dependent pathway or a broader, glucocorticoid-like mechanism.

Experimental Workflow: Anti-Inflammation

G cluster_0 Tier 1: In Vitro Anti-Inflammatory Assay cluster_1 Tier 2: In Vivo Acute Inflammation Model LPS-stimulated Macrophages LPS-stimulated Macrophages Nitric Oxide (NO) & Cytokine Measurement Nitric Oxide (NO) & Cytokine Measurement LPS-stimulated Macrophages->Nitric Oxide (NO) & Cytokine Measurement Treatment with 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine, Ibuprofen, Dexamethasone IC50 Determination IC50 Determination Nitric Oxide (NO) & Cytokine Measurement->IC50 Determination Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema IC50 Determination->Carrageenan-induced Paw Edema If indicated by in vitro data Drug Administration Drug Administration Carrageenan-induced Paw Edema->Drug Administration Paw Volume Measurement Paw Volume Measurement Drug Administration->Paw Volume Measurement Efficacy Assessment Efficacy Assessment Paw Volume Measurement->Efficacy Assessment

Caption: Tiered experimental workflow for anti-inflammation benchmarking.

Detailed Protocols

Tier 1: In Vitro Anti-Inflammatory Assay

  • Cell Culture: Use a murine macrophage cell line (e.g., RAW 264.7).

  • LPS Stimulation:

    • Pre-treat cells with the test compounds for 1 hour.

    • Stimulate with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide and Cytokine Measurement:

    • After 24 hours, measure nitric oxide production in the culture supernatant using the Griess reagent.

    • Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA.

Tier 2: In Vivo Acute Inflammation Model

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Carrageenan-induced Paw Edema:

    • Administer the test compounds orally or intraperitoneally.

    • After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at regular intervals.

Data Presentation

Table 3: Comparative In Vivo Anti-Inflammatory Activity

CompoundDose (mg/kg)Inhibition of Paw Edema (%)
5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine (Hypothetical Data)(Hypothetical Data)
Ibuprofen 30Significant antiallodynic effects[20]
Dexamethasone 1Significant attenuation of c-fos immunopositive neurons[21]

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial benchmarking of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b]oxazine. By systematically comparing its activity against well-characterized drugs in oncology, infectious diseases, and inflammation, researchers can efficiently identify its most promising therapeutic applications and gain crucial insights into its mechanism of action. This data-driven approach is essential for making informed decisions in the early stages of drug discovery and development.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1][2]oxazine

This guide provides essential safety and logistical information for the proper disposal of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1][2]oxazine. As a chlorinated heterocyclic compound frequently utilized in medicinal chemistry and drug development, its responsible management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, offering a procedural framework grounded in established chemical safety principles to empower researchers with the knowledge for safe and compliant waste handling.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. While a comprehensive, peer-reviewed toxicological profile for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1][2]oxazine is not widely available, its structural class and available supplier data provide a strong basis for a conservative risk assessment.

The molecule belongs to the chlorinated pyridine family. Such compounds can be toxic and may persist in the environment.[3][4] The primary known hazards are related to irritation. According to supplier safety data, the compound is classified with GHS07 (Harmful/Irritant) and is associated with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, all handling and disposal procedures must be designed to prevent contact with skin and eyes and to avoid inhalation of dust or aerosols. All chemical waste, including this compound and materials contaminated with it, should be treated as hazardous unless explicitly determined otherwise by institutional environmental health and safety (EHS) personnel.[5]

Table 1: Chemical and Physical Properties Summary

PropertyValueSource
CAS Number 1260665-77-7[6][7]
Molecular Formula C₇H₇ClN₂O[6]
Molecular Weight 170.60 g/mol [6]
Physical State Solid[8]
Known Hazards Skin, eye, and respiratory irritant (GHS07)[8]

The Core Principle: Waste Stream Segregation

The single most critical step in proper chemical waste management is segregation at the source.[1][9] Mixing different waste types is not only dangerous—potentially causing violent reactions—but it also complicates the final disposal process, often increasing costs and regulatory burdens. Chlorinated and non-chlorinated solvents, for example, are typically incinerated under different conditions, making their separation essential.[10]

The following decision workflow provides a logical pathway for segregating waste streams associated with 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1][2]oxazine.

WasteSegregationcluster_waste_typeIdentify Waste Typecluster_solidSolid Waste Streamcluster_liquidLiquid Waste Streamcluster_labwareContaminated Materials StreamstartWaste Generation(Contains 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine)is_solidIs it a solid?start->is_solidis_liquidIs it a liquid?start->is_liquidis_labwareIs it contaminated labware?start->is_labwaresolid_wasteSolid Chemical Waste Container(For neat compound, contaminated weigh paper, etc.)is_solid->solid_wasteYesis_halogenatedIs the solvent halogenated?is_liquid->is_halogenatedYessharpsIs it a sharp?is_labware->sharpsYeshalogenated_wasteHalogenated Organic Waste Containeris_halogenated->halogenated_wasteYesnon_halogenated_wasteNon-Halogenated Organic Waste Containeris_halogenated->non_halogenated_wasteNosharps_containerSharps Waste Containersharps->sharps_containerYessolid_lab_wasteSolid Lab Waste Container(Gloves, bench paper, etc.)sharps->solid_lab_wasteNo

Caption: Waste segregation decision workflow.

Standard Operating Procedure (SOP) for Disposal

Adherence to a clear, step-by-step protocol is essential for safety and compliance.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, the following minimum PPE is required:

  • Safety Goggles: To protect against splashes and fine dust.

  • Nitrile Gloves: Ensure they are appropriate for the solvents being used. Double-gloving is recommended when handling the neat compound.

  • Laboratory Coat: To protect skin and clothing.

Waste Container Management

Proper container management prevents spills and ensures waste is correctly identified.[11]

  • Select Compatible Containers: Use only containers designated for chemical waste, typically provided by your institution's EHS department.[12] For liquid waste, ensure the container is made of a material (e.g., HDPE or glass) compatible with the solvents used.

  • Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.[13] Fill in all required information: full chemical name(s), concentration(s), and accumulation start date. Do not use abbreviations or chemical formulas.

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[11][13] Using a funnel that is then removed and cleaned is best practice; never leave a funnel in an open waste container.

  • Avoid Overfilling: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills during transport.[11]

Disposal of Neat (Pure) Compound

For expired or unused solid 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1][2]oxazine:

  • If the original container is in good condition, it can often be disposed of directly. Ensure the label is intact and clear.

  • Place the container in a designated Satellite Accumulation Area (SAA) as specified by your institution's Chemical Hygiene Plan.

  • Request a pickup from your EHS department.[13]

Disposal of Contaminated Materials

Solid materials contaminated with the compound must be disposed of as hazardous waste.[5]

  • Gloves, Weigh Paper, Wipes: Place in a dedicated solid chemical waste container or a clearly labeled, sealed bag designated for this purpose.

  • Contaminated Glassware/Plasticware:

    • Rinse the item three times with a suitable solvent.

    • Collect the rinseate (the solvent used for rinsing) as hazardous liquid waste.[10]

    • After triple-rinsing, the container may be considered "empty" under some regulations and can be disposed of in the appropriate glass or regular trash receptacle, but institutional policies vary.[5][10] Always consult your EHS office for specific guidance on triple-rinsed containers.

Disposal of Dilute Solutions

Under no circumstances should solutions containing this compound be poured down the sink. [14] Chlorinated organic compounds can be detrimental to aquatic ecosystems and may interfere with wastewater treatment processes.[4][15]

  • Identify the Solvent: Determine if the primary solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Methanol, Hexane, Ethyl Acetate).

  • Segregate: Pour the waste solution into the correct liquid waste container (Halogenated or Non-Halogenated) using a funnel.

  • Record Contents: Update the hazardous waste label with the chemical name and estimated concentration.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is crucial to minimize exposure and environmental impact.[5]

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: If the spill is large, involves highly volatile solvents, or you feel unsafe, evacuate the area and contact your institution's emergency EHS number.

  • Manage Small Spills: For minor spills of the solid or a solution:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an absorbent material from a chemical spill kit (e.g., vermiculite or a spill pad).

    • Gently sweep the solid material or absorb the liquid, working from the outside in.

    • Place all cleanup materials (absorbent, contaminated gloves, etc.) into a sealed bag or container.

    • Label the container as "Spill Debris containing 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1][2]oxazine" and dispose of it as hazardous waste.[5]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your supervisor and EHS department as required by institutional policy.

By adhering to these scientifically-grounded procedures, researchers can ensure the safe handling and disposal of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1][2]oxazine, upholding a culture of safety and environmental stewardship within the laboratory.

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  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
  • 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine. CymitQuimica.

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • 5-Chloro-2.3-dihydro-1H-pyrido[3.4-b][1.4]oxazine. Proactive Molecular Research.
  • 5H-Pyrido(2,3-d)(1,2)oxazine.
  • Toxicological Profile for Pyridine. (1992).
  • Chemical Waste Guidelines. (2024). University of Minnesota Health, Safety & Risk Management.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

Navigating the Uncharted: A Guide to Handling 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine with Confidence

Navigating the Uncharted: A Guide to Handling 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1][2]oxazine with Confidence

The inherent novelty of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1][2]oxazine necessitates a cautious and methodical approach. The presence of a chlorinated pyridine ring fused to an oxazine structure suggests potential for biological activity and associated toxicological properties. Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[4] Therefore, until comprehensive toxicological data is available, this compound must be treated as hazardous.

Foundational Safety: The Hierarchy of Controls

Before any personal protective equipment is donned, it is crucial to implement a robust framework of engineering and administrative controls.[5] These form the primary defense against chemical exposure.

  • Engineering Controls: All manipulations of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1][2]oxazine, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[6][7] The fume hood provides essential ventilation to minimize the inhalation of any potential vapors or aerosols.[8]

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Clear and concise labeling of all containers is mandatory.[9][10] A designated work area should be established to prevent cross-contamination.

Personal Protective Equipment: Your Last Line of Defense

Personal Protective Equipment (PPE) is a critical final barrier between you and potential hazards.[11] The selection of appropriate PPE is paramount and should be based on a thorough risk assessment of the planned procedures.[2][12]

Protection Area Required PPE Rationale and Best Practices
Eye and Face Chemical safety goggles with side shields (ANSI Z87.1 certified) and a face shield.[1][13]Protects against splashes of liquids and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2]
Skin and Body Chemical-resistant lab coat, long pants, and closed-toe shoes.[1]A lab coat provides a removable barrier in case of a spill. Natural fiber clothing is recommended over synthetic fabrics which can melt and adhere to the skin in a fire.
Hand Double-gloving with nitrile gloves.[1]The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. The inner glove provides secondary protection. Regularly inspect gloves for any signs of degradation or puncture.[13]
Respiratory Use within a certified chemical fume hood is the primary control.For situations where a fume hood is not feasible (e.g., cleaning a large spill), a NIOSH-approved respirator with organic vapor cartridges may be necessary, based on a formal risk assessment.[2]

Operational Blueprint: A Step-by-Step Handling Protocol

Adherence to a standardized protocol minimizes the risk of exposure and ensures the integrity of your research.

  • Preparation: Before entering the laboratory, ensure you are wearing the minimum required PPE: a lab coat, long pants, and closed-toe shoes.[1]

  • Fume Hood Preparation: Verify that the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.[6]

  • Donning PPE: Put on your safety goggles, face shield, and inner pair of nitrile gloves.

  • Compound Handling:

    • Retrieve the container of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1][2]oxazine and place it in the fume hood.

    • Don the outer pair of nitrile gloves.

    • Carefully weigh the required amount of the solid compound onto a tared weigh boat. Avoid creating dust.

    • Transfer the compound to your reaction vessel.

    • Add solvent slowly to avoid splashing.

  • Post-Handling:

    • Securely cap the stock container and your reaction vessel.

    • Wipe down the work surface in the fume hood with an appropriate solvent to decontaminate it. Dispose of the wipe as hazardous waste.

    • Remove the outer pair of gloves and dispose of them in the designated halogenated waste container.

    • Remove the face shield and safety goggles. .

  • Leaving the Lab: Before exiting the laboratory, remove your lab coat and inner gloves. Wash your hands thoroughly with soap and water.[6]

Disposal Plan: Managing Halogenated Waste

Due to the presence of chlorine, all waste generated from handling 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1][2]oxazine must be treated as halogenated organic waste.[3]

  • Segregation: Maintain a designated, clearly labeled, and sealed waste container for all solid and liquid waste containing this compound.[3] This includes contaminated gloves, weigh boats, and solvent rinses.

  • Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures.[10] Never dispose of chlorinated compounds down the drain.[6]

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_WorkflowPPE Selection Workflow for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazinestartStart: Procedure with this compoundfume_hoodIs the procedure conductedin a certified chemical fume hood?start->fume_hoodweighingWeighing small quantities (<1g)?fume_hood->weighingYesresp_assessRespiratory Hazard Assessment Requiredfume_hood->resp_assessNostandard_ppeStandard PPE:- Safety Goggles- Lab Coat- Double Nitrile Glovesweighing->standard_ppeYesface_shieldAdd Face Shieldweighing->face_shieldNo (liquid transfer >10mL)endProceed with Cautionstandard_ppe->endface_shield->standard_pperesp_assess->end

Caption: PPE selection workflow based on procedural risk.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from google_search.[1]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from google_search.[12]

  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules. Retrieved from google_search.[6]

  • Lab Manager Magazine. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from google_search.[2]

  • YOUTH Clean Tech. (2025, February 9). Chemical Safety in Labs: Handling and Storage. Retrieved from google_search.[9]

  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. Retrieved from google_search.[11]

  • (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from google_search.[8]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from google_search.[13]

  • (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines. Retrieved from google_search.[10]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from google_search.[5]

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Retrieved from google_search.[3]

  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET. Retrieved from google_search.[14]

  • Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET. Retrieved from google_search.

  • SynHet. (n.d.). 5-Chloro-2h-pyrido[4,3-b][1][2]oxazin-3(4h)-one. Retrieved from google_search.[15]

  • CymitQuimica. (n.d.). 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine. Retrieved from google_search.[16]

  • ChemScene. (n.d.). 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine. Retrieved from google_search.[17]

  • MDPI. (n.d.). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. Retrieved from google_search.[7]

  • CymitQuimica. (2024, December 19). Safety Data Sheet. Retrieved from google_search.[4]

  • ElectronicsAndBooks. (n.d.). Disposal Methods for Chlorinated Aromatic Waste. Retrieved from google_search.

  • (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from google_search.[18]

  • (n.d.). 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazole-2-thione Safety Data Sheets. Retrieved from google_search.[19]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from google_search.[20]

  • PubMed Central. (n.d.). Safe handling of hazardous drugs. Retrieved from google_search.[21]

  • Scribd. (n.d.). Chlorine Waste Disposal Strategies | PDF | Polyvinyl Chloride | Catalysis. Retrieved from google_search.[22]

  • ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes | Request PDF. Retrieved from google_search.[23]

  • OUCI. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved from google_search.[24]

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  • ResearchGate. (2025, August 6). A One-Pot Synthesis of Pyrido[2,3-b][1][2]oxazin-2-ones. Retrieved from google_search.[26]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.